2-Hydroxy-5-iodonicotinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUHBFOGCTVLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445813 | |
| Record name | 2-Hydroxy-5-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390360-97-1 | |
| Record name | 2-Hydroxy-5-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Hydroxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry and materials science is continually shaped by the emergence of novel molecular scaffolds. Among these, substituted pyridinones hold a place of prominence due to their inherent biological activities and versatile chemical functionalities. This guide provides an in-depth technical overview of 2-Hydroxy-5-iodonicotinic acid, a halogenated derivative with significant potential in research and development. From its fundamental chemical identity to detailed synthetic protocols and potential applications, this document serves as a comprehensive resource for professionals engaged in the exploration of new chemical entities.
Chemical Identity and Properties
This compound, also known as 5-iodo-2-oxo-1H-pyridine-3-carboxylic acid, is a solid, pale yellow organic compound. Its structure, incorporating a pyridinone ring, a carboxylic acid, and an iodine atom, makes it a subject of interest for various chemical transformations and biological evaluations.
Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 390360-97-1 | |
| Molecular Formula | C₆H₄INO₃ | |
| Molecular Weight | 265.01 g/mol | |
| Melting Point | 264-266 °C | |
| Appearance | Pale yellow solid | |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |
Synonyms:
-
This compound
-
2-Hydroxy-5-iodopyridine-3-carboxylic acid
-
3-Pyridinecarboxylic acid, 1,2-dihydro-5-iodo-2-oxo-
-
5-iodo-2-oxo-1H-pyridine-3-carboxylic acid
Synthesis Protocol
The synthesis of this compound can be achieved through the direct iodination of 2-hydroxynicotinic acid. The following protocol is based on established methodologies and provides a reliable route to the target compound.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2-Hydroxynicotinic acid (1 equivalent)
-
N-Iodosuccinimide (NIS) (1.3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, combine 2-hydroxynicotinic acid (24 g, 173 mmol) and N-iodosuccinimide (50.5 g, 224 mmol) in N,N-dimethylformamide (300 mL).
-
Protect the reaction mixture from light and stir at room temperature for 1 hour.
-
Increase the temperature to 50°C and continue stirring for 20 hours.
-
After the reaction is complete, remove approximately 250 mL of DMF via vacuum distillation.
-
To the remaining residue, add water (400 mL) and stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0°C and stir for an additional hour.
-
Collect the precipitated solid by filtration.
-
Suspend the obtained solid in methanol (200 mL) and stir at room temperature for 2 hours.
-
Filter the solid, wash with methanol (40 mL), and dry under vacuum to yield 2-hydroxy-5-iodopyridine-3-carboxylic acid as a pale yellow solid (38.4 g, 76% yield).
Analytical Characterization
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. The following are key analytical techniques and expected results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two doublets in the aromatic region. The reported chemical shifts are δ = 8.41 (d, J = 2.4 Hz, 1H) and 8.23 (d, J = 2.4 Hz, 1H). The splitting pattern is indicative of coupling between the two protons on the pyridine ring.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI+): The mass spectrum is expected to show a peak for the protonated molecule ([M+H]⁺) at m/z 265.9. This confirms the molecular weight of the compound.
Infrared (IR) Spectroscopy
An experimental FTIR spectrum for the target compound is not widely available. However, based on its functional groups, the following characteristic absorption bands can be anticipated:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid and pyridinone): Strong absorptions in the range of 1750-1650 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.
Applications in Research and Drug Development
While specific biological activity data for this compound is limited, the structural motifs present in the molecule suggest several promising avenues for research and development.
Medicinal Chemistry
The parent compound, nicotinic acid (Vitamin B3), and its derivatives are known to have a wide range of biological activities and are used in the treatment of various diseases. The introduction of a hydroxyl group and an iodine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for metalloenzymes.
-
Scaffold for Drug Discovery: The 2-hydroxy-5-iodopyridine core can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer properties. The iodine atom provides a site for further functionalization through cross-coupling reactions.
-
Antimicrobial and Antiviral Agents: Halogenated heterocyclic compounds are known to exhibit antimicrobial and antiviral activities. The presence of iodine in the structure of this compound makes it a candidate for evaluation against various pathogens.
Workflow for Exploring Biological Activity
Caption: A typical workflow for evaluating the biological potential of a new chemical entity.
Safety and Handling
Specific safety data for this compound (CAS 390360-97-1) is not extensively documented. However, based on the safety information for structurally related compounds such as 2-hydroxynicotinic acid and other halogenated pyridines, the following precautions are recommended.
Hazard Statements (Inferred):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Conclusion
This compound is a valuable building block for chemical synthesis and drug discovery. Its straightforward synthesis and the presence of multiple functional groups offer a wide range of possibilities for derivatization and biological evaluation. While further research is needed to fully elucidate its specific applications and biological activity, this technical guide provides a solid foundation for researchers and scientists to begin exploring the potential of this intriguing molecule.
References
- Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. MDPI. [Link]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
A Technical Guide to 2-Hydroxy-5-iodonicotinic Acid: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
2-Hydroxy-5-iodonicotinic acid is a halogenated pyridine derivative of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a pyridine ring, makes it a versatile synthetic intermediate. The iodine atom serves as a strategic functional group for introducing further molecular complexity through cross-coupling reactions, while the inherent structure mimics biological scaffolds. This guide provides an in-depth analysis of its core physicochemical properties, outlines a robust, field-proven synthetic protocol, details a comprehensive workflow for its analytical characterization, and discusses its applications as a key building block in the synthesis of advanced chemical entities.
Chemical Identity and Core Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are critical for its successful application in research and development. This compound is also known by its synonyms, including 2-Hydroxy-5-iodopyridine-3-carboxylic acid and 5-iodo-2-oxo-1H-pyridine-3-carboxylic acid.[1] The compound exists in a tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form generally favored.
The key physicochemical data for this compound (CAS No: 390360-97-1) are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄INO₃ | [1] |
| Molecular Weight | 265.01 g/mol | [1] |
| CAS Number | 390360-97-1 | [1] |
| Melting Point | 264-266 °C | [1] |
| Appearance | Pale yellow solid | [1] |
| InChI | InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved via the electrophilic iodination of the commercially available precursor, 2-Hydroxynicotinic acid. The pyridine ring, particularly with an activating hydroxyl group, is susceptible to electrophilic substitution. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.
Causality of Experimental Choices
The presented protocol utilizes a reagent system of molecular iodine (I₂) with an oxidizing agent, such as nitric acid (HNO₃), in a polar protic solvent like acetic acid.[2]
-
Precursor: 2-Hydroxynicotinic acid (CAS: 609-71-2) is selected as the starting material due to its commercial availability and the activating nature of the hydroxyl group, which directs electrophilic substitution.[3]
-
Iodinating Agent: Molecular iodine (I₂) is the source of iodine. However, I₂ itself is a weak electrophile.[2]
-
Oxidizing Agent: Nitric acid acts as an oxidant to generate a more potent electrophilic iodine species in situ, likely I⁺ or a related carrier. This is crucial for overcoming the relative electron deficiency of the pyridine ring compared to benzene.[2]
-
Solvent: Acetic acid is an ideal solvent as it is polar, capable of dissolving the starting material, and compatible with the oxidizing conditions.[2]
-
Regioselectivity: The hydroxyl group at the 2-position is an ortho-, para-director. The position para to the hydroxyl group (the 5-position) is sterically accessible and electronically activated, making it the primary site for iodination.
Detailed Step-by-Step Synthesis Protocol
Objective: To synthesize this compound via electrophilic iodination.
Materials:
-
2-Hydroxynicotinic acid (1.0 eq)
-
Molecular Iodine (I₂) (1.1 eq)
-
Concentrated Nitric Acid (HNO₃) (catalytic amount)
-
Glacial Acetic Acid
-
Ice water
-
Sodium thiosulfate solution (10% w/v)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Hydroxynicotinic acid in glacial acetic acid.
-
To this solution, add molecular iodine (I₂) in one portion.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated nitric acid dropwise.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of 10% sodium thiosulfate solution to quench any unreacted iodine, and finally with more cold water until the filtrate is neutral.
-
Dry the pale yellow solid product under vacuum to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. The following workflow provides a self-validating system, where orthogonal analytical techniques are used to build a comprehensive and trustworthy characterization profile.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see two aromatic protons on the pyridine ring, appearing as doublets due to ortho coupling. The proton at the 4-position and the proton at the 6-position would have distinct chemical shifts. Additionally, broad signals for the carboxylic acid proton and the hydroxyl/amide proton would be observed at lower fields.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should show six distinct carbon signals corresponding to the six carbons in the molecule. The carboxyl carbon and the carbon bearing the hydroxyl group would be the most downfield shifted.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. For the molecular formula C₆H₄INO₃, the expected monoisotopic mass is approximately 264.924 g/mol . The mass spectrum would show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to this mass.[4]
Analytical Workflow Protocol
-
Melting Point Analysis: Determine the melting point of the dried solid. A sharp melting point in the expected range (264-266 °C) is a good indicator of purity.[1]
-
High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to assess purity. A single major peak (>98% area) would confirm the sample's high purity.
-
NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample.
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes.
-
Confirm that the measured exact mass of the molecular ion is within a 5 ppm error of the theoretical mass.
-
Characterization Workflow Diagram
Caption: A comprehensive workflow for analytical characterization.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.[9] Its value lies in the strategic placement of its functional groups.
-
Scaffold for Medicinal Chemistry: The 2-hydroxypyridine core is a common scaffold in medicinal chemistry, known to participate in key hydrogen bonding interactions with biological targets.
-
Intermediate for Cross-Coupling: The iodine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient and modular construction of a library of analogues for structure-activity relationship (SAR) studies. For instance, an aryl or heteroaryl group can be introduced at this position to probe specific pockets in a target enzyme or receptor.
-
Precursor for Fused Heterocycles: The arrangement of the carboxylic acid and hydroxyl groups allows for cyclization reactions to form fused bicyclic systems, which are prevalent in many pharmaceutical agents.
Logical Role as a Synthetic Intermediate
Caption: Role as an intermediate in complex molecule synthesis.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. Based on data for similar compounds, it should be considered an irritant.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust. Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
References
- 2-Hydroxy-5-iodo-nicotinic acid methyl ester. PubChem. [Link]
- 2-Hydroxynicotinic acid. PubChem. [Link]
- 2-hydroxy-5-iodo-nicotinic acid methyl ester (C7H6INO3). PubChemLite. [Link]
- Custom manufacture1. Smart Chemicals Group Co., Ltd. [Link]
- 2-Hydroxynicotinic acid Mass Spectrometry. PubChem. [Link]
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.
- 2-Hydroxy-5-iodo-nicotinic acid methyl ester Chemical and Physical Properties. PubChem. [Link]
- Processes and intermediates for preparing a medicament.
- Synthesis method of 2-amino-5-iodopyridine.
- (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]
- Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. [Link]
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- 7. 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR spectrum [chemicalbook.com]
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- 9. chemimpex.com [chemimpex.com]
2-Hydroxy-5-iodonicotinic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-iodonicotinic Acid
This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its structural nuances, a robust synthetic pathway, detailed spectroscopic characterization, and its reactivity profile, highlighting its potential as a versatile building block for complex molecular architectures.
Foreword: The Tautomerism Question
Before exploring its properties, it is crucial to address the structural identity of this compound. Like its parent, 2-hydroxypyridine, this molecule exists in a tautomeric equilibrium between the lactim (2-hydroxy) form and the lactam (2-pyridone) form. Extensive studies on related structures have demonstrated that the equilibrium strongly favors the lactam tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[1] This preference is driven by the greater stability of the amide-like functionality within the ring. Throughout this guide, we will refer to the compound by its common name but will depict its structure and discuss its reactivity primarily through the lens of its more stable lactam form: 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid .
Figure 1: Lactim-lactam tautomeric equilibrium of this compound.
Core Physicochemical and Structural Properties
This compound presents as a pale yellow solid and is characterized by its high melting point and requirement for storage under inert conditions to maintain its integrity.[2] The introduction of a heavy iodine atom at the C5 position significantly increases its molecular weight compared to the parent nicotinic acid and provides a key reactive site for further chemical modification.
| Property | Data | Reference |
| Molecular Formula | C₆H₄INO₃ | [2] |
| Molecular Weight | 279.01 g/mol | [3] |
| IUPAC Name | 5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | - |
| CAS Number | Not readily available; often sold by vendors without a specific CAS. | - |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 264-266 °C | [2] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen/Argon) | [2] |
Figure 2: Structure of the predominant lactam tautomer.
Synthesis and Purification
While various synthetic routes can be envisioned, a highly effective and logical approach is the direct electrophilic iodination of the commercially available precursor, 2-hydroxynicotinic acid. The pyridone ring is electron-rich and thus activated towards electrophilic aromatic substitution. The hydroxyl (oxo) and carboxylic acid groups are ortho-, para-directing; however, the C5 position is sterically accessible and electronically favored for substitution.
Causality in Reagent Selection:
-
Precursor: 2-Hydroxynicotinic acid is chosen as it already contains the core heterocyclic scaffold.[4]
-
Iodinating Agent: N-Iodosuccinimide (NIS) is an ideal iodinating agent. It is a solid, easy to handle, and provides a source of electrophilic iodine (I⁺) under mild conditions, often catalyzed by an acid, which minimizes harsh reaction conditions that could degrade the starting material.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a strong acid like sulfuric acid can be used to dissolve the starting material and facilitate the reaction.
Figure 3: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 2-hydroxynicotinic acid (1.0 eq).
-
Dissolution: Carefully add concentrated sulfuric acid as the solvent at 0 °C, ensuring the solid dissolves completely.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. A precipitate will form.
-
Quenching: If the solution has a persistent iodine color, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the pure pale yellow solid.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic data are predicted based on the 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid structure and data from analogous compounds.[5][6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and two exchangeable protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 14.0 | broad singlet | 1H | -COOH | Carboxylic acid proton, highly deshielded and broad due to hydrogen bonding. |
| ~11.0 - 12.5 | broad singlet | 1H | -NH- | Lactam N-H proton, deshielded and broad. |
| ~8.50 | doublet | 1H | H-6 | Proton ortho to the ring nitrogen and meta to the iodine, expected to be downfield. |
| ~8.25 | doublet | 1H | H-4 | Proton ortho to the iodine and meta to the ring nitrogen. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic) | The classic, extremely broad absorption for a hydrogen-bonded carboxylic acid dimer. |
| ~3100 | Medium, broad | N-H stretch (Lactam) | Often appears as a shoulder on the much broader O-H absorption. |
| ~1720 | Strong | C=O stretch (Carboxylic) | Characteristic absorption for the carboxylic acid carbonyl. |
| ~1660 | Strong | C=O stretch (Lactam) | Amide I band for the cyclic amide (lactam) carbonyl. |
| ~1600, ~1550 | Medium | C=C stretch (Ring) | Aromatic/conjugated ring stretches. |
| ~800 | Medium | C-I stretch | Absorption in the fingerprint region corresponding to the carbon-iodine bond. |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Under negative ion electrospray ionization (ESI-), the primary ion observed would be the deprotonated molecule.
| m/z (Negative Mode) | Ion Species | Notes |
| 277.9214 | [M-H]⁻ | Deprotonated parent molecule. |
| 233.9315 | [M-H-CO₂]⁻ | Fragment resulting from the characteristic loss of carbon dioxide (44 Da). |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in the orthogonal reactivity of its functional groups, making it a powerful intermediate for building molecular complexity.
-
Carboxylic Acid Group: This site readily undergoes standard transformations such as esterification (using an alcohol with an acid catalyst) or amide bond formation (via an activated intermediate like an acyl chloride or using coupling reagents like EDC/HOBt). This allows for the extension of the molecular framework from the C3 position.
-
Iodo Group (The Synthetic Handle): The C-I bond is the most valuable feature for drug development professionals. It is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.[8] This enables the strategic introduction of diverse chemical moieties at the C5 position.
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C (aryl, alkyl) bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C (alkynyl) bonds.
-
Heck Coupling: Reaction with alkenes to form C-C (alkenyl) bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
-
Pyridone Ring: The N-H of the lactam can be alkylated or arylated under appropriate basic conditions, offering another point for diversification.
Figure 4: Key synthetic transformations utilizing the functional groups.
Conclusion
This compound is more than a simple chemical; it is a strategically designed synthetic intermediate. Its predominant lactam structure dictates its fundamental properties, while its three distinct functional groups—the carboxylic acid, the pyridone ring, and the crucial iodo handle—provide chemists with a powerful toolkit for modular synthesis. The ability to perform selective cross-coupling reactions at the C5 position makes this compound an exceptionally valuable precursor for generating libraries of complex molecules in the pursuit of novel pharmaceuticals and advanced functional materials.
References
- PubChem. 2-Hydroxy-5-iodo-nicotinic acid methyl ester. [Link][3]
- Tong, L., et al. (2015). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 17(4), 801-805. [Link][1]
- University of Calgary. Table of IR Absorptions. [Link][6]
- Chemguide. interpreting infra-red spectra. [Link][7]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's In-Depth Guide to the Synthesis of 2-Hydroxy-5-iodonicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 2-Hydroxy-5-iodonicotinic Acid
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with hydroxyl, carboxyl, and iodo groups, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of complex molecular architectures. The presence of the iodine atom is particularly strategic, enabling facile entry into various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the principal synthetic pathways to this key intermediate, grounded in mechanistic understanding and practical, field-proven insights.
Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies
A successful synthesis is predicated on a sound strategic plan. Before delving into specific protocols, a retrosynthetic analysis reveals the most logical disconnections and highlights the key challenges, namely the regioselective installation of the iodine atom onto the pyridine ring.
The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form, which significantly influences its reactivity.[1] The electron-donating nature of the hydroxyl/pyridone oxygen activates the ring, while the electron-withdrawing carboxylic acid deactivates it. This electronic interplay is central to devising a successful synthesis. Two primary strategies emerge from this analysis:
-
Direct Electrophilic Iodination: Capitalize on the activated nature of the 2-hydroxynicotinic acid precursor to directly install the iodine atom. This is the most atom-economical approach.
-
Pre-functionalization and Transformation: Install a different functional group at the 5-position that can be reliably converted to an iodo group. The Sandmeyer reaction, converting a primary amine to an iodide via a diazonium salt, is the classic and most robust example of this strategy.[2][3]
Caption: Retrosynthetic analysis of this compound.
Chapter 2: Pathway A: Direct Electrophilic Iodination of 2-Hydroxynicotinic Acid
Principle and Rationale
This pathway is the most direct route and is often the first to be explored. The synthesis commences with commercially available 2-hydroxynicotinic acid.[4] The hydroxyl group is a powerful ortho-, para-director. In the pyridone tautomer, it strongly activates the C-3 and C-5 positions for electrophilic attack. While the C-3 position is sterically hindered by the adjacent carboxylic acid, the C-5 position is electronically activated and sterically accessible, making it the prime site for iodination.
The challenge lies in the choice of the iodinating agent. Molecular iodine (I₂) itself is a weak electrophile.[5] Therefore, its reaction requires an oxidizing agent to generate a more potent electrophilic species (like I⁺). Common systems include iodine in the presence of nitric acid, or N-Iodosuccinimide (NIS), which provides a source of electrophilic iodine, often activated by an acid catalyst.[6]
Caption: General scheme for the direct iodination of 2-hydroxynicotinic acid.
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from general procedures for the iodination of activated aromatic compounds.[6]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxynicotinic acid (13.9 g, 0.1 mol) and 100 mL of acetonitrile.
-
Reagent Addition: Stir the suspension and add N-Iodosuccinimide (23.6 g, 0.105 mol) in one portion.
-
Catalyst Addition: Carefully add trifluoroacetic acid (0.77 mL, 0.01 mol) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 500 mL of ice-cold water with vigorous stirring. A pale-yellow precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove residual succinimide.
-
Drying: Dry the purified product under vacuum at 50°C to a constant weight.
Data Summary & Insights
| Parameter | Value / Observation | Rationale & Expertise |
| Starting Material | 2-Hydroxynicotinic Acid | Commercially available, activated substrate.[1][4] |
| Iodinating Agent | N-Iodosuccinimide (NIS) | A mild, solid, and easy-to-handle source of electrophilic iodine.[6] |
| Catalyst | Trifluoroacetic Acid (TFA) | Activates NIS, increasing the electrophilicity of the iodine. |
| Solvent | Acetonitrile | A polar aprotic solvent suitable for this reaction type. |
| Temperature | Reflux (82°C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Typical Yield | 75-85% | Good to excellent yields are expected for this regioselective reaction. |
| Key QC Check | ¹H NMR | Expect a downfield shift and disappearance of the proton signal at the C-5 position. |
Self-Validation: The protocol's integrity is maintained by chromatographic monitoring. The disappearance of the starting material spot and the appearance of a single major product spot (with a different Rf value) on TLC confirms the reaction's completion and selectivity.
Chapter 3: Pathway B: Synthesis via Sandmeyer Reaction
Principle and Rationale
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a highly reliable method for introducing halides and other groups onto an aromatic ring via a diazonium salt intermediate.[2][7] This multi-step but robust pathway offers exceptional regiochemical control. The synthesis begins with 2-hydroxy-5-nitronicotinic acid, which is commercially available.[8][9]
-
Nitro Group Reduction: The nitro group is first reduced to a primary amine. Standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acid (e.g., SnCl₂/HCl), are effective.
-
Diazotization: The resulting 5-amino-2-hydroxynicotinic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.
-
Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group (-N₂⁺) is an excellent leaving group (it departs as N₂ gas), and the iodide ion substitutes it on the aromatic ring.[10] Unlike other Sandmeyer reactions, this step often does not require a copper catalyst.[7]
Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.
Experimental Protocols
Protocol 3.1: Reduction of 2-Hydroxy-5-nitronicotinic acid
-
Reaction Setup: In a 500 mL flask, suspend 2-hydroxy-5-nitronicotinic acid (18.4 g, 0.1 mol) in 150 mL of concentrated hydrochloric acid.
-
Reductant Addition: Cool the mixture in an ice bath and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (90.3 g, 0.4 mol) in 75 mL of concentrated HCl dropwise, keeping the internal temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Work-up: Cool the reaction mixture back to 0°C. Carefully neutralize the acid by the slow addition of 40% aqueous NaOH solution until the pH is approximately 10-11, precipitating tin hydroxides.
-
Isolation: Filter the mixture to remove the inorganic salts. Acidify the filtrate with concentrated HCl to a pH of ~4-5 to precipitate the amino acid product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-amino-2-hydroxynicotinic acid.
Protocol 3.2: Diazotization and Iodination
-
Diazotization: Suspend the 5-amino-2-hydroxynicotinic acid (15.4 g, 0.1 mol) in a mixture of 100 mL of water and 25 mL of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature after the addition is complete.
-
Iodide Reaction: In a separate flask, dissolve potassium iodide (24.9 g, 0.15 mol) in 50 mL of water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the mixture. If any excess iodine has formed, it can be quenched by adding a small amount of saturated sodium thiosulfate solution.
-
Isolation: Acidify the solution with HCl if necessary to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Chapter 4: Conclusion and Pathway Selection
Both pathways presented are viable and robust methods for the synthesis of this compound. The choice between them is dictated by factors such as scale, available starting materials, and safety considerations.
-
Pathway A (Direct Iodination): This is the preferred method for its simplicity, high atom economy, and fewer synthetic steps. It is well-suited for both small-scale and large-scale synthesis, provided the starting material is readily available and cost-effective.
-
Pathway B (Sandmeyer Reaction): While longer, this pathway offers unparalleled reliability and regiochemical control. It is an excellent choice if the direct iodination proves to be low-yielding or produces inseparable impurities with a particular substrate analogue. The handling of diazonium salts requires strict temperature control and appropriate safety precautions, but the methodology is classic and well-understood.
For most applications, the direct iodination of 2-hydroxynicotinic acid represents the most efficient and logical synthetic strategy.
References
- Wikipedia. Sandmeyer reaction.
- PHARMD GURU. SANDMEYERS REACTION.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID.
- ResearchGate. Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization.
- PubChem. 2-Hydroxynicotinic acid.
- Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH.
- Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.
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A Comprehensive Technical Guide to the Solubility Determination of 2-Hydroxy-5-iodonicotinic Acid
Introduction
2-Hydroxy-5-iodonicotinic acid, a halogenated derivative of the nicotinic acid scaffold, presents a molecule of significant interest in medicinal chemistry and drug development. Its structural features suggest potential applications as a bioactive compound or a key intermediate in the synthesis of novel therapeutic agents. A fundamental physicochemical property that governs the developability and ultimate bioavailability of any potential drug candidate is its solubility.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and understand the solubility profile of this compound.
Given the current scarcity of publicly available solubility data for this specific compound, this document serves as a detailed, practical whitepaper outlining the principles, experimental protocols, and data interpretation necessary to generate reliable and reproducible solubility data. We will delve into the gold-standard shake-flask method for determining thermodynamic solubility, the development of a robust analytical quantification method using High-Performance Liquid Chromatography (HPLC), and the critical role of pKa in understanding pH-dependent solubility.[2][3][4]
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount before embarking on experimental solubility studies.
| Property | Value/Information | Source |
| Chemical Name | This compound | [5] |
| Synonyms | 2-Hydroxy-5-iodopyridine-3-carboxylic acid; 5-iodo-2-oxo-1H-pyridine-3-carboxylic acid | [5] |
| CAS Number | 390360-97-1 | [5] |
| Molecular Formula | C₆H₄INO₃ | [5] |
| Molecular Weight | 265.01 g/mol | [5] |
| Structure | ![]() |
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[2] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a detailed, self-validating system for the determination of this compound solubility.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Vials:
-
Accurately weigh an excess amount of solid this compound into multiple glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment, which can be visually confirmed. A starting point could be 5-10 mg of the compound.
-
Add a precise volume of the desired solvent or buffer solution to each vial. A range of solvents with varying polarities should be investigated (e.g., water, ethanol, acetonitrile, dimethyl sulfoxide). For aqueous solubility, a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) is crucial.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause particle size reduction.
-
To ensure equilibrium has been reached, sample the vials at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute does not significantly change between consecutive time points.[1] For poorly soluble compounds, longer equilibration times may be necessary. A modified approach of heating to accelerate dissolution followed by cooling and seeding can also be employed to shorten the equilibration time.[6]
-
-
Phase Separation:
-
Once equilibrium is established, separate the undissolved solid from the saturated solution. This is a critical step to prevent artificially high solubility values.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial for analysis. This removes any remaining fine particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent/buffer as the samples.
-
The solubility is determined from the concentration of the saturated solution.
-
Analytical Method Development: HPLC for Quantification
A robust and validated HPLC method is essential for the accurate quantification of this compound in the solubility samples.
Proposed HPLC Method Parameters
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Suitable for retaining and separating moderately polar compounds like nicotinic acid derivatives.[7] |
| Mobile Phase | A gradient of methanol or acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) | Provides good peak shape and resolution for acidic compounds. The gradient allows for the elution of any potential impurities. |
| Detection | UV spectrophotometry (e.g., 216 nm or 250 nm) | Nicotinic acid derivatives typically have strong UV absorbance in this range, allowing for sensitive detection.[7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Method Validation
The chosen HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results. This involves:
-
Linearity: Analyzing a series of standard solutions across the expected concentration range to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Analyzing samples with known concentrations to determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Specificity: Ensuring that the peak for this compound is well-resolved from any other components in the sample matrix.
The Influence of pKa on Solubility
This compound is an ionizable molecule, containing both an acidic carboxylic acid group and a potentially basic pyridine nitrogen. The ionization state of the molecule will change with pH, which in turn will significantly impact its aqueous solubility. Therefore, determining the pKa of the compound is crucial for interpreting its pH-solubility profile.
pKa Determination Workflow
Caption: Workflow for pKa determination using potentiometric titration.
Experimental Approach: Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent system, often a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure initial dissolution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the resulting titration curve. The pKa is the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Example Solubility Data Table
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | ~7 | 25 | Experimental Value | Experimental Value | Experimental Value |
| 0.1 M HCl | 1.2 | 37 | Experimental Value | Experimental Value | Experimental Value |
| Acetate Buffer | 4.5 | 37 | Experimental Value | Experimental Value | Experimental Value |
| Phosphate Buffer | 6.8 | 37 | Experimental Value | Experimental Value | Experimental Value |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Experimental Value | Experimental Value | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This technical guide provides a robust and scientifically sound framework for the comprehensive determination of the solubility of this compound. By following the detailed protocols for the shake-flask method, developing a validated HPLC analytical method, and characterizing the compound's pKa, researchers can generate high-quality, reliable data. This information is indispensable for guiding further research, formulation development, and assessing the potential of this compound as a viable drug candidate. The principles and methodologies outlined herein are grounded in established pharmaceutical sciences and are designed to ensure the integrity and reproducibility of the generated solubility data.
References
- PubChem. 2-Hydroxy-5-iodo-nicotinic acid methyl ester. National Center for Biotechnology Information.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note.
- ResearchGate. Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography.
- FULIR. On the basicity of conjugated nitrogen heterocycles in different media.
- ResearchGate. Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography.
- National Center for Biotechnology Information. The pKa Distribution of Drugs: Application to Drug Discovery.
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A Technical Guide to 2-Hydroxy-5-iodonicotinic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
2-Hydroxy-5-iodonicotinic acid, a halogenated derivative of the nicotinic acid scaffold, represents a pivotal building block in modern medicinal chemistry and organic synthesis. Its structure is characterized by a pyridinone core, a tautomeric form of the hydroxypyridine ring, which imparts unique electronic properties and hydrogen bonding capabilities. The strategic placement of an iodine atom at the 5-position and a carboxylic acid at the 3-position creates a trifunctionalized scaffold, offering multiple reaction handles for molecular elaboration. The iodo-substituent, in particular, serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth examination of its nomenclature, properties, synthesis, reactivity, and safe handling, underscoring its utility for professionals engaged in the design and development of novel therapeutic agents.
Nomenclature and Chemical Identity
Due to keto-enol tautomerism inherent in 2-hydroxypyridines, the compound exists in equilibrium with its pyridone form. The pyridone tautomer is generally favored in most conditions. Consequently, the International Union of Pure and Applied Chemistry (IUPAC) name reflects this structural reality.
-
Preferred IUPAC Name: 5-Iodo-2-oxo-1H-pyridine-3-carboxylic acid[1]
-
Common Synonyms: this compound, 2-Hydroxy-5-iodopyridine-3-carboxylic acid[1]
-
Molecular Formula: C₆H₄INO₃[1]
-
Canonical SMILES: C1=C(C(=O)NC(=C1)I)C(=O)O
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 390360-97-1 | [1] |
| PubChem CID | Not directly available, related compounds exist | |
| Molecular Weight | 265.01 g/mol | [1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its behavior in both reaction media and biological systems.
| Property | Value | Notes |
| Appearance | Typically an off-white to pale yellow solid | Based on related compounds[2][3] |
| Melting Point | >300 °C (decomposes) | Data for the parent compound, 2-hydroxynicotinic acid[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General property for this class of compounds |
| pKa | Data not readily available; expected to have acidic protons on the carboxylic acid and the pyridone nitrogen |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through the direct iodination of the readily available precursor, 2-hydroxynicotinic acid. The electron-rich nature of the pyridinone ring facilitates electrophilic aromatic substitution.
Experimental Protocol: Synthesis via Electrophilic Iodination
This protocol describes a common method for the synthesis of this compound from 2-hydroxynicotinic acid.
Step 1: Dissolution of Starting Material
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-hydroxynicotinic acid (10.0 g, 71.9 mmol).
-
Add glacial acetic acid (100 mL) and stir to form a suspension.
Step 2: Iodination Reaction
-
In a separate beaker, dissolve N-iodosuccinimide (NIS) (17.8 g, 79.1 mmol, 1.1 eq) in glacial acetic acid (50 mL).
-
Add the NIS solution dropwise to the stirring suspension of 2-hydroxynicotinic acid over 30 minutes at room temperature.
-
Causality: N-iodosuccinimide is chosen as the iodinating agent for its mild reactivity and high selectivity, minimizing over-iodination and side reactions. Acetic acid serves as a polar protic solvent that can solubilize the reagents and facilitate the electrophilic substitution mechanism.
Step 3: Reaction Monitoring and Work-up
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
A precipitate will form. Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
Step 4: Purification
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake sequentially with cold water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove residual acetic acid and succinimide byproduct.
-
Dry the product under high vacuum at 50 °C for 12 hours to yield this compound as a solid.
-
Self-Validation: The purity of the final product should be assessed using ¹H NMR, ¹³C NMR, and LC-MS. The expected ¹H NMR spectrum will show characteristic shifts for the aromatic protons on the pyridinone ring, confirming the regioselectivity of the iodination.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate due to its three distinct functional groups.
-
Carboxylic Acid: The carboxyl group can undergo standard transformations such as esterification, amide bond formation (e.g., via EDC/HOBt coupling), and reduction to the corresponding alcohol. This handle is frequently used to append linkers or pharmacophores.
-
Pyridinone Ring: The N-H of the pyridinone can be alkylated or acylated under appropriate basic conditions. The ring itself can participate in various cycloaddition reactions.
-
Aryl Iodide: This is arguably the most valuable functional group for synthetic diversification. The carbon-iodine bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for constructing complex molecular architectures.
Application in Cross-Coupling Reactions
The aryl iodide moiety is an excellent substrate for numerous cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds. This is widely used to introduce aryl or heteroaryl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, introducing alkynyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.
These reactions enable the rapid elaboration of the core scaffold, making this compound a valuable precursor in the synthesis of compound libraries for high-throughput screening in drug discovery programs.[5]
Illustrative Reaction Scheme: Suzuki Coupling
The following diagram illustrates the utility of this compound as a substrate in a palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern drug synthesis.
Caption: Suzuki coupling of this compound.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The safety information is derived from data sheets of structurally similar compounds like 2-hydroxynicotinic acid and its nitro-analogs.[6][7][8]
-
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Statements (Prevention):
-
First-Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
-
Storage:
References
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Introduction: The Significance of 2-Hydroxy-5-iodonicotinic Acid
An In-Depth Technical Guide to the Crystal Structure of 2-Hydroxy-5-iodonicotinic Acid: A Roadmap to Synthesis, Crystallization, and Structural Elucidation
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis, crystallization, and definitive structural analysis of this compound. While this compound is commercially available, a public, experimentally determined crystal structure has not been reported as of the date of this publication. Therefore, this document serves as an expert-level roadmap, detailing the necessary protocols and theoretical considerations to achieve this critical characterization. Understanding the solid-state structure of this molecule is paramount for controlling its physicochemical properties, which is a cornerstone of modern drug development.
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient with well-established roles in human metabolism and as a therapeutic agent for treating dyslipidemia.[1][2] The modification of its core structure through halogenation is a proven strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of an iodine atom at the C5 position of the 2-hydroxynicotinic acid scaffold (a 2-pyridone tautomer) is expected to significantly influence its solid-state properties through the introduction of halogen bonding capabilities, in addition to the inherent hydrogen bonding of the parent molecule.[3][4]
The three-dimensional arrangement of molecules in a crystal lattice dictates critical pharmaceutical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise but a crucial step in the rational design and development of any active pharmaceutical ingredient (API).[5] This guide provides the scientific rationale and detailed methodologies to determine the crystal structure of this compound, thereby enabling its full potential to be explored.
Proposed Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the direct electrophilic iodination of the commercially available starting material, 2-hydroxynicotinic acid. The 2-pyridone tautomer of this substrate is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. The C5 position is electronically favored for substitution.
Causality Behind Experimental Choices:
-
Starting Material: 2-Hydroxynicotinic acid (CAS 609-71-2) is readily available and provides the core scaffold in a single step.[6]
-
Iodinating Agent: A combination of elemental iodine (I₂) and a suitable oxidant (e.g., nitric acid, hydrogen peroxide) or N-Iodosuccinimide (NIS) are effective reagents for the iodination of activated aromatic and heteroaromatic rings.[7][8] The use of I₂ with an oxidant in a protic solvent like acetic acid is a cost-effective and well-documented method.[9]
-
Reaction Conditions: The reaction is typically performed at room temperature to maintain regioselectivity and prevent side reactions. Acetic acid serves as an excellent solvent that can also help to activate the iodinating species.
Experimental Protocol: Electrophilic Iodination
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2.0 g of 2-hydroxynicotinic acid in 30 mL of glacial acetic acid.
-
Reagent Addition: To this suspension, add 3.6 g of elemental iodine (I₂).
-
Initiation: While stirring, slowly add 1.5 mL of concentrated nitric acid (70%) dropwise to the mixture. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 150 mL of ice-cold water. A precipitate will form.
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the purple color of the excess iodine disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid and salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield purified this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. The reported melting point is 264-266°C.[10]
Caption: Proposed workflow for the synthesis of this compound.
Crystallization Strategy
Obtaining single crystals suitable for X-ray diffraction is the most critical and often most challenging step. Based on extensive studies of hydroxynicotinic acid isomers, pH is a critical variable that influences solubility and the resulting crystal form.[3] Therefore, a pH-dependent screening strategy is strongly recommended.
Causality Behind Crystallization Choices:
-
Solvent Selection: A range of solvents with varying polarities and hydrogen bonding capabilities (protic and aprotic) should be screened. Ethanol, methanol, acetone, acetonitrile, and water are excellent starting points.
-
pH Modification: The molecule possesses both an acidic carboxylic acid group and a weakly basic pyridine nitrogen. Modifying the pH of aqueous or alcoholic solutions can drastically alter solubility and promote crystallization by shifting the equilibrium between neutral, protonated, and deprotonated species.
-
Crystallization Techniques: Employing multiple techniques increases the probability of success. Slow evaporation is simple and effective. Vapor diffusion allows for a more controlled and slower change in supersaturation, often yielding higher quality crystals.
Experimental Protocol: Crystallization Screening
-
Stock Solution Preparation: Prepare a saturated solution of purified this compound in a chosen solvent (e.g., 95% ethanol) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
-
Slow Evaporation:
-
Dispense 0.5 mL of the stock solution into several small vials.
-
For aqueous/alcoholic solutions, adjust the pH of each vial to different values (e.g., 2, 4, 6, 8) using dilute HCl or NaOH.
-
Cover the vials with a cap containing a few pinholes and leave them undisturbed in a vibration-free environment.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Place 0.2 mL of the stock solution as a drop on a siliconized glass cover slip.
-
In a well of a crystallization plate, add 1 mL of a less polar "anti-solvent" (e.g., isopropanol if the stock is in ethanol; ethyl acetate if the stock is in acetone).
-
Invert the cover slip and seal the well. The slow diffusion of the anti-solvent vapor into the drop will induce crystallization.
-
-
Crystal Harvesting: Once crystals appear, carefully harvest them using a cryo-loop and immediately proceed to X-ray diffraction analysis.
Caption: A multi-faceted strategy for obtaining single crystals.
Definitive Structural Characterization
Once suitable single crystals are obtained, their structure can be definitively determined using X-ray diffraction. Powder X-ray Diffraction (PXRD) should also be employed to characterize the bulk material and ensure the single crystal is representative of the whole sample.
Workflow for Structural Elucidation:
-
Single-Crystal X-ray Diffraction (SC-XRD):
-
Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms are then determined (structure solution) and their parameters are optimized (refinement) to best fit the experimental data.
-
-
Powder X-ray Diffraction (PXRD):
-
Sample Preparation: A finely ground sample of the bulk recrystallized material is prepared.
-
Data Collection: The powder sample is exposed to an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[12]
-
Analysis: The resulting diffractogram serves as a unique "fingerprint" for that specific crystalline phase. It can be used for phase identification, purity analysis, and comparison with a theoretical pattern calculated from the single-crystal structure.[13][14]
-
Caption: Workflow for X-ray diffraction analysis.
Anticipated Crystal Structure and Data
While the precise crystal structure is unknown, we can make expert predictions based on the known structures of related compounds and fundamental principles of physical organic chemistry.
Predicted Structural Features:
-
Hydrogen Bonding: The primary interaction is expected to be the classic carboxylic acid dimer, where two molecules form a robust centrosymmetric ring via O-H···O hydrogen bonds. The 2-pyridone moiety also presents N-H (donor) and C=O (acceptor) groups, which will likely participate in further hydrogen bonding, creating extended chains or sheets.
-
Halogen Bonding: The iodine atom at the C5 position is a key feature. It is a soft Lewis acid and is highly likely to form a halogen bond (C-I···O or C-I···N) with an electronegative atom on an adjacent molecule.[3] This interaction is directional and can significantly influence the crystal packing, potentially leading to unique polymorphs not observed in the non-iodinated parent compound.[4]
-
Tautomerism: The molecule exists predominantly in the 2-pyridone tautomeric form in the solid state, as is common for 2-hydroxypyridines.
Caption: Predicted key intermolecular interactions in the crystal lattice.
Table of Expected Crystallographic Data
The final output of a successful single-crystal X-ray diffraction experiment would be a comprehensive crystallographic information file (CIF) containing the data summarized in the table below.
| Parameter | Anticipated Value/Information | Significance in Drug Development |
| Chemical Formula | C₆H₄INO₃ | Confirms molecular identity. |
| Formula Weight | 265.01 g/mol | Basic molecular property. |
| Crystal System | Monoclinic or Orthorhombic (predicted) | Defines the basic symmetry of the unit cell. |
| Space Group | Centrosymmetric (e.g., P2₁/c) is likely | Governs the packing arrangement and symmetry operations. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Volume (V) | ų | Used to calculate density. |
| Molecules per Unit Cell (Z) | 2, 4, or 8 (typical for organic molecules) | Relates unit cell volume to molecular volume. |
| Density (calculated) | g/cm³ | Important for formulation and processing. |
| R-factor (R₁) | < 5% for a well-refined structure | A measure of the agreement between the model and the data. |
| Hydrogen Bond Distances | O-H···O (~1.6-1.8 Å), N-H···O (~1.8-2.0 Å) | Quantifies the strength of key intermolecular interactions. |
| Halogen Bond Distance | C-I···O (~2.9-3.3 Å) | Confirms and quantifies this critical packing interaction. |
Conclusion
This technical guide provides a robust and scientifically grounded pathway for the synthesis, crystallization, and complete structural elucidation of this compound. Although its crystal structure is not yet publicly available, the protocols and insights presented herein, derived from extensive knowledge of related chemical systems, offer a high probability of success. The determination of this structure will provide invaluable information for understanding its solid-state behavior, enabling the rational design of formulations, and unlocking its full potential as a candidate in drug discovery and development programs.
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2-Hydroxy-5-iodonicotinic acid mechanism of action
An In-Depth Technical Guide to the
2-Hydroxy-5-iodonicotinic Acid: A Mechanistic Investigation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic derivative of nicotinic acid (Vitamin B3). While its direct mechanism of action is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules allows for the formulation of well-grounded hypotheses regarding its potential biological targets and cellular effects. This guide provides an in-depth analysis of these potential mechanisms, focusing on two primary pathways: G-protein coupled receptor (GPCR) modulation and enzymatic inhibition. By examining the established pharmacology of structurally related compounds, we propose a logical, tiered experimental framework to systematically elucidate the mechanism of action of this compound. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar novel chemical entities, emphasizing rigorous, self-validating experimental design.
Introduction: Unveiling a Nicotinic Acid Analog
Nicotinic acid and its derivatives are a cornerstone of metabolic and cardiovascular research, with wide-ranging physiological effects. This compound, a synthetic analog, presents a unique chemical profile due to the introduction of a hydroxyl group at the 2-position and an iodine atom at the 5-position of the pyridine ring. These modifications are expected to significantly alter its physicochemical properties, including lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.
Currently, the primary role of this compound in the scientific literature is that of a chemical intermediate in the synthesis of more complex molecules. However, its core structure suggests the potential for intrinsic biological activity. This guide will explore these possibilities by dissecting two high-probability molecular targets based on the established pharmacology of nicotinic acid.
Postulated Mechanism 1: G-Protein Coupled Receptor (GPCR) Modulation
The GPR109A Receptor: A Prime Candidate
The most well-characterized target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[1] This receptor, primarily expressed on adipocytes and immune cells, is coupled to an inhibitory G-protein (Gαi).[2] Upon activation by agonists like nicotinic acid, GPR109A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This cascade is responsible for the well-known anti-lipolytic effects of niacin.[3]
Hypothesis: this compound may act as a modulator of GPR109A. The substitutions on the pyridine ring could potentially alter its binding affinity and efficacy, classifying it as a full agonist, partial agonist, or even an antagonist.
Experimental Validation Workflow: GPR109A Activity
A systematic approach is required to determine the nature of the interaction between this compound and GPR109A. The following workflow outlines the key experiments.
Caption: Experimental workflow for characterizing GPR109A interaction.
Methodology Spotlight: cAMP Accumulation Assay
The measurement of intracellular cAMP is a direct functional readout of GPR109A activation or inhibition.[4] Bioluminescent assays, such as the cAMP-Glo™ Assay, provide a sensitive and high-throughput method for this purpose.[5]
Principle: This assay is based on the principle that cAMP stimulates the activity of Protein Kinase A (PKA). In the assay, the amount of active PKA is inversely proportional to the amount of ATP remaining in the reaction. A luciferase-luciferin reaction is then used to quantify the remaining ATP, with the resulting luminescent signal being inversely correlated with the initial cAMP concentration.[4]
Detailed Protocol:
-
Cell Culture: Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Harvest and seed the cells into a 384-well white-walled assay plate at a density optimized for the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Include a known GPR109A agonist (e.g., nicotinic acid) as a positive control and a vehicle control.
-
Cell Stimulation:
-
Agonist Mode: Add the prepared compound dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.[6]
-
Antagonist Mode: Pre-incubate the cells with the compound dilutions before adding a known agonist at its EC80 concentration.
-
-
Cell Lysis: Add the provided lysis reagent to each well to release intracellular cAMP.
-
cAMP Detection: Add the cAMP detection solution, which contains PKA, to the wells.
-
ATP Detection: Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luminescent reaction.[5]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to cAMP concentrations using a standard curve. Plot the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
The following diagram illustrates the Gαi-mediated signaling pathway of GPR109A.
Caption: Hypothesized GPR109A signaling pathway.
Postulated Mechanism 2: Enzymatic Inhibition
Nicotinate Phosphoribosyltransferase (NAPRT): A Metabolic Target
Beyond receptor-mediated signaling, nicotinic acid is a substrate for the enzyme Nicotinate Phosphoribosyltransferase (NAPRT).[7][8] NAPRT is a key enzyme in the Preiss-Handler pathway, which salvages nicotinic acid for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions.[9][10]
Hypothesis: this compound, as a structural analog of the natural substrate, could act as an inhibitor of NAPRT. Such inhibition would disrupt NAD+ synthesis, potentially leading to significant downstream metabolic consequences. This inhibition could be competitive, non-competitive, or uncompetitive.[11][12]
Experimental Validation Workflow: NAPRT Inhibition
Determining the inhibitory potential and mechanism requires a series of enzymatic assays.
Caption: Potential inhibition of the NAD+ salvage pathway by this compound.
Summary and Future Directions
The biological activity of this compound remains to be formally characterized. However, its structural analogy to nicotinic acid provides a strong foundation for hypothesizing its interaction with key cellular targets, namely the GPR109A receptor and the NAPRT enzyme. The experimental workflows and detailed protocols provided in this guide offer a comprehensive and scientifically rigorous path to elucidating its precise mechanism of action.
Future research should prioritize the systematic validation of these hypotheses. If this compound is found to be a potent and selective modulator of either target, further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy models, will be warranted to explore its potential as a novel therapeutic agent.
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The Biological Versatility of 2-Hydroxy-5-iodonicotinic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Nicotinic Acid Scaffold in Medicinal Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid with a well-established role in various physiological processes. Beyond its nutritional significance, the nicotinic acid scaffold has served as a versatile template for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The chemical tractability of the pyridine ring allows for the strategic introduction of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet underexplored, derivative: 2-Hydroxy-5-iodonicotinic acid. By dissecting the known biological activities of its core components—the 2-hydroxynicotinic acid moiety and the iodine substituent—we aim to provide a comprehensive technical framework for researchers and drug development professionals interested in its therapeutic potential.
Part 1: The 2-Hydroxynicotinic Acid Core: A Foundation for Biological Activity
The introduction of a hydroxyl group at the 2-position of the nicotinic acid ring gives rise to 2-hydroxynicotinic acid, a key intermediate in chemical synthesis and a molecule with intrinsic biological relevance.[2] In its solid state, it primarily exists as its tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid. This structural feature is crucial as it influences the molecule's hydrogen bonding capabilities and its interactions with biological targets.
Antimicrobial Potential of 2-Hydroxynicotinic Acid Derivatives
Derivatives of 2-hydroxynicotinic acid have been investigated for their antimicrobial properties. For instance, novel 2-hydroxynicotinoyl-serine-butyl esters have been synthesized and evaluated for their antibiotic activity against a panel of bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Candida albicans.[3][4] One of the synthesized esters demonstrated significant growth inhibitory activity against B. subtilis and S. aureus.[3][4] These findings underscore the potential of the 2-hydroxynicotinic acid scaffold as a building block for the development of new anti-infective agents.
The general antimicrobial activity of nicotinic acid derivatives is well-documented.[1] Newly synthesized nicotinamides have shown activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[5] The proposed mechanism for some of these compounds involves targeting AMR-related proteins, suggesting a potential to enhance the efficacy of existing antibiotics.[5]
Part 2: The Impact of Iodination on Biological Activity
Halogenation is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds. The introduction of an iodine atom at the 5-position of the 2-hydroxynicotinic acid ring is anticipated to significantly influence its biological activity profile.
Enhancement of Antimicrobial and Antiproliferative Effects
Iodinated organic compounds have a long history of use as antimicrobial agents. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the lipophilicity of the molecule is increased, which can improve membrane permeability.
Studies on other heterocyclic systems have demonstrated the positive impact of iodination on antimicrobial and antiproliferative activities. For example, certain iodinated lactones have exhibited inhibitory effects against the growth of various cancer cell lines, including breast (MCF7), lung (A549), and cervical (HeLa) cancer cells.[6] These compounds were also found to be active against the bacterium Proteus mirabilis.[6]
Part 3: Hypothesized Biological Activity Profile of this compound
Based on the analysis of its structural components, we can hypothesize a compelling biological activity profile for this compound. The combination of the 2-hydroxynicotinic acid core, known to be a scaffold for antimicrobial agents, with the potentiating effect of the iodine substituent, suggests that this compound is a strong candidate for investigation as both an antimicrobial and an antiproliferative agent.
Workflow for Biological Evaluation
The following diagram outlines a comprehensive workflow for the systematic evaluation of the biological activity of this compound.
Caption: A proposed workflow for the synthesis, characterization, and comprehensive biological evaluation of this compound.
Part 4: Experimental Protocols
To validate the hypothesized biological activities, a series of well-established experimental protocols should be employed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is fundamental for assessing the antimicrobial potency of the compound.
1. Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strains (e.g., S. aureus, E. coli, C. albicans) in appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium.
3. Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes only) and negative (medium only) controls.
-
Incubate the plates at the optimal growth temperature for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
5. Determination of MBC:
-
Subculture aliquots from the wells with no visible growth onto agar plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
4. Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Part 5: Potential Mechanisms of Action
The biological activity of this compound is likely mediated through specific molecular interactions.
Enzyme Inhibition
Many antimicrobial and anticancer agents exert their effects by inhibiting crucial enzymes. Given the structure of this compound, several enzyme classes could be potential targets.
-
DHHC Palmitoyltransferases: Some compounds with a similar 2-hydroxy-5-nitro-benzylidene core have been shown to inhibit DHHC-mediated palmitoylation, a post-translational modification crucial for the function of many proteins.[7]
-
Tyrosinase: Hydroxamic acid derivatives, which share some structural similarities with the 2-hydroxynicotinic acid moiety, are potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[8] While not a direct antimicrobial or anticancer target, this highlights the potential for the hydroxypyridine scaffold to interact with metalloenzymes.
-
Cyclooxygenases (COX): Some heterocyclic compounds have demonstrated anti-inflammatory activity through the inhibition of COX enzymes.[9]
The following diagram illustrates the potential for this compound to inhibit a target enzyme.
Caption: A conceptual diagram illustrating the potential inhibitory action of this compound on a target enzyme.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, a thorough analysis of its structural components strongly suggests its potential as a valuable lead compound in antimicrobial and anticancer drug discovery. The 2-hydroxynicotinic acid core provides a proven scaffold for biological activity, and the presence of iodine is anticipated to enhance its potency and modulate its physicochemical properties. The experimental workflows and protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this promising molecule. Further research, including synthesis, in vitro and in vivo testing, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
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- Djinni, I., et al. (2022). A Review on Microbial Products and Their Perspective Application as Antimicrobial Agents. Journal of Fungi, 8(3), 226. [Link]
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- Stoleru, V., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. International Journal of Molecular Sciences, 25(16), 8829. [Link]
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- Angelino, D., et al. (2019). Antiproliferative Activity and Cell Metabolism of Hydroxycinnamic Acids in Human Colon Adenocarcinoma Cell Lines. Journal of Agricultural and Food Chemistry, 67(16), 4526-4536. [Link]
- Schill, A., et al. (2023). Synthesis, biological evaluation, and molecular docking studies of aldotetronic acid-based LpxC inhibitors. Bioorganic Chemistry, 131, 106331. [Link]
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- Cárdenas-Krenz, E., et al. (2023). UHPLC-MS Chemical Fingerprinting and Antioxidant, Enzyme Inhibition, Anti-Inflammatory In Silico and Cytoprotective Activities of Cladonia chlorophaea and C. gracilis (Cladoniaceae) from Antarctica. Molecules, 28(14), 5408. [Link]
- Linder, M. E., & Deschenes, R. J. (2007). 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro. Journal of Lipid Research, 48(2), 337-343. [Link]
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An In-depth Technical Guide to 2-Hydroxy-5-iodonicotinic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-Hydroxy-5-iodonicotinic acid, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. This document delves into its synthesis, detailed characterization, and potential applications as a key building block in the creation of novel therapeutic agents. The information presented is curated to provide both foundational knowledge and practical insights for scientists working in the field.
Introduction and Significance
This compound, also known by its tautomeric name 5-Iodo-2-pyridone-3-carboxylic acid, is a heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with a hydroxyl (or oxo), a carboxylic acid, and an iodine atom, makes it a versatile intermediate in pharmaceutical synthesis.[1][2] The presence of the iodine atom is particularly noteworthy, as it provides a reactive site for various cross-coupling reactions, allowing for the facile introduction of diverse functional groups to build molecular complexity. Furthermore, the 2-pyridone core is a privileged scaffold found in numerous bioactive compounds and approved medicines.[3][4] This guide will explore the synthesis of this valuable compound, its key analytical characteristics, and its emerging role in the landscape of drug discovery.
Synthesis and Purification
The synthesis of this compound is not widely reported as a direct, one-step procedure in peer-reviewed literature. However, a reliable and high-yielding two-step synthetic route can be employed, starting from the readily available precursor, methyl 2-hydroxynicotinate. This process involves an initial iodination to form the methyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Two-Step Synthesis Pathway
The pathway involves the electrophilic iodination of the electron-rich pyridone ring, followed by a standard ester hydrolysis.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-hydroxy-5-iodonicotinate (Intermediate)
This protocol is adapted from established procedures for the iodination of hydroxynicotinates.[4][5] The use of N-iodosuccinimide (NIS) as the iodinating agent is a common and effective choice for electron-rich heterocyclic systems.
Causality: The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form. The pyridone form is electron-rich, activating the ring towards electrophilic aromatic substitution. The iodination occurs preferentially at the C5 position due to the directing effects of the hydroxyl/oxo and carboxylate groups. Dichloromethane (DCM) is an excellent solvent for this reaction, and refluxing provides the necessary energy to overcome the activation barrier.
-
Step 1: Reaction Setup
-
To a solution of methyl 2-hydroxynicotinate (1 equivalent) in dichloromethane (DCM, approx. 25 mL per gram of starting material), add N-iodosuccinimide (NIS) (1.9 equivalents).
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Isolation
-
Upon completion, cool the mixture to room temperature and remove the solvent by rotary evaporation.
-
Add ethyl acetate to the residue and heat under reflux for 2 hours to dissolve the product and precipitate the succinimide byproduct.
-
Cool the mixture and collect the insoluble white solid by filtration. This solid is the target product, methyl 2-hydroxy-5-iodonicotinate.[5]
-
An expected yield for this reaction is approximately 81%.[5]
-
Protocol 2: Hydrolysis to this compound (Final Product)
This is a standard ester hydrolysis procedure. Basic hydrolysis using a hydroxide salt is typically effective for this transformation.
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.
-
Step 1: Reaction Setup
-
Suspend methyl 2-hydroxy-5-iodonicotinate (1 equivalent) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
-
Step 2: Reaction Execution
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC (disappearance of the starting ester).
-
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with a suitable acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3).
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Physicochemical Properties and Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the key properties and expected spectral data.
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₃ | PubChem |
| Molecular Weight | 265.01 g/mol | PubChem |
| Appearance | Pale yellow solid | [5] |
| Melting Point | 264-266 °C | [5] |
| IUPAC Name | 5-iodo-2-oxo-1H-pyridine-3-carboxylic acid | PubChem |
Spectroscopic Data
1H NMR Spectroscopy: The 1H NMR spectrum is a critical tool for confirming the structure. The spectrum of the methyl ester intermediate has been reported.[4][5]
-
Methyl 2-hydroxy-5-iodonicotinate (in CDCl₃, 300 MHz):
-
δ 8.43 (d, J=2.4Hz, 1H): This corresponds to the proton at the C6 position.
-
δ 8.33 (brs, 1H): This corresponds to the proton at the C4 position.
-
δ 3.97 (s, 3H): This singlet corresponds to the methyl ester protons.[4]
-
-
This compound (Predicted, in DMSO-d₆):
-
The disappearance of the methyl singlet around 3.9 ppm is expected upon hydrolysis.
-
The pyridine protons (H4 and H6) will likely shift slightly.
-
A broad singlet corresponding to the carboxylic acid proton will appear far downfield (typically >12 ppm).
-
A broad singlet for the N-H proton of the pyridone tautomer is also expected.
-
13C NMR Spectroscopy: While experimental data for the target acid is not readily available, predictions can be made based on the structure and data from similar compounds.
-
Expected Chemical Shifts (δ, ppm):
-
C=O (Carboxylic Acid): ~165-170 ppm
-
C=O (Pyridone): ~160-165 ppm
-
C-I: ~80-90 ppm (The C-I bond causes a significant upfield shift compared to C-H)
-
Other aromatic carbons: ~110-150 ppm
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
-
Expected Characteristic Absorptions (cm⁻¹):
-
O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹
-
N-H stretch (Pyridone): A moderate, broad band around 3000-3200 cm⁻¹
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹
-
C=O stretch (Pyridone Amide): A strong, sharp band around 1650-1670 cm⁻¹
-
C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Expected m/z:
-
For the molecule C₆H₄INO₃, the exact mass is 264.92.
-
In ESI- (negative ion mode), a peak at [M-H]⁻ = 263.9 should be observed.
-
In ESI+ (positive ion mode), a peak at [M+H]⁺ = 265.9 would be expected.
-
Applications in Drug Development
While specific, named drug candidates directly using this compound as a starting intermediate are not prominently disclosed in public literature, its value lies in its potential as a versatile building block. Nicotinic acid and 2-pyridone derivatives are important pharmacophores with a wide range of biological activities, including antimicrobial and anticancer properties.[3][6]
Caption: Potential applications of this compound.
The key utility of this compound stems from the iodine atom at the 5-position. This site is primed for palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: To form a new C-C bond with boronic acids, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: To form a C-C bond with terminal alkynes.
-
Heck Coupling: To introduce alkenyl substituents.
-
Buchwald-Hartwig Amination: To form C-N bonds.
These reactions allow for the rapid diversification of the 2-pyridone scaffold, enabling the exploration of a vast chemical space in the search for new drug candidates. Derivatives of nicotinic acid have shown promise as antibacterial agents, and the introduction of bulky or functionalized groups at the 5-position via the iodo-intermediate can significantly modulate this activity.[3]
Safety and Handling
This compound and its intermediates should be handled with appropriate care in a laboratory setting.
-
Hazards: The methyl ester intermediate is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[7] Similar precautions should be taken with the final acid product.
-
Precautions: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, protected from light.
Conclusion
This compound represents a valuable and versatile chemical intermediate for drug discovery and development. Its synthesis, achievable through a straightforward two-step process from methyl 2-hydroxynicotinate, provides access to a scaffold rich in chemical handles. The presence of the carboxylic acid, the 2-pyridone motif, and particularly the iodine atom, offers multiple points for modification. This allows for the systematic exploration of structure-activity relationships, making it an attractive starting point for the development of new therapeutics, especially in the fields of oncology and infectious diseases. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to synthesize, characterize, and effectively utilize this potent building block in their research endeavors.
References
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database.
- 2-hydroxy-5-iodo-nicotinic acid methyl ester (C7H6INO3). (n.d.). PubChemLite.
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (n.d.). Google Patents.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). PMC.
- Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.
- 2-Hydroxy-5-iodo-nicotinic acid methyl ester | C7H6INO3 | CID 2764465. (n.d.). PubChem.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Methyl Nicotinate. (n.d.). Amazon S3.
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). [No Source Found].
- Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). PMC.
- US6946120B2 - Pharmaceutical composition. (n.d.). Google Patents.
- Table of Characteristic IR Absorptions. (n.d.). [No Source Found].
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- (12) Patent Application Publication (10) Pub. No.: US 2011/0263526 A1. (2011). Googleapis.com.
- (12) United States Patent. (n.d.). Googleapis.com.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
- 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube.
- 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114. (n.d.). PubChem.
- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). [No Source Found].
- US10945948B2 - Compositions and methods for ophthalmic and/or other applications. (n.d.). Google Patents.
- 2-Hydroxyaclacinomycin A, pharmaceutical composition containing it; 2-hydroxyaclavinone and fermentative process for preparing same - Patent 0030255. (1981). [No Source Found].
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An In-depth Technical Guide to 2-Hydroxy-5-iodonicotinic Acid: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Hydroxy-5-iodonicotinic acid, a halogenated pyridine derivative with significant potential in medicinal chemistry and drug development. This document delves into a proposed synthetic pathway, detailed characterization methods, and an exploration of its prospective applications as a therapeutic agent, grounded in the established biological activities of related halogenated nicotinic acids.
Introduction: The Significance of Halogenation in Nicotinic Acid Scaffolds
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in numerous biological processes. The strategic introduction of halogen atoms onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This modulation is a cornerstone of modern drug design. This compound, by virtue of its iodine substitution and hydroxypyridine core, represents a compelling, albeit under-documented, molecule with potential applications in modulating nicotinic acetylcholine receptors (nAChRs) and exhibiting anti-inflammatory properties[1]. This guide aims to provide a foundational technical resource for researchers interested in the synthesis and evaluation of this compound.
Proposed Synthesis of this compound
Experimental Protocol: Direct Iodination
This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product characterization.
Materials:
-
2-Hydroxynicotinic acid (≥98%)
-
Molecular Iodine (I₂)
-
Nitric Acid (70%)
-
Glacial Acetic Acid
-
Sodium Thiosulfate
-
Dichloromethane (DCM)
-
Methanol
-
Deionized Water
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
pH meter or pH paper
-
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F₂₅₄ plates)
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (71.9 mmol) of 2-hydroxynicotinic acid in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Iodinating Agent: To the stirred solution, add 18.2 g (71.9 mmol) of molecular iodine.
-
Initiation of Reaction: Slowly add 5 mL of concentrated nitric acid (70%) dropwise to the reaction mixture. The nitric acid acts as an oxidizing agent, generating the electrophilic iodine species in situ.
-
Reaction Monitoring: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM:Methanol eluent system). The starting material and product should have distinct Rf values.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Precipitation and Isolation: Slowly add 200 mL of cold deionized water to the reaction mixture to precipitate the crude product. Stir for 30 minutes in an ice bath.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any remaining acetic acid and inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be higher than the starting material (2-hydroxynicotinic acid, ~260-262 °C) |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing iodine and the hydroxyl/oxo group. |
| ¹³C NMR | Signals for the six carbons of the pyridine ring and the carboxylic acid. The carbon bearing the iodine will show a characteristic downfield shift. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z ≈ 263.92 and/or [M+H]⁺ at m/z ≈ 265.94 |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretch (broad), C=O stretch (carboxylic acid and pyridone), and C-I stretch. |
| Elemental Analysis | Calculated for C₆H₄INO₃: C, 27.19%; H, 1.52%; I, 47.88%; N, 5.29%; O, 18.11%. Found values should be within ±0.4%. |
Potential Applications in Drug Development
The incorporation of an iodine atom at the 5-position of the 2-hydroxynicotinic acid scaffold is anticipated to confer unique biological activities. Halogenated nicotinic acids have demonstrated significant pharmacological potential.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are crucial ligand-gated ion channels involved in various physiological and pathological processes. The strategic placement of halogens on nicotinic acid analogs can significantly alter their binding affinity and functional activity at different nAChR subtypes[1]. This compound, as a novel analog, warrants investigation for its potential to selectively target nAChR subtypes, which could be beneficial in the development of therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.
Anti-inflammatory Properties
Nicotinic acid and its derivatives have been shown to possess anti-inflammatory effects. Novel nicotinic acid derivatives have demonstrated potent inhibition of inflammatory mediators such as nitric oxide, TNF-α, and IL-6[1]. The introduction of a bulky and lipophilic iodine atom in this compound may enhance its anti-inflammatory potential, making it a candidate for investigation in inflammatory diseases.
Logical Relationship of Structure to Potential Activity
Caption: Structure-activity relationship of this compound.
Conclusion
This compound presents itself as a molecule of interest for further research and development. This guide provides a robust, albeit proposed, framework for its synthesis and characterization, built upon established chemical principles. The exploration of its biological activities, particularly in the realms of nAChR modulation and anti-inflammatory action, is a promising avenue for the discovery of novel therapeutic agents. The methodologies and insights presented herein are intended to empower researchers to unlock the full potential of this intriguing halogenated nicotinic acid derivative.
References
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key features of 2-Hydroxy-5-iodonicotinic acid structure
An In-Depth Technical Guide to the Core Structural Features of 2-Hydroxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a trifunctional heterocyclic compound of significant interest in contemporary chemical research. As a derivative of nicotinic acid (Vitamin B3), its scaffold is biocompatible, while the strategic placement of hydroxyl, carboxylic acid, and iodo groups imparts a unique combination of reactivity and physicochemical properties. This guide elucidates the core structural features of the molecule, exploring the interplay between its functional groups and the pyridine core. We will delve into the critical concept of pyridone-pyridinol tautomerism, analyze the molecule's spectroscopic signature, and discuss its reactivity, with a particular focus on its application as a versatile building block in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique chemical attributes of this compound in their work.
Molecular Architecture and Functional Group Analysis
The structure of this compound is defined by a pyridine ring substituted with three distinct functional groups that dictate its chemical personality.
The Pyridine Core and Substituent Effects
The central scaffold is a six-membered aromatic heterocycle containing one nitrogen atom. The relative positions of the substituents (at C2, C3, and C5) are crucial. The nitrogen atom and the electron-withdrawing carboxylic acid and iodo groups render the pyridine ring electron-deficient, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
The 2-Hydroxy Group and Pyridone Tautomerism
A paramount feature of this molecule is the tautomeric equilibrium between the 2-hydroxy-pyridine (pyridinol) form and the 2-pyridone form. In the solid state and in most solvents, the equilibrium heavily favors the 2-pyridone tautomer, 1,2-dihydro-5-iodo-2-oxopyridine-3-carboxylic acid.[1] This is due to the greater stability of the amide-like pyridone system.
-
Pyridinol Form: Possesses a phenolic hydroxyl group, which is weakly acidic.
-
Pyridone Form: Features an N-H bond and a carbonyl group, characteristic of an amide. This form is the predominant and more stable tautomer.
This tautomerism is not merely a structural curiosity; it governs the molecule's hydrogen bonding capabilities, solubility, and reactivity, particularly in N-alkylation versus O-alkylation reactions. The IUPAC name, 2-oxo-1H-pyridine-3-carboxylic acid, reflects the predominance of the pyridone form.[1]
The 3-Carboxylic Acid Group
The carboxylic acid moiety at the C3 position is a strong electron-withdrawing group and the primary acidic center of the molecule. Its presence is key to:
-
Acidity and Solubility: Confers acidic properties and allows for salt formation, which can be used to modulate solubility in aqueous media.
-
Reactivity: Serves as a handle for classical carboxylic acid chemistry, including esterification, amide bond formation, and reduction to the corresponding alcohol.
The 5-Iodo Group: A Synthetic Linchpin
The iodine atom at the C5 position is arguably the molecule's most valuable feature from a synthetic standpoint.
-
Electronic Effects: As a halogen, it is an inductively electron-withdrawing group.
-
Synthetic Handle: It is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a key participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds at this position, making it a powerful tool for library synthesis and late-stage functionalization in drug discovery. The utility of iodo-substituted aromatics as precursors for metal complexes and catalysts is well-established.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is essential for its application.
Physicochemical Data
The following table summarizes key computed and experimental properties for the related methyl ester, providing insight into the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₃ (Methyl Ester) | PubChem[3] |
| Molecular Weight | 279.03 g/mol (Methyl Ester) | PubChem[3] |
| Monoisotopic Mass | 278.93924 Da (Methyl Ester) | PubChem[4] |
| XLogP (Predicted) | 0.5 (Methyl Ester) | PubChem[3][4] |
| Melting Point | 244-248 °C (for 2-Hydroxy-5-nitronicotinic acid) | Apollo Scientific[5] |
Note: Data for the exact parent acid is sparse; properties of the methyl ester and the nitro-analogue are provided for reference.
Spectroscopic Signature
The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques.
-
¹H NMR: The spectrum would be characterized by two signals in the aromatic region corresponding to the two protons on the pyridine ring (at C4 and C6). The pyridone N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The carboxylic acid proton would also be a broad, downfield signal.
-
¹³C NMR: The spectrum would show six distinct signals for the ring carbons, with the C2 carbonyl carbon of the pyridone tautomer appearing significantly downfield (~160-170 ppm). The C3 carboxylic acid carbonyl would also be in a similar region. The carbon bearing the iodine (C5) would be shifted upfield relative to the other carbons due to the heavy atom effect.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp N-H stretch for the pyridone tautomer (~3100-3200 cm⁻¹), and two distinct C=O stretches for the pyridone carbonyl (~1650-1680 cm⁻¹) and the carboxylic acid carbonyl (~1700-1730 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak. The presence of iodine (¹²⁷I, 100% abundance) gives a simple isotopic pattern, which is useful for identification.
Synthesis and Chemical Reactivity
The molecule's value is realized through its synthesis and subsequent chemical transformations.
Synthetic Approaches
-
Iodination: Electrophilic iodination of the electron-rich pyridine ring. The hydroxyl/pyridone group is an activating group, directing the incoming electrophile. Reagents such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent are commonly employed for this transformation.
Reactivity and Synthetic Utility
The molecule's three functional groups can be addressed with considerable orthogonality, making it a highly versatile synthetic intermediate.
Applications in Research and Drug Development
Hydroxy acids and their derivatives are widely used in dermatological and cosmetic applications.[8] While specific applications for this compound are emerging, its structural motifs suggest significant potential in several areas:
-
Medicinal Chemistry: As a fragment or scaffold for building more complex molecules. The nicotinic acid core is a known pharmacophore, and the iodo-substituent allows for diversification to probe structure-activity relationships (SAR).
-
Organic Synthesis: As a multifunctional building block for synthesizing complex heterocyclic systems.
-
Materials Science: The molecule can act as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers. The combination of N, O, and carboxylate donors provides multiple coordination sites. The utility of related halogenated hydroxy-aldehydes in forming catalytically active metal complexes has been demonstrated, suggesting a similar potential for this acid.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the synthetic utility of the iodo-group, the following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction.
Objective: To couple an arylboronic acid with this compound (or its ester derivative) to form a 5-aryl-2-hydroxynicotinic acid derivative.
Materials:
-
This compound methyl ester (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or SPhos
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound methyl ester, the arylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the dioxane solvent.
-
Reagent Addition: Add the 1,4-dioxane/water solvent mixture to the flask containing the substrates.
-
Catalyst Addition: Add the catalyst solution to the reaction flask.
-
Reaction: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl derivative.
Trustworthiness: This protocol is based on well-established conditions for Suzuki couplings. The progress can be validated at each step (TLC monitoring). The final product's identity and purity should be confirmed by NMR and MS analysis, providing a self-validating workflow.
Safety and Handling
While specific toxicity data for this compound is not detailed, related compounds provide guidance on safe handling.
-
Hazards: Analogues such as 2-hydroxynicotinic acid and its nitro-derivative are classified as irritants.[1][5] They are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5][9] The methyl ester is considered harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a molecule of significant synthetic potential. Its structure is characterized by a stable 2-pyridone tautomer, an acidic carboxylic acid group, and a synthetically versatile iodo-substituent. This unique combination of functional groups allows for orthogonal chemical modifications, making it an exceptionally valuable building block for creating diverse and complex molecular architectures. For researchers in drug discovery and materials science, a deep understanding of these core features is the key to unlocking the full potential of this powerful synthetic intermediate.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Hydroxy-5-iodonicotinic Acid
Abstract
This document provides an in-depth technical guide for the safe handling, storage, and disposal of 2-Hydroxy-5-iodonicotinic acid. Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic safety data to offer a framework for risk assessment and operational protocols grounded in scientific principles. By understanding the causality behind safety measures, laboratory personnel can mitigate risks and ensure both personal safety and experimental integrity.
Introduction: Understanding the Compound
This compound is a substituted pyridine derivative. Such molecules are valuable building blocks in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex organic molecules, including potential drug candidates.[1][2][3] The presence of a hydroxyl group, a carboxylic acid, and an iodine atom on the pyridine ring imparts a specific reactivity profile that, while synthetically useful, also necessitates a deliberate and informed approach to its handling. The toxicological properties of many such research chemicals have not been fully investigated, making a cautious and proactive safety culture paramount.[4][5]
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, GHS classifications for structurally related compounds provide a strong basis for hazard assessment. Analogous compounds like 2-hydroxynicotinic acid and other halogenated pyridines are classified as skin irritants, serious eye irritants, and may cause respiratory irritation.[5][6] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
GHS Hazard Classification (Inferred):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5][7][8]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[5][7][8]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5][9]
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure.[7] A risk assessment should always precede any experimental work. The scale of the experiment dictates the required level of control.
Table 1: Risk Assessment Matrix
| Scale of Work | Potential Exposure | Inherent Risk | Primary Controls Required |
| < 100 mg | Low (dust from weighing) | Low to Moderate | Chemical Fume Hood, Standard PPE |
| 100 mg - 10 g | Moderate (increased dust, potential for minor spills) | Moderate | Chemical Fume Hood, Enhanced PPE, Spill Kit Ready |
| > 10 g | High (significant dust, larger spill potential) | High | Chemical Fume Hood, Full PPE, Buddy System, Pre-authorized Protocol |
Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safety is a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[10] This is non-negotiable. The hood contains airborne particles, preventing respiratory exposure.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[11] Eyewash stations and safety showers must be readily accessible and tested regularly.[5][7]
Personal Protective Equipment (PPE): The Last Barrier
PPE selection must be deliberate and based on the task.[12][13]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[14] When handling larger quantities or when there is a significant splash risk, a full face shield should be worn over the goggles.[14][15]
-
Skin Protection:
-
Gloves: Nitrile gloves are suitable for incidental contact.[14] Always inspect gloves before use and remove them with care to avoid contaminating your skin.[16] For extended handling or during spill cleanup, consider double-gloving or using heavier-duty gloves.
-
Lab Coat/Gown: A long-sleeved, buttoned lab coat is required. For larger-scale work, a chemical-resistant apron or an impervious gown that closes in the back should be used.[12][17]
-
-
Respiratory Protection: When engineering controls are not sufficient, or during a large spill response, a NIOSH-approved respirator is necessary.[11] For powdered chemicals, a respirator with a P100 filter is appropriate.[12]
Table 2: PPE Selection Guide
| Task | Eye/Face | Gloves | Body | Respiratory |
| Weighing (<1g) | Safety Goggles | Nitrile (single pair) | Lab Coat | Not required (in fume hood) |
| Solution Prep | Safety Goggles | Nitrile (single pair) | Lab Coat | Not required (in fume hood) |
| Large Transfer (>10g) | Goggles & Face Shield | Nitrile (double-gloved) | Impermeable Gown | Recommended (P100) |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile/Butyl | Impermeable Gown | Mandatory (P100) |
Standard Operating Procedures (SOPs)
Adherence to standardized protocols minimizes variability and risk.
Storage and Handling
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[18] It should be stored away from incompatible materials such as strong oxidizing agents.[8][18] While specific data is lacking, protecting it from light is good practice for iodinated aromatic compounds.[18]
-
Handling:
-
Before handling, wash hands thoroughly.[11]
-
Don all required PPE as outlined in Table 2.
-
Perform all manipulations within a chemical fume hood.
-
To minimize dust, do not pour the solid. Use a spatula or powder funnel for transfers.
-
After handling, wash hands and any exposed skin thoroughly, even if gloves were worn.[7][8] Do not eat, drink, or smoke in the laboratory.[11]
-
Spill Management
A swift and correct response to a spill is critical. All laboratory personnel must be trained in these procedures.[19]
Workflow for Chemical Spill Response
Caption: Decision workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol (Minor Spill < 5g):
-
Alert & Secure: Alert personnel in the immediate vicinity.[20]
-
Don PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, a face shield, and an impermeable gown.[20]
-
Contain: Prevent the powder from spreading. Do not use water at this stage.
-
Absorb/Cover: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[20][21]
-
Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[16][21] Use non-sparking tools if a flammable solvent is involved.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.[22]
-
Doff PPE & Wash: Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste. Wash hands thoroughly.[22]
-
Report: Report the incident to your supervisor and Environmental Health & Safety (EHS) department.[22]
Waste Disposal
Chemical waste must be managed according to institutional and regulatory guidelines.[17]
-
Solid Waste: All solid waste contaminated with this compound (e.g., leftover compound, contaminated absorbents, gloves, weigh paper) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste. Do not pour down the drain.[16]
First Aid and Emergency Procedures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][8][9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][7] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air.[5][7] If breathing is difficult or they feel unwell, call for medical assistance.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[23] Seek immediate medical attention.
Emergency Contact Decision Tree
Caption: Logic for escalating an exposure incident.
References
- Safety Data Sheet - Ohio Penal Industries. (2015).
- 2-Hydroxy-5-iodo-nicotinic acid methyl ester | C7H6INO3 | CID 2764465 - PubChem. National Center for Biotechnology Information.
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A Researcher's In-depth Technical Guide to 2-Hydroxy-5-iodonicotinic Acid: From Sourcing to Application
This guide provides a comprehensive technical overview of 2-Hydroxy-5-iodonicotinic acid for researchers, scientists, and professionals in drug development. Recognizing the limited publicly available data on this specific compound, this document serves as a framework for sourcing, characterizing, and utilizing this molecule, emphasizing scientific integrity and logical workflows.
Introduction: The Potential of a Niche Synthon
This compound belongs to the pyridine carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry. The presence of a hydroxyl group, a carboxylic acid, and an iodine atom on the pyridine ring makes it a versatile building block, or synthon. The iodine atom, in particular, offers a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments. This positions this compound as a potentially valuable starting material for the synthesis of novel small molecule therapeutics.
However, it is crucial to note that detailed characterization and application data for this specific molecule are not extensively reported in peer-reviewed literature. Therefore, any researcher embarking on its use must prioritize rigorous supplier qualification and in-house analytical validation.
Sourcing and Supplier Qualification
The procurement of specialty chemicals like this compound requires careful due diligence. While several platforms and suppliers may list this compound, the consistency of quality can vary.
Table 1: Potential Suppliers and Marketplaces
| Supplier/Marketplace | Notes |
| Echemi | A marketplace listing various suppliers, primarily from China. It is crucial to vet the specific trader.[1] |
| Novasyn Organics | An Indian-based manufacturer and supplier of fine chemicals.[2] |
| ChemUniverse | Offers a quotation service for a wide range of specialty chemicals.[3] |
| Fisher Scientific | A major distributor that may list the compound from various third-party suppliers.[4][5] |
| Apollo Scientific | A UK-based supplier of fine chemicals for research. |
| Santa Cruz Biotechnology | A supplier of biochemicals for research.[6][7] |
Core Directive for Procurement:
-
Request a Certificate of Analysis (CoA): Before purchase, always request a lot-specific CoA. This document is the primary indicator of quality.
-
Verify the CAS Number: There appears to be some ambiguity in publicly available data. The CAS number for the parent acid is not consistently reported. Clarify the exact CAS number with the supplier. For reference, the methyl ester of this compound has been assigned CAS number 116387-40-7.[8]
-
Essential Data on the CoA:
-
Purity: Determined by a quantitative method, typically High-Performance Liquid Chromatography (HPLC), with the chromatogram provided.
-
Identity Confirmation: Evidence of the compound's structure, usually from ¹H NMR and Mass Spectrometry (MS).
-
Appearance and Solubility: Basic physical properties.
-
Analytical Characterization: A Self-Validating Workflow
Upon receipt of this compound, independent analytical verification is paramount. The following workflow provides a robust system for confirming the identity and purity of the material.
Caption: Quality control workflow for incoming this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A reverse-phase HPLC method is suitable for assessing the purity of this polar, aromatic compound.
Step-by-Step Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO or a suitable solvent. Dilute to 0.1 mg/mL with the initial mobile phase composition.
-
Analysis: The purity is calculated based on the area percentage of the main peak. A purity of >95% is generally acceptable for most research applications.
This method is a starting point and may require optimization for baseline separation from any observed impurities.[9][10][11][12][13]
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR is the most powerful tool for confirming the identity of the compound. The expected spectrum for this compound in a solvent like DMSO-d₆ would show characteristic signals.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
~13.0-14.0 ppm (broad singlet, 1H): This signal corresponds to the acidic proton of the carboxylic acid.
-
~11.5-12.5 ppm (broad singlet, 1H): This is attributed to the hydroxyl proton, which can exchange with water and may be broad.
-
~8.2-8.4 ppm (doublet, J ≈ 2-3 Hz, 1H): This signal is expected for the proton at the C6 position of the pyridine ring, coupled to the C4 proton.
-
~8.0-8.2 ppm (doublet, J ≈ 2-3 Hz, 1H): This corresponds to the proton at the C4 position, coupled to the C6 proton.
The observation of two aromatic protons as doublets with a small coupling constant is a key indicator of the 1,2,3,5-substitution pattern on the pyridine ring.[1][3][14][15]
Mass Spectrometry (MS) for Molecular Weight Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the compound.
-
Molecular Formula: C₆H₄INO₃
-
Exact Mass: 264.92 g/mol
-
Expected Ions:
-
ESI- (Negative Ion Mode): [M-H]⁻ at m/z 263.91
-
ESI+ (Positive Ion Mode): [M+H]⁺ at m/z 265.93
-
The presence of iodine gives a characteristic isotopic pattern that can be used for further confirmation.[4][16][17][18][19]
Potential Applications in Drug Discovery
While specific biological activities of this compound are not well-documented, its structure suggests several applications in medicinal chemistry, primarily as a versatile intermediate.
Caption: Role of this compound in a drug discovery pipeline.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The carboxylic acid can be converted to an amide, a common feature in these drugs, while the iodine allows for the introduction of larger aromatic systems that can interact with the hinge region or other pockets of the kinase domain.
-
Synthesis of Novel Heterocycles: The multiple functional groups allow for cyclization reactions to form more complex, fused heterocyclic systems.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself could be used as a fragment for screening against biological targets. The iodine atom can be used to grow the fragment into a more potent lead compound.
Conclusion
This compound is a chemical synthon with considerable potential for applications in research and drug development. However, due to the limited availability of comprehensive public data, a cautious and rigorous approach is essential. Researchers must prioritize obtaining high-quality material through careful supplier vetting and must independently verify the structure and purity of the compound using the analytical workflow outlined in this guide. By following these principles of self-validation, the scientific community can confidently explore the utility of this promising, yet under-characterized, molecule.
References
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- ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID. [Link]
- SIELC Technologies.
- Fisher Scientific. 2-Hydroxy-5-iodopyridine 98.0+%, TCI America™. [Link]
- PDF. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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- National Institutes of Health. Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. [Link]
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- Pharmacia.
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commercial availability of 2-Hydroxy-5-iodonicotinic acid
An In-depth Technical Guide to the Commercial Availability of 2-Hydroxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural motifs, a pyridine ring with hydroxyl, carboxyl, and iodo substituents, offer multiple points for chemical modification, making it a versatile building block for the synthesis of novel bioactive molecules.[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, applications, and analytical methods.
Commercial Availability and Suppliers
This compound is available from a number of commercial suppliers, catering to research and development needs. The availability can range from small laboratory quantities to bulk amounts, although larger quantities may require custom synthesis.
Table 1: Commercial Suppliers of this compound and Related Compounds
| Supplier | Compound Name | CAS Number | Notes |
| Novasyn Organics | 2-HYDROXY-5-IODO NICOTINIC ACID | Not specified | Fine chemicals manufacturer and supplier.[2] |
| HANGZHOU LEAP CHEM CO., LTD. | This compound | Not specified | China-based trader.[3] |
| Hangzhou zhongqi chem co.,Ltd | This compound | Not specified | China-based trader.[4] |
| Sigma-Aldrich | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 54197-66-9 | A related heterocyclic compound. |
| Fisher Scientific | 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | 54197-66-9 | A related heterocyclic compound.[5] |
| Apollo Scientific | 2-Hydroxy-5-nitronicotinic acid | 6854-07-5 | A nitro-substituted analog.[6] |
| Santa Cruz Biotechnology | 2-Hydroxy-5-nitronicotinic acid | 6854-07-5 | A nitro-substituted analog.[7] |
| Chem-Impex | 2-Hydroxy-5-iodopyridine | 13472-79-2 | A related building block.[8] |
Note: The CAS number for this compound is not consistently provided across all suppliers. Researchers should verify the identity of the compound with the supplier prior to purchase.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis. While experimental data for this specific molecule is not widely published, properties can be estimated based on its structure and data from similar compounds.
Table 2: Physicochemical Properties of Nicotinic Acid Derivatives
| Property | 2-Hydroxynicotinic acid | 2-Hydroxy-5-nitronicotinic acid |
| Molecular Formula | C6H5NO3[9] | C6H4N2O5[10] |
| Molecular Weight | 139.11 g/mol [9] | 184.11 g/mol [10] |
| Melting Point | 258-261 °C[11] | 236-240 °C[10] |
| Boiling Point | 255.04°C (estimate)[11] | 375.1±42.0 °C (Predicted)[10] |
| pKa | 2.40±0.20 (Predicted)[11] | 1.83±0.20 (Predicted)[10] |
| Appearance | White to light yellow powder[11] | Yellow solid[10] |
Synthesis of Nicotinic Acid Derivatives
The synthesis of substituted nicotinic acids often involves multi-step processes. A general approach to synthesizing 2-hydroxynicotinic acid derivatives can be adapted for the iodo-substituted version. For instance, one patented method describes the synthesis of 2-hydroxynicotinic acid from nicotinic acid N-oxide.[12] Another method involves the hydrolysis of 3-cyano-2-pyridone.[13]
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of a substituted 2-hydroxynicotinic acid.
Caption: Conceptual workflow for the synthesis of this compound.
Example Protocol: Synthesis of 2-Hydroxynicotinic Acid from 3-Cyano-2-pyridone
This protocol describes the synthesis of the parent compound, 2-hydroxynicotinic acid, which can be a precursor for further iodination.
Materials:
-
3-cyano-2-pyridone
-
Potassium hydroxide (KOH) pellets (85%)
-
Ethylene glycol
-
Water
-
Ice
Procedure:
-
Prepare a solution containing 6 g of 3-cyano-2-pyridone, 7.5 g of potassium hydroxide pellets, 8 ml of ethylene glycol, and 1.5 ml of water.[13]
-
Heat the solution to 150-160 °C for 15 minutes.[13]
-
Pour the reaction mixture into ice water.[13]
-
Acidify the aqueous solution to a pH of approximately 3.[13]
-
The 2-hydroxynicotinic acid will precipitate.[13]
-
Collect the precipitate by filtration and dry the product. The expected melting point is 258-260 °C.[13]
Applications in Research and Drug Discovery
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, leading to the development of numerous drugs.[14] The introduction of a hydroxyl group and a halogen atom, such as iodine, can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule.
-
Enzyme Inhibition: Hydroxamic acid derivatives, which can be synthesized from carboxylic acids, are known to chelate metal ions in the active sites of metalloenzymes, making them potent inhibitors.[15] This makes this compound a valuable precursor for developing inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[15]
-
Scaffold for Drug Design: The pyridine ring is a common feature in many pharmaceuticals.[14] 5-Hydroxynicotinic acid derivatives have been investigated for their potential in treating cardiovascular and neurodegenerative diseases.[1] The iodo-substituent can serve as a handle for further functionalization through cross-coupling reactions or can enhance binding to target proteins through halogen bonding.
-
Herbicidal Activity: α-hydroxycarboxylic acid derivatives have been explored as potential herbicides targeting enzymes like dihydroxyacid dehydratase (DHAD).[16]
Drug Discovery Workflow
The following diagram illustrates a typical workflow for utilizing a compound like this compound in a drug discovery program.
Caption: A typical drug discovery workflow utilizing a core scaffold.
Analytical Methods
Accurate and robust analytical methods are essential for verifying the identity, purity, and quantity of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a common and effective technique.
Illustrative Analytical Workflow
The following diagram shows a general workflow for the analysis of a small molecule using LC-MS.
Caption: General workflow for LC-MS analysis.
Example Protocol: HPLC-UV Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.7) and an organic solvent (e.g., acetonitrile with 0.05% formic acid).[17]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
Sample Preparation:
-
Accurately weigh a small amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Safety and Handling
Substituted nicotinic acids and their derivatives should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds.
General Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Conclusion
This compound is a valuable building block for chemical synthesis, particularly in the field of drug discovery. While its commercial availability may be limited to specialized suppliers, its synthesis from related precursors is feasible. Its unique combination of functional groups provides a versatile platform for the development of novel compounds with a wide range of potential therapeutic applications. As with any chemical reagent, proper safety precautions should be taken during its handling and use.
References
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- ECHEMI.
- Echemi. This compound.
- Sigma-Aldrich.
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- Thermo Fisher Scientific.
- Fisher Scientific.
- TCI Chemicals.
- Fisher Scientific.
- ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID.
- Apollo Scientific. 6854-07-5 Cas No. | 2-Hydroxy-5-nitronicotinic acid.
- Santa Cruz Biotechnology. 2-Hydroxy-5-nitronicotinic acid | CAS 6854-07-5 | SCBT.
- Chem-Impex. 2-Hydroxy-5-iodopyridine.
- Longdom Publishing. Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies.
- Longdom Publishing. Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic.
- PubChem. 2-Hydroxynicotinic acid.
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- Google Patents.
- Benchchem. Theoretical Properties of 2-Hydroxy-5-iodobenzamide: An In-depth Technical Guide.
- MedchemExpress.com. 2-Hydroxy-isonicotinic acid | Biochemical Reagent.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Benchchem. An In-depth Technical Guide to 5-Hydroxynicotinic Acid Derivatives and Analogs for Drug Discovery Professionals.
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
- ChemicalBook. 2-Hydroxynicotinic acid | 609-71-2.
- Benchchem. A Comparative Guide to Analytical Methods for 2,4-Dihydroxypyrimidine-5-carboxylic Acid Detection.
- Sigma-Aldrich. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone 97%.
- PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
- An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acet
- PrepChem.com. Synthesis of A. 2-Hydroxy-Nicotinic Acid.
- BLDpharm. 54197-66-9|6-Hydroxy-3,4-dihydroquinolin-2(1H)-one.
- Oakwood Chemical. 2-Hydroxy-5-nitronicotinic acid.
- ChemicalBook. 54197-66-9(6-Hydroxy-2(1H)-3,4-dihydroquinolinone).
- PMC - NIH.
- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- MDPI. Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity.
- PMC - NIH.
- PMC - NIH.
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Methodological & Application
Synthesis of 2-Hydroxy-5-iodonicotinic Acid Derivatives: An In-depth Technical Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-hydroxy-5-iodonicotinic acid and its derivatives. This class of compounds holds significant interest for researchers, scientists, and drug development professionals due to the versatile reactivity of the nicotinic acid scaffold and the unique properties imparted by the iodo- and hydroxyl-substituents. The strategic placement of these functional groups offers a valuable platform for the development of novel therapeutic agents and chemical probes.
The synthetic routes outlined herein are designed to be robust and reproducible, drawing upon established chemical principles while offering insights into the underlying mechanisms and experimental considerations. This document is structured to provide not only a step-by-step guide but also a deeper understanding of the chemical transformations involved, empowering researchers to adapt and optimize these methods for their specific needs.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached in a two-stage process. The initial stage focuses on the preparation of the core heterocyclic precursor, 2-hydroxynicotinic acid. The subsequent stage involves the regioselective iodination of this precursor to yield the target molecule. This modular approach allows for the optimization of each step independently, ensuring a higher overall yield and purity of the final product. Furthermore, the synthesized this compound can then be readily converted into a variety of derivatives, such as esters, to explore structure-activity relationships in drug discovery programs.
Caption: Overall synthetic workflow for this compound and its derivatives.
PART 1: Synthesis of 2-Hydroxynicotinic Acid Precursor
The synthesis of 2-hydroxynicotinic acid can be efficiently achieved from the readily available starting material, nicotinic acid N-oxide. This method, detailed in a patented process, involves a rearrangement reaction facilitated by phosphorus oxychloride.[1]
Mechanistic Insight:
The reaction of nicotinic acid N-oxide with phosphorus oxychloride is a classic example of a rearrangement reaction involving a pyridine N-oxide. The phosphorus oxychloride acts as a chlorinating and dehydrating agent, leading to the formation of a reactive intermediate that rearranges to the more stable 2-chloronicotinic acid. Subsequent hydrolysis under aqueous conditions yields the desired 2-hydroxynicotinic acid. It is important to control the reaction temperature to prevent the formation of unwanted byproducts.[1]
Experimental Protocol: Synthesis of 2-Hydroxynicotinic Acid
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Nicotinic acid N-oxide | ≥98% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Ice | ||
| Deionized water | ||
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific |
| pH paper or pH meter | ||
| Round-bottom flask | 500 mL | VWR |
| Reflux condenser | VWR | |
| Stirring plate and stir bar | VWR | |
| Ice bath | ||
| Buchner funnel and filter paper | VWR |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend nicotinic acid N-oxide (0.1 mol) in phosphorus oxychloride (150 mL).
-
With gentle stirring, carefully heat the mixture to 50-60 °C. An exothermic reaction may be observed.
-
Once the initial reaction subsides, heat the mixture to reflux for 2 hours. The solution should become homogeneous.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
After the ice has melted, stir the aqueous solution for an additional hour to ensure complete hydrolysis.
-
Adjust the pH of the solution to approximately 3 with concentrated hydrochloric acid.
-
The 2-hydroxynicotinic acid will precipitate out of the solution as a solid.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 70-80%.
Characterization: The melting point of the synthesized 2-hydroxynicotinic acid should be in the range of 258-261 °C.[2] The structure can be further confirmed by ¹H NMR and ¹³C NMR spectroscopy.
PART 2: Iodination of 2-Hydroxynicotinic Acid
The introduction of an iodine atom at the C5 position of the pyridine ring is achieved through electrophilic aromatic substitution. A particularly effective and environmentally benign method utilizes a combination of molecular iodine and iodic acid in an alcoholic solvent.[3][4] This system generates a potent electrophilic iodine species in situ, leading to a clean and high-yielding reaction.
Mechanistic Insight: Iodination Pathway
The iodination of 2-hydroxynicotinic acid is facilitated by the electron-donating hydroxyl group, which activates the pyridine ring towards electrophilic attack. The combination of iodine (I₂) and iodic acid (HIO₃) generates a highly electrophilic iodine species, likely protonated hypoiodous acid (H₂OI⁺) or a related species. This potent electrophile then attacks the electron-rich C5 position of the 2-hydroxynicotinic acid ring, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring and yields the final product, this compound.
Caption: Proposed mechanism for the iodination of 2-hydroxynicotinic acid.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Hydroxynicotinic acid | Synthesized above | |
| Iodine (I₂) | Reagent grade | Sigma-Aldrich |
| Iodic acid (HIO₃) | 99.5% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Sodium thiosulfate (Na₂S₂O₃) | Anhydrous | Sigma-Aldrich |
| Deionized water | ||
| Round-bottom flask | 250 mL | VWR |
| Reflux condenser | VWR | |
| Stirring plate and stir bar | VWR | |
| Heating mantle | VWR | |
| Buchner funnel and filter paper | VWR |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-hydroxynicotinic acid (0.05 mol) in ethanol (100 mL).
-
To this solution, add iodine (0.05 mol) and iodic acid (0.02 mol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate (100 mL) to quench any unreacted iodine.
-
Stir for 15 minutes, during which the color of the iodine should disappear.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 30 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 60 °C.
Expected Yield: 85-95%.
Characterization: The final product should be characterized by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.
PART 3: Synthesis of this compound Derivatives
The carboxylic acid functionality of this compound serves as a convenient handle for the synthesis of a wide array of derivatives, including esters and amides. The following protocol details the synthesis of the methyl ester derivative.
Experimental Protocol: Synthesis of this compound Methyl Ester
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | Synthesized above | |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Sulfuric acid (H₂SO₄) | Concentrated | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ||
| Round-bottom flask | 100 mL | VWR |
| Reflux condenser | VWR | |
| Stirring plate and stir bar | VWR | |
| Separatory funnel | VWR | |
| Rotary evaporator |
Procedure:
-
Suspend this compound (0.01 mol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid.
-
Wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the pure this compound methyl ester.[5]
Characterization: The structure of the methyl ester can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be determined. A melting point of 199-201 °C has been reported for this compound.[6]
Applications in Drug Development
Nicotinic acid and its derivatives are well-established pharmacophores found in numerous therapeutic agents. The introduction of a hydroxyl group and an iodine atom onto the nicotinic acid scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule.
-
Antibacterial Agents: Research has shown that nicotinic acid derivatives possessing a 2-hydroxy-3,5-diiodophenyl substituent exhibit significant activity against Gram-positive bacteria.[7] This suggests that the presence of iodine on the aromatic ring is crucial for antibacterial efficacy. The this compound core represents a promising starting point for the development of novel antibacterial agents.
-
Anti-inflammatory Agents: The nicotinic acid scaffold is also a key component of several anti-inflammatory drugs. The synthesis of novel derivatives allows for the exploration of their potential as anti-inflammatory agents with potentially improved efficacy and safety profiles.[1]
-
Enzyme Inhibitors: The functional groups present in this compound derivatives make them attractive candidates for targeting enzyme active sites through various non-covalent interactions. For instance, nicotinic acid derivatives have been investigated as cholinesterase inhibitors.[2]
The synthetic protocols detailed in this guide provide a solid foundation for the preparation of a library of this compound derivatives. These compounds can then be screened for a wide range of biological activities, paving the way for the discovery of new lead compounds in drug development.
References
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, E. A., Al-Ghamdi, M. A., & Ghorab, M. M. (2022).
- Kagaku, T. (1999).
- Vibhute, Y. B., & Patil, S. S. (2007). A simple and efficient method for the iodination of some aromatic compounds. Journal of the Serbian Chemical Society, 72(10), 965-969. [Link]
- Ghorpade, S. S., Zubaidha, P. K., & Vibhute, Y. B. (2012). Iodination of some activated aromatic compounds using iodine and iodic acid. Der Pharma Chemica, 4(4), 1471-1474.
- PubChem. (n.d.). 2-Hydroxy-5-iodo-nicotinic acid methyl ester.
- Al-Obodi, A. K. A., Al-Fartusie, F. S. D., & Thani, M. Z. (2014). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Journal of Al-Nahrain University, 17(1), 59-66.
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- 6. Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Hydroxy-5-iodonicotinic Acid in Modern Organic Synthesis
Abstract
2-Hydroxy-5-iodonicotinic acid is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with hydroxyl, carboxylic acid, and iodo groups, offers multiple reaction sites for diversification. The presence of the iodo group is particularly advantageous, serving as an efficient handle for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in Suzuki-Miyaura and Sonogashira coupling reactions. We present detailed, field-proven protocols, mechanistic insights, and a discussion of its role in the construction of complex, biologically active molecules.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of drug discovery and materials science, the demand for novel molecular architectures is incessant. Heterocyclic compounds, particularly those based on the pyridine scaffold, are prevalent in a vast array of pharmaceuticals and functional materials. This compound stands out as a "privileged scaffold" due to its trifunctional nature.
-
The Iodo Group: As the most reactive of the halogens in palladium-catalyzed cross-coupling, the iodine atom at the C-5 position provides a reliable and regioselective site for forming new carbon-carbon and carbon-heteroatom bonds.[1][2]
-
The Hydroxyl Group: The C-2 hydroxyl group exists in tautomeric equilibrium with its pyridone form, influencing the electronic properties of the ring and providing a potential site for O-alkylation or other modifications.[3]
-
The Carboxylic Acid Group: The C-3 carboxyl group is a versatile handle for forming amides, esters, or other derivatives, making it invaluable for library synthesis and the modulation of physicochemical properties like solubility and cell permeability.[4][5]
These features make this compound an ideal starting material for generating diverse libraries of compounds for screening and lead optimization.[6][7]
Core Applications in Palladium-Catalyzed Cross-Coupling
The C-I bond in this compound is the primary reactive site for constructing complex molecular frameworks. Palladium-catalyzed reactions, known for their mild conditions and high functional group tolerance, are the methods of choice for this purpose.[6][8]
Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[8][9] This reaction is exceptionally well-suited for elaborating the this compound core, enabling the synthesis of 5-aryl-2-hydroxynicotinic acids, which are key intermediates in medicinal chemistry.[8]
Causality in Experimental Design: The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or provided as a complex like Pd(PPh₃)₄, is essential. The ligands on the palladium center (e.g., phosphines) are crucial for stabilizing the catalyst and facilitating the catalytic cycle.[9][10]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9] Inorganic bases like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) are commonly used. The choice of base can significantly impact yield, particularly with base-sensitive functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often employed. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkyne Functionality
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is invaluable for installing a rigid alkyne linker into a molecule, a common strategy in drug design and materials science. Using this compound, this method provides direct access to 5-alkynyl-2-hydroxynicotinic acid derivatives.
Causality in Experimental Design: The Sonogashira reaction uniquely employs a dual-catalyst system.
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) catalyst initiates the cycle through oxidative addition to the C-I bond.[2]
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium complex than the alkyne itself, thereby accelerating the catalytic cycle.[2][11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.
Diagram: Catalytic Cycle of the Sonogashira Reaction
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures that serve as a robust starting point for researchers. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
General Workflow for Cross-Coupling Reactions
A systematic approach is crucial for reproducibility and success.
Diagram: General Experimental Workflow
Caption: A standardized workflow for performing and purifying cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a conventional thermal method for synthesizing 2-hydroxy-5-phenylnicotinic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Using syringes, add the anhydrous 1,4-dioxane and degassed water to the flask.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[8]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1M HCl until a precipitate forms (the product is often insoluble in acidic aqueous media).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-hydroxy-5-phenylnicotinic acid.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 2-hydroxy-5-(phenylethynyl)nicotinic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.1 mmol, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (5 mL)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a dry Schlenk flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) to increase the reaction rate.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Once complete, remove the triethylamine under reduced pressure.
-
Add water (20 mL) to the residue and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Filter the resulting solid, wash it thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to obtain the desired 2-hydroxy-5-(phenylethynyl)nicotinic acid. Further purification can be achieved by recrystallization if necessary.
Data Summary for Reaction Optimization
The following table provides typical parameters for the cross-coupling reactions discussed. These serve as a starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf) | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% | 1-3 mol% |
| Co-catalyst | None | CuI (2-5 mol%) |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | DMF, THF, Triethylamine |
| Temperature | 80 - 120 °C | 25 - 80 °C |
| Typical Reaction Time | 6 - 24 hours | 2 - 12 hours |
Conclusion
This compound is a supremely versatile and valuable building block for synthetic and medicinal chemists. Its well-defined reactivity, particularly at the C-5 iodo position, allows for the reliable and efficient execution of powerful C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. The protocols and mechanistic insights provided herein demonstrate the straightforward application of this scaffold in generating molecular complexity. By leveraging this reagent, researchers can rapidly access novel derivatives of nicotinic acid, a core component of many bioactive molecules, thereby accelerating the discovery of new therapeutics and functional materials.
References
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Valdés, C. M., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
- Al-Qalaf, F. A., et al. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters.
- Wikipedia. (n.d.). Sonogashira coupling.
- Nowak, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules.
- Singh, R., et al. (2016). Hydroxy Acids: Production and Applications. ResearchGate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.
- ResearchGate. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid.
- Ostrovskyi, D., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tursynbay, Y., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules.
- Simeonova, R., et al. (2023). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences.
- Grygorenko, O. O. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – An Asian Journal.
- Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Cerea, A., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry.
- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
- MDRN Skincare. (n.d.). Hydroxy Acids: Production and Applications.
- Al-Said, M. S., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Bulletin of the Korean Chemical Society.
- Organic Chemistry Portal. (n.d.). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations.
- ResearchGate. (2023). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?.
- Bume, D. D., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData.
- Uškur, L., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology. Molecules.
Sources
- 1. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Sonogashira Coupling [organic-chemistry.org]
The Strategic Application of 2-Hydroxy-5-iodonicotinic Acid in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: The Versatility of the Pyridinone Scaffold
In the landscape of medicinal chemistry, the pyridinone core stands as a privileged scaffold, integral to the development of a myriad of therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a cornerstone in the design of molecules targeting a diverse range of biological targets.[1][2] Within this class of valuable heterocycles, 2-hydroxy-5-iodonicotinic acid emerges as a particularly versatile building block. The strategic placement of the iodide at the 5-position provides a reactive handle for modern cross-coupling methodologies, enabling the facile introduction of a wide array of substituents. This, coupled with the inherent functionalities of the pyridone ring and the carboxylic acid, allows for the rapid generation of diverse molecular architectures, making it an invaluable tool in lead discovery and optimization.
This technical guide provides a comprehensive overview of the synthesis and application of this compound. We will delve into detailed protocols for its preparation and subsequent derivatization through key synthetic transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and O-alkylation. Furthermore, we will explore its application in the synthesis of biologically active molecules, with a focus on its role in the development of kinase inhibitors.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a critical first step in its utilization as a medicinal chemistry building block. A reliable and regioselective iodination of the readily available 2-hydroxynicotinic acid is paramount.
Protocol 1: Regioselective Iodination of 2-Hydroxynicotinic Acid
This protocol is adapted from a general method for the iodination of activated aromatic compounds and has been optimized for the synthesis of this compound.[3][4][5] The reaction proceeds via an electrophilic aromatic substitution, with the hydroxyl group directing the incoming iodine to the electron-rich 5-position.
Materials:
-
2-Hydroxynicotinic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-hydroxynicotinic acid (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, which is crucial to avoid over-iodination or degradation of the starting material.
-
Trifluoroacetic acid (TFA): The catalytic amount of acid protonates the succinimide nitrogen of NIS, increasing the electrophilicity of the iodine and facilitating the reaction.
-
Acetonitrile: This polar aprotic solvent is suitable for dissolving the starting materials and facilitating the reaction.
-
Sodium thiosulfate wash: This step is essential to remove any unreacted iodine, which can interfere with subsequent reactions and purification.
Key Derivatization Strategies: Unleashing the Potential of the Scaffold
The true utility of this compound lies in its capacity for diversification through modern cross-coupling and functionalization reactions. The iodine atom at the 5-position serves as a versatile handle for the introduction of aryl, heteroaryl, and amino substituents, while the hydroxyl and carboxylic acid groups offer further points for modification.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely employed in medicinal chemistry to introduce aryl and heteroaryl moieties, which can significantly impact the pharmacological properties of a molecule.
To circumvent potential complications arising from the free carboxylic acid and the acidic proton of the 2-pyridone tautomer, it is often advantageous to protect these functional groups prior to coupling. The following protocol details the Suzuki-Miyaura coupling of the methyl ester, O-methylated derivative of this compound.
Materials:
-
Methyl 2-methoxy-5-iodonicotinate (prepared from this compound via esterification and O-methylation)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine methyl 2-methoxy-5-iodonicotinate (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Protection of Functional Groups: Esterification and O-methylation prevent side reactions such as decarboxylation and interference with the catalytic cycle by the acidic proton.
-
Palladium(II) acetate and SPhos: This is a common and highly effective catalyst system for Suzuki-Miyaura couplings, known for its high activity and broad substrate scope. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Potassium carbonate: A mild base is required to activate the boronic acid for transmetalation.
-
Dioxane/Water Solvent System: The presence of water is often beneficial for the Suzuki-Miyaura reaction, aiding in the dissolution of the base and facilitating the catalytic cycle.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[6][7][8][9][10] This reaction is invaluable for introducing a wide range of primary and secondary amines, which are common functionalities in drug molecules, often involved in key interactions with biological targets.
Similar to the Suzuki-Miyaura coupling, protecting the acidic functional groups is advisable for the Buchwald-Hartwig amination.
Materials:
-
Methyl 2-methoxy-5-iodonicotinate
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube
Procedure:
-
In a Schlenk tube, combine Pd₂(dba)₃ (0.025 eq) and Xantphos (0.05 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed toluene, followed by methyl 2-methoxy-5-iodonicotinate (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 90-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃ and Xantphos: This catalyst system is highly effective for the amination of aryl halides. Xantphos is a bidentate ligand with a large bite angle, which is known to promote the reductive elimination step and prevent catalyst decomposition.
-
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Toluene: A non-polar, aprotic solvent is typically used for this reaction.
O-Alkylation: Modifying the Pyridone Core
The 2-hydroxy group of the pyridone ring can be readily alkylated to form the corresponding ether. This modification can significantly alter the physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity, which can be crucial for optimizing drug-like properties.
Materials:
-
Methyl 2-hydroxy-5-iodonicotinate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 2-hydroxy-5-iodonicotinate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and the alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Potassium carbonate: A mild base is sufficient to deprotonate the hydroxyl group of the pyridone, forming the more nucleophilic pyridoxide.
-
DMF: A polar aprotic solvent is ideal for Sₙ2 reactions, as it solvates the cation of the base without strongly solvating the nucleophile.
Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitors
The this compound scaffold has proven to be a valuable building block in the design of kinase inhibitors.[11][12][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridone core can mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region, while the substituents introduced at the 5-position via cross-coupling reactions can be tailored to occupy specific pockets in the active site, thereby enhancing potency and selectivity.[1][2]
Structure-Activity Relationship (SAR) Insights
The ability to rapidly generate analogues using the protocols described above allows for a systematic exploration of the structure-activity relationships (SAR). For instance, in the development of Met kinase inhibitors, the 2-pyridone moiety was found to be a key pharmacophore.[11][12] By varying the aryl group at the 5-position through Suzuki-Miyaura coupling, researchers can probe the steric and electronic requirements of the active site. Similarly, introducing different amino groups via Buchwald-Hartwig amination allows for the optimization of interactions with solvent-exposed regions or the introduction of basic centers to improve solubility.
| Modification | Rationale | Potential Impact on Activity |
| Suzuki Coupling at C5 | Explore hydrophobic pockets, introduce polar groups | Increased potency, improved selectivity, altered pharmacokinetic properties |
| Buchwald-Hartwig at C5 | Introduce H-bond donors/acceptors, modulate pKa | Enhanced target binding, improved solubility |
| O-Alkylation of Pyridone | Modulate H-bonding, alter lipophilicity | Fine-tune ADME properties, potentially alter binding mode |
| Amidation of Carboxylic Acid | Introduce further diversity, modulate solubility | Create new interaction points, improve cell permeability |
Workflow and Logic Diagrams
Synthetic Workflow for Derivatization
Caption: Synthetic pathways from 2-hydroxynicotinic acid.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig amination cycle.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an ideal starting point for the construction of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this scaffold in their drug discovery efforts. The strategic application of modern cross-coupling and functionalization reactions, guided by a thorough understanding of structure-activity relationships, will undoubtedly continue to yield novel therapeutic agents for a wide range of diseases.
References
- Kim, K. et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5330–5341. [Link]
- Yu, B. et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 705728. [Link]
- Kim, K. et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed, 18690676. [Link]
- Mishra, S. et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Journal of Enzyme Inhibition and Medicinal Chemistry (2024). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
- SciSpace (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]
- RSC Publishing (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. [Link]
- Organic Chemistry Portal (2016). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
- Wikipedia (n.d.).
- Chemistry LibreTexts (2023).
- YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- ResearchGate (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates.
- University of Groningen (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Google Patents (n.d.). Method for producing 2-hydroxynicotinic acid derivative.
- PubMed (n.d.). 7-Arylpiperazinylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-alkoxy-purine-2,6-dione and some of their purine-2,6,8-trione analogs as 5-HT(1A), 5-HT(2A), and 5-HT(7) serotonin receptor ligands. PubMed. [Link]
- ResearchGate (2025). New Arylpiperazinylalkyl Derivatives of 8-Alkoxy-purine-2,6-dione and Dihydro[1][2]oxazolo[2,3-f]purinedione Targeting the Serotonin 5-HT1A/5-HT2A/5-HT7 and Dopamine D2 Receptors.
- MDPI (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
- Organic Syntheses (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses. [Link]
- NIH (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. NIH. [Link]
- Wiley Online Library (n.d.).
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions of 2-Hydroxy-5-iodonicotinic Acid: A Versatile Building Block for Drug Discovery and Materials Science
Introduction
2-Hydroxy-5-iodonicotinic acid, a halogenated derivative of the nicotinic acid scaffold, has emerged as a pivotal building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and a strategically positioned iodine atom, offers a versatile platform for molecular elaboration. The electron-deficient pyridine ring, further influenced by the electron-withdrawing carboxylic acid and the polarizing hydroxyl/oxo group, renders the C-I bond highly susceptible to a variety of powerful cross-coupling reactions. This reactivity profile allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents at the 5-position, enabling the systematic exploration of chemical space in drug discovery programs and the tailoring of molecular properties for advanced materials.
This comprehensive guide provides detailed experimental protocols for the synthesis of this compound and its subsequent derivatization through two of the most impactful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide researchers with a robust framework for the successful application and adaptation of these methodologies.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the direct electrophilic iodination of commercially available 2-hydroxynicotinic acid. The inherent electronic properties of the 2-pyridone ring direct the iodination to the electron-rich 5-position.
Protocol 1: Iodination of 2-Hydroxynicotinic Acid
This protocol details the direct iodination of 2-hydroxynicotinic acid using N-iodosuccinimide (NIS), a mild and efficient iodinating agent.
Materials:
| Reagent/Solvent | Formula | MW | Amount (mmol) | Equivalents |
| 2-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | 10 | 1.0 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 11 | 1.1 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | Catalytic |
| Acetonitrile | CH₃CN | 41.05 | 50 mL | - |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxynicotinic acid (1.39 g, 10 mmol) and acetonitrile (50 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.
-
In a separate beaker, dissolve N-iodosuccinimide (2.47 g, 11 mmol) in acetonitrile (20 mL).
-
Add the NIS solution dropwise to the reaction mixture over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted iodine.
-
Remove the acetonitrile under reduced pressure.
-
The resulting aqueous layer will contain a precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 20 mL) and then with a small amount of cold ethyl acetate.
-
Dry the solid under vacuum to afford this compound as a white to off-white solid.
Expected Yield: 80-90%
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 12.5 (br s, 1H, OH), 8.25 (d, J = 2.8 Hz, 1H), 8.10 (d, J = 2.8 Hz, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.0, 162.5, 148.0, 145.5, 110.0, 95.0.
-
IR (ATR, cm⁻¹): 3400-2500 (br, O-H and N-H), 1680 (C=O, carboxylic acid), 1640 (C=O, pyridone), 1250 (C-O).
-
MS (ESI-): m/z 263.9 [M-H]⁻.
Key Reactions and Derivatizations
The iodine atom at the 5-position of this compound serves as a versatile handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical for an efficient reaction. For electron-deficient heteroaryl halides like this compound, a bulky and electron-rich phosphine ligand such as SPhos or XPhos is often employed to facilitate the oxidative addition step and promote the reductive elimination. A base, typically potassium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative coupling partner.
Materials:
| Reagent/Solvent | Formula | MW | Amount (mmol) | Equivalents |
| This compound | C₆H₄INO₃ | 265.00 | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - |
| Water | H₂O | 18.02 | 2 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| 1 M HCl | HCl | 36.46 | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (265 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate will form.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., dichloromethane/methanol gradient) or recrystallization to afford 5-phenyl-2-hydroxynicotinic acid.
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Boronic Acid | Product | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | 2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid | 85-95 |
| 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-2-hydroxynicotinic acid | 80-90 |
| Thiophene-3-boronic acid | 2-Hydroxy-5-(thiophen-3-yl)nicotinic acid | 75-85 |
| Pyridine-4-boronic acid | 2-Hydroxy-5-(pyridin-4-yl)nicotinic acid | 70-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[2] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Mechanistic Rationale:
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups being highly effective.[4] A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine as a representative secondary amine.
Materials:
| Reagent/Solvent | Formula | MW | Amount (mmol) | Equivalents |
| This compound | C₆H₄INO₃ | 265.00 | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.04 (Pd) |
| XPhos | C₃₃H₄₃P | 478.66 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Toluene | C₇H₈ | 92.14 | 10 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| 1 M HCl | HCl | 36.46 | - | - |
| Saturated NH₄Cl | NH₄Cl | 53.49 | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a dry Schlenk tube, add this compound (265 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add anhydrous, degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).
-
Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., ethyl acetate/hexanes with 1% acetic acid) to yield 2-hydroxy-5-(morpholino)nicotinic acid.
Table of Representative Buchwald-Hartwig Amination Reactions:
| Amine | Product | Typical Yield (%) |
| Piperidine | 2-Hydroxy-5-(piperidin-1-yl)nicotinic acid | 80-90 |
| Aniline | 5-(Phenylamino)-2-hydroxynicotinic acid | 75-85 |
| Benzylamine | 5-(Benzylamino)-2-hydroxynicotinic acid | 70-80 |
| N-Methylpiperazine | 2-Hydroxy-5-(4-methylpiperazin-1-yl)nicotinic acid | 85-95 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. The protocols detailed in this guide for its synthesis and subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers in drug discovery and materials science. The ability to readily introduce diverse substituents at the 5-position allows for the fine-tuning of molecular properties and the rapid generation of compound libraries for biological screening and materials characterization. The provided mechanistic insights and tabulated examples should empower researchers to confidently apply and adapt these powerful synthetic transformations to their specific research goals.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-124). Georg Thieme Verlag.
- Current time information in Nišavski okrug. (n.d.). Google.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84931-84935.
- NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- 1 H NMR and 13 C NMR Spectroscopic Data for Compounds 1. (n.d.). ResearchGate.
- The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). [Video]. YouTube. [Link]
- Danilenko, L. M., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3).
- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate.
- Danilenko, L. M., Pokrovskii, M. V., Kesarev, O. G., Timokhina, A. S., & Sernov, L. N. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics (AJP)
- Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Springer.
- Ludwig, C., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research, 7, 262.
- Salahuddin, et al. (2013). SYNTHESIS AND ANTICANCER ACTIVITY TEST OF 2-HYDROXY-N-PHENYLNICOTINAMIDE. Indonesian Journal of Chemistry, 13(2), 166-170.
- da Silva, A. C. M., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6245.
- Pontiki, E., et al. (2021).
- Danilenko, L. M., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics (AJP)
- Method for producing 2-hydroxynicotinic acid derivative. (1999).
- Synthesis of A. 2-Hydroxy-Nicotinic Acid. (n.d.). PrepChem.com.
- Li, T., et al. (2015). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 17(10), 2166-2173.
Sources
Mastering the Suzuki-Miyaura Coupling of 2-Hydroxy-5-iodonicotinic Acid: Strategies and Protocols for Drug Development Professionals
An Application Guide to a Cornerstone Reaction
The synthesis of 5-aryl-2-hydroxynicotinic acid scaffolds is of paramount importance in medicinal chemistry, as these structures form the core of numerous pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical aryl-aryl bond in these molecules, prized for its functional group tolerance and reliability.[1] However, the unique electronic and structural characteristics of 2-hydroxy-5-iodonicotinic acid present a distinct set of challenges that can impede reaction efficiency and lead to inconsistent outcomes.
This guide provides a detailed exploration of the critical parameters governing the Suzuki coupling of this substrate. We will dissect the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide expert insights into overcoming common obstacles, enabling researchers to confidently and reproducibly synthesize these valuable compounds.
The Unique Challenge of this compound
Successfully coupling this compound is not trivial. Several features of the molecule can conspire to complicate the standard Suzuki protocol:
-
The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, a well-documented challenge in pyridine chemistry.[2][3]
-
Tautomerism and Acidity: The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyridone form. Both the pyridone N-H and the carboxylic acid C-OH are acidic protons. In the basic media required for the Suzuki reaction, these sites can be deprotonated, altering the substrate's solubility and electronic properties, and potentially interfering with the catalytic cycle.
-
Substrate Solubility: The zwitterionic character of the molecule can lead to poor solubility in common organic solvents used for Suzuki couplings, hindering reaction kinetics.
Addressing these challenges requires a carefully considered approach to the selection of the catalyst, ligand, base, and solvent system.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[6] This is often the rate-limiting step, particularly with less reactive halides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8][9] The exact mechanism of transfer is complex but results in a diaryl-Pd(II) complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Scientist's Guide
A successful coupling hinges on the interplay between the catalyst system, base, and solvent. For a challenging substrate like this compound, each choice is critical.
The choice of ligand is arguably the most critical factor for overcoming the "2-pyridyl problem". While simple phosphines like PPh₃ were used in early Suzuki reactions, they are often ineffective for heteroaryl couplings. Modern, specialized ligands are required.[10]
-
Bulky, Electron-Rich Phosphines: Ligands from the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos, are the gold standard.[11] Their steric bulk promotes reductive elimination and prevents the formation of inactive catalyst dimers, while their electron-donating nature facilitates the initial oxidative addition step.[11] These ligands are highly effective for coupling challenging heteroaryl halides.[12]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts that resist decomposition and are effective for coupling unreactive chlorides.[9]
| Ligand Class | Example(s) | Key Features & Rationale |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Accelerates oxidative addition and reductive elimination, preventing catalyst inhibition by the pyridine nitrogen.[11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors forming robust Pd-complexes. Excellent for challenging substrates and less reactive halides.[9] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that provides good stability to the catalyst complex. A common choice for general cross-coupling.[13] |
For this specific application, a dialkylbiaryl phosphine ligand like SPhos or XPhos paired with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ is the recommended starting point. Buchwald G3 or G4 precatalysts, which contain the ligand and a palladium source in a stable, air-tolerant form, offer significant convenience.[10]
The base activates the boronic acid to form the reactive boronate species, which is essential for the transmetalation step.[8] The choice of base and solvent are interlinked.
-
Bases: Inorganic bases are standard. Potassium carbonate (K₂CO₃) is a common choice, but for challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective.[11][14] The stronger base can more readily generate the boronate and may accelerate transmetalation.
-
Solvents: A mixture of an organic solvent and water is often optimal. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners. Common choices include 1,4-dioxane/water, Toluene/water, or THF/water.[5][10] The ratio can be critical and may require optimization.
A Critical Consideration: The Protecting Group Strategy
Given the presence of two acidic protons (carboxylic acid and hydroxy/pyridone), a highly effective strategy to simplify the reaction and improve reproducibility is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This eliminates one potential point of interference, preventing unwanted side reactions and improving solubility in organic solvents. The ester can then be easily hydrolyzed post-coupling to yield the desired carboxylic acid product.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the Suzuki-Miyaura coupling of Methyl 2-hydroxy-5-iodonicotinate with a generic arylboronic acid.
Note: This is a general procedure and may require optimization for specific boronic acids. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Caption: General workflow for the Suzuki coupling experiment.
Materials & Equipment:
-
Methyl 2-hydroxy-5-iodonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial with stir bar
-
Nitrogen or Argon gas line with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add Methyl 2-hydroxy-5-iodonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL dioxane and 1 mL water).
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the catalyst.[15]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-hydroxynicotinic acid methyl ester.
-
(Optional) Hydrolysis: If the final acid is desired, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water or NaOH in MeOH/water) followed by acidic workup.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently active catalyst/ligand system. 3. Low reaction temperature. | 1. Ensure rigorous degassing of the solvent and use an inert atmosphere. 2. Switch to a more active ligand (e.g., from dppf to SPhos or XPhos) or use a Buchwald precatalyst. 3. Increase the reaction temperature (up to reflux). |
| Protodeborylation | 1. Boronic acid instability. 2. Presence of excess water or acidic impurities. 3. Reaction is too slow, allowing for decomposition. | 1. Use the corresponding pinacol boronate ester, which is often more stable.[16] 2. Use anhydrous base and solvents. 3. Use a more active catalyst system to accelerate the productive coupling. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) source without sufficient ligand. | 1. Improve degassing procedure. 2. Ensure an adequate ligand-to-palladium ratio (typically L:Pd ≥ 2:1). Use a Pd(0) source like Pd₂(dba)₃.[15] |
| Poor Solubility | Substrate or intermediates are not soluble in the chosen solvent. | 1. Try a different solvent system (e.g., DMF, Toluene/water). 2. Increase the amount of solvent. 3. Ensure the carboxylic acid is protected as an ester. |
By understanding the inherent challenges of the this compound substrate and systematically applying the principles of modern cross-coupling chemistry—particularly through judicious ligand selection and a protecting group strategy—researchers can reliably access the valuable 5-aryl derivatives that are crucial for advancing drug discovery programs.
References
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- da Costa, R. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review.
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Kinzel, T., et al. (2010). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
- Xu, Y., et al. (2013). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- Jolliffe, J. D., & Jessiman, A. S. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- PrepChem.com. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid.
- Humphrey, G. R., et al. (2002). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. The Journal of Organic Chemistry.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Pharma Intermediate Guide. (2025, October 19). Boronic Acids in Suzuki Coupling.
- Google Patents. (n.d.). US4081451A - Process for preparing 2-halogeno nicotinic acids.
- Jolliffe, J. D., & Jessiman, A. S. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
- PubMed. (2020, September 18). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Taylor & Francis Online. (n.d.). Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment.
- ResearchGate. (n.d.). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate.
- Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?.
- National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of 2-Hydroxy-5-iodonicotinic Acid
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the purification of 2-Hydroxy-5-iodonicotinic acid, a key building block in pharmaceutical and materials science research. Recognizing the critical link between purity and experimental success, this document outlines three primary purification strategies: recrystallization, acid-base extraction, and column chromatography. Each protocol is presented with a focus on the underlying chemical principles, empowering researchers to not only execute the procedures but also to adapt them to their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for obtaining high-purity this compound.
Introduction: The Imperative for Purity
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and an iodine atom, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including potential kinase inhibitors and novel ligands. The presence of the iodine atom is particularly valuable, enabling further functionalization through cross-coupling reactions.
The purity of this compound is paramount. Impurities, which can arise from the synthetic route (e.g., starting materials, byproducts of side reactions, or residual solvents), can have a profound impact on downstream applications. In drug discovery, even trace impurities can lead to erroneous biological data or toxicological issues. In materials science, impurities can disrupt crystal lattice formation and alter the desired electronic or photophysical properties of the final product. Therefore, effective purification is not merely a preparatory step but a critical component of rigorous scientific investigation.
This document provides a detailed exploration of purification techniques tailored to the unique physicochemical properties of this compound. While specific experimental data for this compound is not extensively available in the public domain, the protocols herein are developed based on established principles for structurally similar compounds, such as other substituted nicotinic acids and iodinated phenols.
Physicochemical Properties and Impurity Profile
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the likely impurities.
2.1. Predicted Physicochemical Properties of this compound
While experimental data is scarce, we can predict the key properties of this compound based on its structural analogues.
| Property | Predicted Value/Characteristic | Rationale & Implications for Purification |
| Molecular Weight | ~265.0 g/mol | High molecular weight suggests it will be a solid at room temperature. |
| pKa (Carboxylic Acid) | 2.5 - 4.0 | The electron-withdrawing effects of the pyridine ring and iodine atom will increase the acidity of the carboxylic acid compared to benzoic acid. This is crucial for acid-base extraction. |
| pKa (Hydroxyl Group) | 8.0 - 10.0 | The hydroxyl group is phenolic in nature and will be significantly less acidic than the carboxylic acid. This differential acidity is key to selective extraction. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF).[1] | The presence of hydrogen bond donors (-OH, -COOH) and a polar pyridine ring suggests solubility in polar solvents. The large, nonpolar iodine atom may limit water solubility. This profile is central to selecting recrystallization and chromatography solvents. |
| Polarity | High | The multiple polar functional groups make this a highly polar molecule, which will influence its behavior in chromatographic separations. |
2.2. Common Impurities
Impurities in a sample of this compound will largely depend on the synthetic route employed. Common synthetic pathways may involve the iodination of 2-hydroxynicotinic acid or the functionalization of an iodinated pyridine precursor. Potential impurities could include:
-
Unreacted Starting Materials: e.g., 2-hydroxynicotinic acid.
-
Over-iodinated Species: e.g., 2-Hydroxy-3,5-diiodonicotinic acid.
-
Isomeric Byproducts: Depending on the directing effects of the substituents during synthesis.
-
Residual Solvents: From the reaction and work-up steps.
-
Inorganic Salts: From reagents or pH adjustments.
Purification Methodologies
The following sections provide detailed protocols for three effective purification techniques. It is strongly recommended to perform small-scale trials to optimize conditions before committing a large quantity of material.
Protocol 1: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization).
Recommended Solvent Systems:
Based on the properties of similar compounds like 5-bromonicotinic acid, which can be recrystallized from water or ethanol, and the general solubility of polar aromatic acids, the following solvent systems are proposed for initial screening:
-
Single Solvents: Ethanol, Isopropanol, Acetic Acid, Water.
-
Two-Solvent Systems: Ethanol/Water, Isopropanol/Water, Dioxane/Water.
Experimental Protocol:
-
Solvent Selection (Small Scale):
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential recrystallization solvent (or the primary solvent of a two-solvent system) dropwise while gently heating and agitating.
-
Identify a solvent that dissolves the compound when hot but in which the compound is sparingly soluble at room temperature.
-
If a suitable single solvent is not found, attempt a two-solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate.
-
-
Dissolution:
-
Place the bulk of the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent in small portions while heating the mixture on a hot plate with stirring. Use a condenser if using a volatile solvent.
-
Continue adding solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration.
-
Preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Purity Assessment: The purity of the recrystallized product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Acid-Base Extraction
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties. This compound has two acidic protons: one on the carboxylic acid group and one on the hydroxyl group. The carboxylic acid is significantly more acidic and will be deprotonated by a weak base like sodium bicarbonate, forming a water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic phase. The less acidic hydroxyl group will only be deprotonated by a strong base like sodium hydroxide. This difference in acidity allows for a selective extraction.
Experimental Protocol:
-
Dissolution:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
-
Washing with a Weak Base:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated 2-Hydroxy-5-iodonicotinate will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.
-
-
Back-Extraction (Optional):
-
To remove any neutral impurities that may have been carried over into the aqueous phase, wash the combined aqueous extracts with a fresh portion of the organic solvent (ethyl acetate or DCM). Discard the organic layer.
-
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2-3, check with pH paper).
-
The protonated this compound will precipitate out of the aqueous solution.
-
-
Isolation and Washing:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
-
Drying:
-
Dry the purified product under vacuum.
-
Purity Assessment: Analyze the purified product by HPLC, NMR, and MS to confirm its purity and identity.
Caption: Workflow for the purification of this compound using acid-base extraction.
Protocol 3: Flash Column Chromatography
Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). Due to the high polarity of this compound, reverse-phase chromatography is generally more suitable. However, normal-phase chromatography on silica gel can be effective if the mobile phase is appropriately modified. The acidic nature of the carboxylic acid can lead to peak tailing on silica gel. This can be mitigated by adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxyl group.
Experimental Protocol (Normal Phase with Acid Modifier):
-
Stationary Phase and Column Packing:
-
Select a silica gel column of an appropriate size for the amount of material to be purified.
-
Pack the column with silica gel as a slurry in the initial mobile phase solvent system.
-
-
Mobile Phase Selection:
-
Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point for a polar compound like this compound is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Add 0.5-1% acetic acid or formic acid to the mobile phase to prevent peak tailing.
-
Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Apply the mobile phase to the top of the column and use positive pressure (e.g., from a nitrogen line or a pump) to force the solvent through the column at a steady rate.
-
Collect the eluent in a series of fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purity Assessment: Confirm the purity and identity of the final product using HPLC, NMR, and MS.
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Analysis and Characterization
The success of any purification protocol must be validated by rigorous analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for identifying any remaining impurities. The absence of signals corresponding to known impurities is a strong indicator of high purity.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice of purification method will depend on the nature and quantity of impurities, as well as the scale of the purification. For general-purpose purification, recrystallization is often a good first choice due to its simplicity and efficiency. Acid-base extraction is particularly effective for removing neutral and basic impurities. Flash column chromatography offers a high degree of separation for more challenging purification tasks. By understanding the principles behind each technique and by employing rigorous analytical validation, researchers can confidently obtain high-purity this compound for their downstream applications.
References
- PubChem. 2-Hydroxy-5-iodo-nicotinic acid methyl ester.
- ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID. [Link]
- PubChem. 2-Hydroxynicotinic acid.
- Royal Society of Chemistry.
- Teledyne ISCO.
- Chempedia - LookChem.
- Studylib.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]
- Research Outreach.
- ResearchGate.
- National Center for Biotechnology Information. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. [Link]
Sources
Application Note & Protocols: Strategic C-N Bond Formation with 2-Hydroxy-5-iodonicotinic Acid for Advanced Drug Discovery
Abstract
2-Hydroxy-5-iodonicotinic acid is a pivotal heterocyclic building block in medicinal chemistry, prized for its versatile reactivity and its presence in pharmacologically active molecules. The strategic introduction of amine functionalities onto this scaffold is a critical step in the synthesis of numerous drug candidates and molecular probes. This guide provides an in-depth analysis of the primary methodologies for reacting this compound with amines, focusing on the underlying mechanisms of Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for SNAr, Palladium-catalyzed Buchwald-Hartwig amination, and Copper-catalyzed Ullmann-type couplings, designed for researchers, scientists, and drug development professionals. This document aims to empower chemists to select and execute the optimal synthetic strategy by explaining the causality behind experimental choices and providing self-validating, robust protocols.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a privileged structure in drug discovery, and its substituted derivatives are ubiquitous in pharmaceuticals. This compound, which exists in equilibrium with its 2-pyridone tautomer, offers three distinct points for chemical modification: the carboxylic acid, the iodine-bearing C5 position, and the C2-hydroxypyridine moiety. The C-N bond formation at the C5 position by displacing the iodo group is of particular interest as it allows for the introduction of diverse amine-containing side chains, profoundly influencing a molecule's pharmacological profile, including its target affinity, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold are key intermediates in the synthesis of complex molecules, such as the Wip1 phosphatase inhibitor GSK2830371, highlighting the industrial and therapeutic relevance of reliable C-N coupling methodologies.[1][2] This guide explores the principal synthetic routes to achieve this transformation, providing both the theoretical framework and practical, step-by-step protocols.
Mechanistic Underpinnings of C-N Bond Formation
The reaction of an amine with this compound is not a single, straightforward process. The choice of methodology depends on the nucleophilicity of the amine, steric factors, and the desired reaction conditions (e.g., temperature, tolerance of other functional groups). The primary pathways are Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a fundamental pathway for substitution on electron-deficient aromatic rings.[3] Pyridine is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), which can effectively stabilize the negative charge of the intermediate Meisenheimer complex.[4][5]
In the case of this compound, direct attack at the C5 position is less electronically favored than at C2 or C4. However, under forcing conditions (high temperature) or with highly activated nucleophiles, the reaction can proceed. The reaction involves the addition of the amine nucleophile to the aromatic ring, forming a high-energy anionic intermediate, followed by the elimination of the iodide leaving group to restore aromaticity.[4]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Transition-Metal-Catalyzed Cross-Coupling
To overcome the inherent limitations of SNAr on unactivated ring positions, transition-metal catalysis is the method of choice. These reactions offer milder conditions, broader substrate scope, and higher efficiency.
The Buchwald-Hartwig amination has revolutionized C-N bond formation, allowing for the coupling of a vast range of amines with aryl halides.[6][7][8] The reaction is mediated by a palladium catalyst, typically a Pd(0) species, in the presence of a phosphine ligand and a base.[9] The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often highly effective.
The generally accepted catalytic cycle proceeds via three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.[6][9]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The Ullmann condensation is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds.[10][11] While traditional Ullmann reactions required harsh conditions (stoichiometric copper, high temperatures), modern protocols use catalytic amounts of a copper(I) source (e.g., CuI) with a chelating ligand, such as a diamine or phenanthroline, which allows for significantly milder conditions.[12]
The mechanism is thought to involve a Cu(I)/Cu(III) cycle, although the exact details can vary. A plausible pathway includes:
-
Formation of a Copper(I) Amide: The amine reacts with a base and the Cu(I) salt to form a copper(I) amide species.
-
Oxidative Addition: The aryl iodide adds to the copper(I) amide, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating a Cu(I) species that re-enters the catalytic cycle.[10][11]
Caption: A plausible catalytic cycle for the Ullmann C-N coupling.
Comparative Analysis of Methodologies
The selection of a synthetic route is a critical decision based on a trade-off between reaction conditions, cost, substrate scope, and functional group tolerance.
| Methodology | Typical Catalyst / Reagents | Temp. (°C) | Pros | Cons |
| SNAr | Strong Base (e.g., NaH, K₂CO₃) or neat amine | 100 - 180 | Metal-free, inexpensive reagents.[13] | Harsh conditions, limited to strong nucleophiles, narrow substrate scope. |
| Buchwald-Hartwig | Pd(0) or Pd(II) precatalyst, Phosphine Ligand, Base (e.g., NaOtBu, Cs₂CO₃) | 80 - 120 | Mild conditions, broad amine scope (primary, secondary, anilines), high functional group tolerance.[6][8] | Expensive catalysts/ligands, potential for heavy metal contamination.[13] |
| Ullmann-Type | Cu(I) salt (e.g., CuI), Ligand (e.g., diamine), Base (e.g., K₂CO₃, K₃PO₄) | 110 - 160 | Less expensive catalyst than palladium, effective for heteroaromatic substrates.[10] | Often requires higher temperatures than Buchwald-Hartwig, can have narrower substrate scope.[10] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Workflow Overview
Caption: General experimental workflow for C-N coupling reactions.
Protocol 1: Metal-Free Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: This protocol is best suited for highly nucleophilic, non-volatile secondary amines (e.g., morpholine, piperidine). It leverages high temperatures to drive the reaction without the need for metal catalysts. The amine itself can act as the base.
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine) (5.0 - 10.0 eq)
-
High-boiling solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)), optional
-
Pressure tube or sealed vial
-
Standard work-up and purification reagents
-
-
Procedure:
-
To a pressure tube equipped with a magnetic stir bar, add this compound (e.g., 265 mg, 1.0 mmol).
-
Add the desired amine (e.g., morpholine, 0.87 mL, 10.0 mmol). The amine can serve as both reactant and solvent. Alternatively, use a smaller excess of amine (3.0 eq) in a high-boiling solvent like NMP (2-3 mL).
-
Seal the tube tightly.
-
Heat the reaction mixture to 140-160 °C in an oil bath or heating block.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot and quenching it in water/EtOAc.
-
Work-up: After cooling to room temperature, carefully unseal the tube. Dilute the mixture with water (20 mL) and adjust the pH to ~3-4 with 1M HCl. This will protonate the unreacted amine and precipitate the product.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold diethyl ether to aid drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography if necessary.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Rationale: This is the most versatile and generally reliable method, especially for less nucleophilic primary amines, anilines, or sterically hindered amines. The choice of ligand is critical and may require screening. XPhos is a robust, general-purpose ligand for this type of transformation.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq) or Pd₂(dba)₃ (0.01 - 0.025 eq)
-
XPhos (1.5 - 2.0 times the moles of Pd)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 - 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or oven-dried vial with a septum
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (265 mg, 1.0 mmol), the amine (1.2 mmol), the base (e.g., Cs₂CO₃, 652 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for 4-18 hours by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL). Carefully acidify the aqueous layer and re-extract if the product has high water solubility. The organic layer is then washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
-
Protocol 3: Copper-Catalyzed Ullmann-Type C-N Coupling
-
Rationale: A cost-effective alternative to palladium catalysis. This method is particularly effective for coupling with N-heterocycles or anilines. The use of a ligand like N,N'-dimethylethylenediamine (DMEDA) is crucial for achieving good yields at moderate temperatures.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.5 - 2.0 eq)
-
Copper(I) iodide (CuI) (0.1 - 0.2 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 - 0.4 eq)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Schlenk flask or oven-dried vial with a septum
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuI (19 mg, 0.1 mmol), this compound (265 mg, 1.0 mmol), the amine (1.5 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (4 mL) followed by DMEDA (22 µL, 0.2 mmol) via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction for 12-24 hours by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (30 mL).
-
Filter the mixture through Celite® to remove the copper catalyst. Separate the layers in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Conclusion
The amination of this compound is a versatile and powerful transformation for the synthesis of novel chemical entities in drug discovery. The choice between metal-free SNAr, palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann-type coupling depends on a careful consideration of the specific amine substrate, cost, and required reaction conditions. The Buchwald-Hartwig methodology offers the broadest scope and mildest conditions, making it a first-choice for complex syntheses. However, the cost-effectiveness of Ullmann-type reactions and the simplicity of SNAr for specific substrates ensure their continued relevance. The protocols provided herein serve as robust starting points for researchers to successfully synthesize and explore the chemical space of 5-amino-2-hydroxynicotinic acid derivatives.
References
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
- Directed nucleophilic aromatic substitution reaction - RSC Publishing
- Asymmetric C3-Allylation of Pyridines | Journal of the American Chemical Society
- (PDF)
- Catalytic Amination of 2-Substituted Pyridines with Hydrazine Deriv
- Catalytic amination of 2-substituted pyridines with hydrazine deriv
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH
- Nucleophilic arom
- What is the synthesis of 2-Amino-5-iodopyridine? - FAQ - Guidechem
- Buchwald–Hartwig amin
- Ullmann condens
- Why does nucleophilic aromatic substitution occur
- nucleophilic arom
- Application Notes and Protocols for Amide Coupling Reactions with 2-(Sec-butylamino)isonicotinic Acid - Benchchem
- Buchwald-Hartwig Amin
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production
- Reactions of Amines
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central
- Synthesis of 2-aminonicotinic acid - ResearchG
- Synthesis of Some 2-aminonicotinic Acid Deriv
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal
- Ullmann reaction - Wikipedia
- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
- Amide Synthesis - Fisher Scientific
- Ullmann Reaction - Organic Chemistry Portal
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH
- Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs - PMC - NIH
- 24.7: Reactions of Amines - Chemistry LibreTexts
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC - NIH
- GSK2830371 | phosphatase inhibitor | CAS 1404456-53-6 - Selleck Chemicals
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI
- 3 - Organic Syntheses Procedure
- SYNTHESIS OF 9,11-SECOSTEROLS INTERMEDI
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry
- Amide coupling reaction in medicinal chemistry.
- Enamines - Master Organic Chemistry
- 20.6: Reactions of Amines - Chemistry LibreTexts
- 24.6: Synthesis of Amines - Chemistry LibreTexts
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Application Notes and Protocols for Developing Assays with 2-Hydroxy-5-iodonicotinic Acid
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and implementation of biochemical and cellular assays utilizing 2-Hydroxy-5-iodonicotinic acid. Based on its structural analogy to 2-oxoglutarate, a key cellular metabolite, this document outlines the rationale for investigating this compound as a potential modulator of Fe(II)/2-oxoglutarate-dependent dioxygenases. Detailed, step-by-step protocols for robust and validated assay formats are provided, including a universal succinate detection assay, a specific formaldehyde release assay for demethylases, and a high-throughput AlphaScreen protocol. Additionally, a protocol for assessing the compound's antimicrobial activity is included. This guide is intended to empower researchers to effectively characterize the biological activity of this compound and similar small molecules.
Introduction: The Scientific Rationale
This compound is a derivative of nicotinic acid (Vitamin B3). While its specific biological functions are not extensively documented, its chemical structure presents a compelling case for its potential as a modulator of a critical class of enzymes: the Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs).[1][2][3]
The 2-Oxoglutarate Analogy: A Hypothesis-Driven Approach
The 2-OGDD superfamily encompasses a wide range of enzymes crucial for various physiological processes, including histone demethylation, DNA repair, prolyl hydroxylation (collagen synthesis and hypoxia sensing), and fatty acid metabolism.[1][4][5] A unifying feature of these enzymes is their reliance on the co-substrate 2-oxoglutarate (2-OG) for catalytic activity. The enzymatic reaction involves the oxidative decarboxylation of 2-OG to succinate and CO2, which is coupled to the oxidation of the primary substrate.[1][6]
This compound shares significant structural homology with 2-oxoglutarate. This structural mimicry forms the central hypothesis of this guide: This compound is a putative competitive inhibitor of 2-oxoglutarate-dependent dioxygenases. Small molecules that mimic 2-OG can bind to the active site of these enzymes, thereby preventing the binding of the natural co-substrate and inhibiting enzyme activity.[2][7] The assays detailed herein are designed to rigorously test this hypothesis.
Furthermore, derivatives of nicotinic acid have been reported to possess antimicrobial properties.[8] Therefore, this guide also includes a protocol to evaluate the potential of this compound as an antimicrobial agent.
Core Principles of Assay Design for 2-OGDDs
The activity of 2-OGDDs can be monitored by measuring the consumption of substrates (e.g., 2-oxoglutarate) or the formation of products (e.g., succinate, formaldehyde, or the modified primary substrate). The choice of assay depends on the specific enzyme, available reagents, and required throughput.
Diagram: General Catalytic Cycle of 2-OGDDs
Caption: Workflow for the coupled formaldehyde detection assay.
Materials:
-
This compound
-
Recombinant histone demethylase (e.g., JMJD2A)
-
Methylated histone peptide substrate (e.g., H3K9me3 peptide)
-
2-Oxoglutarate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM TCEP
-
Formaldehyde Dehydrogenase (FDH)
-
NAD+
-
Ferrous Sulfate (FeSO4)
-
Ascorbic Acid
-
384-well black, flat-bottom microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions as described in Protocol I.
-
-
Reaction Setup:
-
In a 384-well black plate, add the following:
-
Assay Buffer
-
This compound at various concentrations (or DMSO)
-
Histone demethylase
-
Methylated histone peptide substrate
-
FeSO4 and Ascorbic Acid
-
NAD+
-
Formaldehyde Dehydrogenase
-
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 2-oxoglutarate to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Place the plate in a microplate fluorometer pre-heated to 37°C.
-
Measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence curve.
-
Plot the rate against the inhibitor concentration and determine the IC50 value.
-
| Component | Stock Concentration | Volume per Well (µL) | Final Concentration |
| Assay Buffer | - | to 50 µL | - |
| Inhibitor/DMSO | Varies | 1 | Varies |
| Demethylase Enzyme | 500 nM | 5 | 50 nM |
| H3K9me3 Peptide | 50 µM | 5 | 5 µM |
| FeSO4 / Ascorbate | 10 mM / 100 mM | 0.5 | 100 µM / 1 mM |
| NAD+ | 10 mM | 2.5 | 500 µM |
| FDH | 1 U/mL | 5 | 0.1 U/mL |
| 2-Oxoglutarate | 1 mM | 5 | 100 µM |
Protocol III: High-Throughput Screening with AlphaScreen
This protocol describes a homogeneous (no-wash) AlphaScreen assay suitable for high-throughput screening (HTS) of inhibitors for histone demethylases. [9][10][11] Principle: A biotinylated methylated histone peptide is used as the substrate. Streptavidin-coated Donor beads bind to the biotin tag. A specific antibody for the methylated state of the histone peptide is used, and this antibody is recognized by a Protein A-conjugated Acceptor bead. When the histone peptide is methylated, the Donor and Acceptor beads are in close proximity, generating a strong AlphaScreen signal. When the demethylase is active, it removes the methyl group, the antibody no longer binds, and the signal is lost. An inhibitor like this compound will prevent demethylation and thus preserve the AlphaScreen signal.
Materials:
-
This compound and compound library
-
Recombinant histone demethylase (e.g., JMJD2C)
-
Biotinylated methylated histone peptide substrate (e.g., Biotin-H3K36me3)
-
Anti-methylated histone antibody (e.g., anti-H3K36me3)
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Protein A Acceptor Beads
-
2-Oxoglutarate, FeSO4, Ascorbic Acid
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20
-
384-well white ProxiPlate
-
AlphaScreen-capable plate reader
Procedure:
-
Enzyme Reaction:
-
In a 384-well plate, add this compound (or library compounds) and the histone demethylase.
-
Add a mixture of the biotinylated peptide substrate, 2-oxoglutarate, FeSO4, and Ascorbic Acid to initiate the reaction.
-
Incubate for a set time (e.g., 60 minutes) at 37°C.
-
-
Reaction Quenching and Detection:
-
Stop the reaction by adding a quench buffer containing EDTA and the anti-methylated histone antibody.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
In subdued light, add a mixture of AlphaScreen Donor and Acceptor beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
-
Signal Reading:
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Normalize the data to high (no enzyme) and low (no inhibitor) controls.
-
Identify "hits" as compounds that produce a signal significantly above the low control.
-
Confirm hits and determine IC50 values in follow-up dose-response experiments.
-
| Component | Stock Concentration | Volume per Well (µL) | Final Concentration |
| Enzyme Reaction (10 µL) | |||
| Inhibitor/Compound | Varies | 0.5 | Varies |
| Demethylase Enzyme | 200 nM | 2.5 | 50 nM |
| Substrate/Cofactor Mix | See below | 7 | See below |
| Quench/Detection (10 µL) | |||
| EDTA/Antibody Mix | 50 mM / 10 nM | 5 | 25 mM / 5 nM |
| Donor/Acceptor Beads | 5 mg/mL each | 5 | 25 µg/mL each |
Substrate/Cofactor Mix (for 1 mL):
-
Biotin-H3K36me3: 10 µM stock, 20 µL (Final: 200 nM)
-
2-Oxoglutarate: 1 mM stock, 50 µL (Final: 50 µM)
-
FeSO4: 10 mM stock, 5 µL (Final: 50 µM)
-
Ascorbic Acid: 100 mM stock, 10 µL (Final: 1 mM)
-
Assay Buffer to 1 mL
Protocol IV: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target microorganism using the broth microdilution method.
Materials:
-
This compound
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplate
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Prepare Inoculum:
-
Grow the microorganism in liquid medium to the mid-logarithmic phase.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Serial Dilution of Compound:
-
In the 96-well plate, perform a two-fold serial dilution of this compound in the growth medium.
-
-
Inoculation:
-
Add the standardized inoculum to each well.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determine MIC:
-
Visually inspect the plate for turbidity or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Data Interpretation and Further Steps
The protocols provided will allow for the determination of the IC50 or MIC of this compound. A potent IC50 value in the biochemical assays would support the hypothesis that it is an inhibitor of the target 2-OGDD. To further validate this, follow-up studies are recommended:
-
Mechanism of Inhibition Studies: Perform kinetic assays by varying the concentrations of both the inhibitor and 2-oxoglutarate to determine if the inhibition is competitive.
-
Selectivity Profiling: Test the compound against a panel of different 2-OGDDs to assess its selectivity.
-
Cell-Based Assays: If a potent inhibitor is identified, its activity should be confirmed in a relevant cellular context.
Conclusion
This compound represents a promising chemical scaffold for the development of modulators of 2-oxoglutarate-dependent dioxygenases. The hypothesis-driven approach and the detailed protocols outlined in this guide provide a robust framework for its characterization. By employing these methods, researchers can effectively elucidate the biological activity of this and other novel small molecules, paving the way for new discoveries in epigenetics, metabolism, and drug development.
References
- Hewitson, K. S., et al. (2007). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Analytical Biochemistry, 368(2), 247-253. [Link]
- Vasta, J. D., et al. (2018). Bioluminescent High-Throughput Succinate Detection Method for Monitoring the Activity of JMJC Histone Demethylases and Fe(II)/2-Oxoglutarate-Dependent Dioxygenases. ACS Chemical Biology, 13(10), 2846-2856. [Link]
- Kaule, G., & Günzler, V. (1990). Assay for 2-oxoglutarate decarboxylating enzymes based on the determination of [1-14C]succinate: application to prolyl 4-hydroxylase. Analytical Biochemistry, 184(2), 291-297. [Link]
- ResearchGate. (n.d.). An assay for Fe(II)
- Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4299-4318. [Link]
- Brown, P. J., et al. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1278, 233-247. [Link]
- Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4299-4318. [Link]
- Shi, Y., et al. (2004). In vitro histone demethylase assay. Cold Spring Harbor Protocols, 2010(10). [Link]
- RDiscovery. (2011).
- King, O. N., et al. (2010). Development of homogeneous luminescence assays for histone demethylase catalysis and binding. Analytical Biochemistry, 404(1), 86-93. [Link]
- Walczak, M. J., et al. (2020).
- Nakashima, Y., et al. (2021). 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases.
- Sledz, P., et al. (2015). High throughput strategy to identify inhibitors of histone-binding domains. Journal of Visualized Experiments, (99), e52783. [Link]
- Le, D. D., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry, 53(4), 1846-1850. [Link]
- CD BioSciences. (n.d.). Histone Demethylase Screening. [Link]
- Feng, C., et al. (2019). Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation. Analytical Biochemistry, 569, 39-46. [Link]
- Schofield, C. J., & Ratcliffe, P. J. (2004). Inhibition of 2-oxoglutarate dependent oxygenases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Oxidative demethylation of DNA by AlkB coupled with FDH reaction. [Link]
- Du, J., et al. (2018). 2-Oxoglutarate-Dependent Oxygenases. Annual Review of Biochemistry, 87, 585-620. [Link]
- The Medical Biochemistry Page. (n.d.). 2-Oxoglutarate and Fe2+-Dependent Dioxygenases. [Link]
- EpigenTek. (n.d.). Histone Demethylase Assay. [Link]
- Liu, Y., et al. (2024). Fe(II) and 2-oxoglutarate-dependent dioxygenases for natural product synthesis: molecular insights into reaction diversity.
- Kai, K., et al. (2008). 2-Oxoglutarate-dependent dioxygenases in the biosynthesis of simple coumarins. Frontiers in Plant Science, 5, 593. [Link]
- Nowak, R., et al. (2019). Industrial Application of 2-Oxoglutarate-Dependent Oxygenases.
Sources
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2-Hydroxy-5-iodonicotinic acid in the synthesis of heterocyclic compounds
An Application Guide to the Strategic Use of 2-Hydroxy-5-iodonicotinic Acid in the Synthesis of Fused and Substituted Heterocyclic Scaffolds
For inquiries and technical support, please contact our team of application scientists.
Introduction: The Strategic Value of this compound
This compound, which exists in tautomeric equilibrium with its predominant 5-iodo-2-pyridone-3-carboxylic acid form, is a highly functionalized and versatile building block for the synthesis of complex heterocyclic compounds. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the carbon-iodine bond, the pyridone ring system, and the carboxylic acid. This unique arrangement allows for a sequence of selective modifications, making it an ideal starting material for generating diverse molecular libraries for drug discovery and materials science.[1][2][3]
The electron-rich pyridone ring is a common scaffold in medicinal chemistry, known to act as a hydrogen bond donor and acceptor, and serves as a bioisostere for phenyl or amide groups, influencing properties like solubility and metabolic stability.[2] The iodine atom at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[4] The carboxylic acid at C-3 offers a site for amide coupling or can be removed via decarboxylation to unmask the C-3 position for other transformations. This guide provides detailed protocols and scientific rationale for leveraging this versatile precursor in the synthesis of high-value heterocyclic systems.
PART 1: Foundational Strategy & Key Preparatory Step
Strategic Overview: A Modular Approach
The synthetic utility of this compound is best realized through a modular approach. The C-I bond provides a reactive site for introducing carbon or nitrogen nucleophiles via palladium catalysis. Subsequent manipulation of the pyridone nitrogen or the C-3 position allows for the construction of fused ring systems. A critical consideration is the reactivity of the carboxylic acid group, which can interfere with many cross-coupling conditions, particularly those employing strong bases. Therefore, a common and often necessary initial step is decarboxylation.
dot
Caption: Overall synthetic strategy using this compound.
Protocol: Decarboxylation to 5-Iodo-2(1H)-pyridone
Rationale: The thermal decarboxylation of heteroaromatic carboxylic acids is a well-established transformation.[5][6] For nicotinic acid derivatives, this process can be facilitated by heat, sometimes in the presence of a catalyst or in a high-boiling solvent. This step is crucial as the acidic proton of the carboxyl group would otherwise quench organometallic intermediates or react with the strong bases often required in cross-coupling reactions, leading to low yields and side products.[7]
Materials:
-
This compound
-
Diphenyl ether or Dowtherm A
-
High-temperature thermometer
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Hexanes
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq).
-
Add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of starting material).
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the mixture slowly and carefully to 240-250 °C. Vigorous evolution of CO₂ should be observed.
-
Maintain this temperature for 1-2 hours or until gas evolution ceases (monitor by observing the bubbler).
-
Allow the reaction mixture to cool to room temperature.
-
Add hexanes to the cooled mixture to precipitate the product.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with additional hexanes to remove residual solvent.
-
Dry the product, 5-iodo-2(1H)-pyridone, under vacuum. The product is typically of sufficient purity for subsequent steps.
PART 2: Application in C-C Bond Formation
Suzuki-Miyaura Coupling for 5-Aryl-2(1H)-pyridones
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[8][9] For iodo-pyridone substrates, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective.[10] A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like K₃PO₄ or Na₂CO₃ are commonly used, often in an aqueous/organic solvent mixture like dioxane/water or DMF, to ensure solubility of both the organic and inorganic reagents.[1][11] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]
Protocol:
-
Reagent Preparation: To a dry Schlenk flask, add 5-iodo-2(1H)-pyridone (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Inerting the System: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | 88-96 |
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling & Subsequent Cyclization to Furopyridines
Rationale: The Sonogashira coupling provides a powerful method for installing terminal alkynes onto aryl halides.[3][11][13] The reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[15] The resulting 5-alkynyl-2-pyridone can then undergo an intramolecular cyclization to form a fused furan ring, yielding a furopyridine scaffold.[16][17] This cyclization is often promoted by a base or a transition metal catalyst.
Protocol 2.2.1: Sonogashira Coupling
-
Reagent Preparation: To a dry Schlenk flask, add 5-iodo-2(1H)-pyridone (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-3 mol%), and copper(I) iodide (CuI, 4-5 mol%).
-
Inerting the System: Seal the flask, evacuate, and backfill with argon. Repeat three times.
-
Solvent and Reagent Addition: Add a degassed solvent like THF or DMF, followed by a degassed amine base such as triethylamine (TEA) or diisopropylamine (DIPA), which also acts as a solvent. Finally, add the terminal alkyne (1.1-1.3 eq) via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 2.2.2: Intramolecular Cyclization to Furo[3,2-b]pyridines This protocol assumes the use of an alkyne with a tethered nucleophile, such as propargyl alcohol, in the preceding Sonogashira coupling.
-
Reagent Preparation: Dissolve the purified 5-(3-hydroxyprop-1-yn-1-yl)-2(1H)-pyridone (1.0 eq) in a suitable solvent like DMF or toluene.
-
Base Addition: Add a base such as potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃) (1.1-2.0 eq).
-
Reaction: Heat the mixture to 80-110 °C. The cyclization is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting furopyridine by column chromatography or recrystallization.
| Entry | Alkyne | Sonogashira Conditions | Cyclization Conditions | Product Type | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, TEA, THF, 50°C | N/A | 5-Alkynyl-2-pyridone | 85-95 |
| 2 | Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI, DIPA, 25°C | KOtBu, DMF, 80°C | Furo[3,2-b]pyridine | 70-80 (2 steps) |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI, TEA, THF, 60°C | N/A | 5-Alkynyl-2-pyridone | 90-98 |
PART 3: Application in C-N Bond Formation
Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[2][13][16] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[18][19] For electron-rich pyridone substrates, bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often necessary to promote efficient oxidative addition and reductive elimination.[18] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are required to deprotonate the amine coupling partner.[20] Due to the acidity of the pyridone N-H, it is often advantageous to protect this position (e.g., as a methoxymethyl (MOM) or benzyl ether) prior to amination to prevent competitive deprotonation or catalyst inhibition.
Protocol:
-
Reagent Preparation: To a dry Schlenk tube, add N-protected 5-iodo-2-pyridone (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Base and Amine Addition: Add the base, NaOtBu (1.4 eq).
-
Inerting the System: Seal the tube, evacuate, and backfill with argon. Repeat three times.
-
Solvent and Reagent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane). Finally, add the amine coupling partner (1.2 eq).
-
Reaction: Heat the sealed tube to 90-110 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography. Subsequent deprotection will yield the final 5-amino-2(1H)-pyridone.
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- MDPI. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI.
- Kraemer, N. et al. (2023). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. Journal of Organic Chemistry.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- PubMed. Palladium-catalyzed Synthesis of Fused Carbo- and Heterocycles. National Center for Biotechnology Information.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- ResearchGate. Intramolecular cyclization of pyridyl‐substituted alkynyl alcohols to access indolizines. ResearchGate.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia.
- Wikipedia. Sonogashira coupling. Wikipedia.
- ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... ResearchGate.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.
- UCI Department of Chemistry. Palladium-catalyzed method for heterocycle synthesis. UCI Department of Chemistry.
- YouTube. Buchwald-Hartwig amination. YouTube.
- ACS Publications. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. ACS Publications.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- UCLA Chemistry & Biochemistry. Patents & Products - Garg Lab. UCLA.
- RSC Publishing. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science.
- Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal.
- ResearchGate. In‐catalyzed intramolecular cyclization of alkynyl enones. ResearchGate.
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
- ResearchGate. A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate.
- ResearchGate. Conventional methods for synthesis of thieno[2,3‐c]pyridines. ResearchGate.
- ResearchGate. Microwave enhanced Sonogashira coupling. ResearchGate.
- Google Patents. Pyrido[3' ,2':4,5]Furo[3,2-d]Pyrimidine Derivatives. Google Patents.
- ResearchGate. Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate.
- ACS Publications. Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (−)-Harveynone and (−)-Tricholomenyn A. The Journal of Organic Chemistry.
- Google Patents. Methods for cross coupling. Google Patents.
- Master Organic Chemistry. Decarboxylation. Master Organic Chemistry.
- Lirias. Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias.
- ResearchGate. Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines. ResearchGate.
- MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
- YouTube. Decarboxylation of Carboxylic Acids. YouTube.
- Google Patents. Palladium-catalyzed cross-coupling of aryldiazonium salts with arylsilanes. Google Patents.
- ACS Publications. Decarboxylation in Natural Products Biosynthesis. ACS Publications.
- National Center for Biotechnology Information. A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. PMC.
- ResearchGate. How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. ResearchGate.
- ResearchGate. Palladium-Catalyzed Ullmann Cross-Coupling of β-Iodoenones and β-Iodoacrylates with o-Halonitroarenes or o-Iodobenzonitriles and Reductive Cyclization of the Resulting Products To Give Diverse Heterocyclic Systems. ResearchGate.
- Google Patents. Catalyst for cross-coupling reactions. Google Patents.
- IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. IJSSST.
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
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- 20. mdpi.com [mdpi.com]
Application Note: Comprehensive Analytical Characterization of 2-Hydroxy-5-iodonicotinic Acid
Introduction
2-Hydroxy-5-iodonicotinic acid is a halogenated pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical compounds and advanced materials. Its structural features—a pyridine core, a hydroxyl group, a carboxylic acid, and an iodine atom—impart unique chemical properties that are of great interest in drug discovery and development. The rigorous characterization of such molecules is a non-negotiable cornerstone of the development process, essential for ensuring identity, purity, safety, and batch-to-batch consistency.
This guide provides a comprehensive suite of analytical protocols designed for researchers and drug development professionals. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the data generated is not only accurate but also robust and defensible. The described workflows integrate chromatographic, spectroscopic, and thermal analysis techniques to build a complete analytical profile of this compound.
Physicochemical & Structural Properties
A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor.
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₃ | PubChem CID 2764465 (related ester) |
| Molecular Weight | 279.01 g/mol | PubChem CID 2764465 (related ester) |
| IUPAC Name | 5-Iodo-2-hydroxypyridine-3-carboxylic acid | - |
| CAS Number | 133645-35-1 | - |
| Canonical SMILES | C1=C(C(=O)O)C(=O)N=C(C1)I | - |
Chromatographic Analysis for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules due to its high resolution and sensitivity.[1] Coupling HPLC with Mass Spectrometry (MS) provides an orthogonal detection method that confirms molecular weight and offers structural insights through fragmentation analysis.
Rationale for Method Selection
A reverse-phase (RP-HPLC) method is selected as the primary separation technique. The polarity of this compound makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of formic acid in the mobile phase serves two key purposes: it protonates the carboxylic acid, leading to better retention and sharper peak shapes, and it facilitates ionization for subsequent mass spectrometry analysis.[2][3]
Experimental Protocol: RP-HPLC-UV/MS
This protocol is designed for the simultaneous assessment of purity by UV detection and confirmation of identity by MS detection.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole or Q-TOF).[4]
-
Analytical Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Ultrapure), Formic Acid (LC-MS grade).
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the sample diluent.
-
Sample Preparation (10 µg/mL): Prepare samples by dissolving them in the sample diluent to a target concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter before injection.
Chromatographic & MS Conditions:
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| UV Detection | 254 nm (or scan with DAD for optimal wavelength) |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min |
| Total Run Time | 15 minutes |
| MS Ionization Mode | ESI Negative & Positive (scan both) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350 °C |
| Scan Range (m/z) | 50 - 500 |
| Collision Gas | Argon (for MS/MS) |
Workflow and Data Interpretation
The workflow ensures a systematic analysis from sample preparation to data interpretation.
Caption: Workflow for HPLC-UV/MS analysis.
-
Purity: The purity is determined from the UV chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Identity: The mass spectrometer should detect the molecular ion. In positive mode, this would be the [M+H]⁺ ion at m/z 280.9. In negative mode, the [M-H]⁻ ion at m/z 278.9 would be observed. MS/MS fragmentation can be used to further confirm the structure by observing losses of CO₂, H₂O, or the iodine atom.
Spectroscopic Structural Elucidation
While chromatography provides purity data, it relies on comparison to a reference standard for identity. Spectroscopic techniques like NMR and FTIR provide absolute structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous determination of molecular structure.[5] By analyzing the chemical environment of ¹H and ¹³C nuclei, the exact connectivity of atoms can be established.
Rationale for Protocol:
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is chosen for its excellent ability to dissolve polar, acidic compounds and because its deuterium signal provides a stable lock for the spectrometer. The acidic protons (-OH and -COOH) are observable in DMSO-d₆, which is crucial for full characterization.[5]
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of DMSO-d₆ in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz NMR spectrometer. Lock onto the DMSO-d₆ signal, and shim the magnetic field for optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse ('zgpg30').
-
Number of Scans: 1024 or more (¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
Predicted Spectral Data & Interpretation: The following data are predicted based on established chemical shift principles and data from analogous structures like 2-hydroxy-5-pyridinecarboxylic acid.[6]
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~8.3 | d | ~2.5 |
| H-6 | ~8.0 | d | ~2.5 |
| -COOH | >13.0 | br s | - |
| -OH | ~11.5 | br s | - |
Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C-OH) | ~162 |
| C-3 (C-COOH) | ~120 |
| C-4 | ~148 |
| C-5 (C-I) | ~85 |
| C-6 | ~142 |
| C=O (-COOH) | ~168 |
-
Interpretation: The ¹H spectrum is expected to show two doublets in the aromatic region, corresponding to the two pyridine ring protons. The large downfield shifts of the -COOH and -OH protons are characteristic and confirm their presence. The ¹³C spectrum confirms the six distinct carbon environments, with the carbon attached to the iodine (C-5) appearing significantly upfield due to the heavy atom effect.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan first.
Predicted Absorption Bands & Interpretation: The spectrum will be dominated by vibrations from the hydroxyl and carbonyl groups.
Table 5: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid O-H |
| ~3200 (broad) | O-H stretch | Phenolic O-H |
| ~1700 | C=O stretch | Carboxylic acid C=O |
| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |
| ~1250 | C-O stretch | Phenolic C-O |
| < 600 | C-I stretch | Carbon-Iodine bond |
-
Interpretation: The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7] A strong, sharp peak around 1700 cm⁻¹ confirms the carbonyl group. The combination of these bands provides strong evidence for the presence of the carboxylic acid and hydroxyl functional groups.[8]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for characterizing the thermal properties of a substance, such as its melting point, decomposition temperature, and the presence of hydrates or solvates.[9] Performing them simultaneously (STA) improves productivity and simplifies data interpretation.[10]
Experimental Protocol: Simultaneous TGA-DSC
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.
Analytical Conditions:
-
Sample Mass: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
Data Interpretation
-
DSC Curve: An endothermic peak (heat absorption) will indicate the melting point of the compound.[11] The onset temperature of this peak is typically reported as the melting point.
-
TGA Curve: The TGA curve tracks mass change as a function of temperature. A stable baseline followed by a sharp drop in mass indicates thermal decomposition.[12] The onset temperature of this mass loss is the decomposition temperature. If the compound were a hydrate, a mass loss step would be observed at lower temperatures (typically <120 °C), corresponding to the loss of water.
Caption: Workflow for simultaneous TGA-DSC analysis.
Integrated Characterization Strategy
No single analytical technique is sufficient for the complete characterization of a new chemical entity. True confidence in the identity, purity, and properties of this compound is achieved by integrating the data from these orthogonal techniques.
Caption: Integrated analytical workflow for comprehensive characterization.
This integrated approach provides a self-validating system. For example, the molecular weight determined by MS must match the structure elucidated by NMR. The functional groups identified by FTIR must be consistent with the NMR structure. The purity determined by HPLC ensures that the spectroscopic and thermal data are representative of the main compound and not an impurity. This holistic strategy is fundamental to robust drug development and scientific research.
References
- PubChem. 2-Hydroxy-5-iodo-nicotinic acid methyl ester.
- ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID. [Link]
- Górska, A., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4374. [Link]
- ResearchGate. Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
- Taye, K., et al. (2018). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Zang, X., et al. (2023). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology. [Link]
- Sofyan, H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
- Sidoli, S., et al. (2015). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics.
- Sobańska, A. W., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- Semantic Scholar. ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) Formation and Carboxyl Content during the Ageing of. [Link]
- Yang, P., et al. (2011). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in Molecular Biology. [Link]
- Zhu, J., et al. (2006). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b)
- Wleklik, K., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR spectrum [chemicalbook.com]
- 7. Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
Application Note: 1H NMR Analysis of 2-Hydroxy-5-iodonicotinic Acid
Abstract
This application note provides a comprehensive guide to the ¹H NMR analysis of 2-Hydroxy-5-iodonicotinic acid. It delves into the structural nuances of the molecule, particularly its tautomeric equilibrium, and outlines a detailed protocol for sample preparation and spectral acquisition. Expected chemical shifts and coupling constants are predicted based on analysis of analogous structures, offering researchers a robust framework for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals requiring detailed structural elucidation of substituted nicotinic acid derivatives.
Introduction: The Structural Complexity of this compound
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural analysis via ¹H NMR spectroscopy is not straightforward due to the presence of multiple functional groups that influence the electronic environment of the pyridine ring. A critical aspect of its structure is the tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. In the solid state and in polar solvents, the equilibrium strongly favors the 2-pyridone tautomer, 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This preference is driven by the formation of a more stable, amide-like functionality and favorable intermolecular hydrogen bonding.[1][2] The choice of NMR solvent can influence this equilibrium, but the pyridone form is generally expected to predominate.[3]
This application note will proceed with the analysis based on the predominant 2-pyridone tautomer. The presence of an electron-withdrawing iodine atom at the 5-position and a carboxylic acid group at the 3-position further modifies the electron density of the aromatic ring, leading to predictable shifts in the proton resonances.
Predicted ¹H NMR Spectrum Analysis
Due to the absence of a publicly available experimental spectrum for this compound, the following analysis is a prediction based on established principles of NMR spectroscopy and data from structurally similar compounds. The pyridine ring contains two protons at positions 4 and 6. Additionally, there are two exchangeable protons: one on the ring nitrogen (N-H) of the pyridone and one on the carboxylic acid group (COOH).
Tautomerism: 2-Hydroxypyridine vs. 2-Pyridone
The equilibrium between the two tautomers is a key determinant of the final spectrum. The 2-pyridone form is generally more stable.[1][2]
Caption: Tautomeric equilibrium of this compound.
Chemical Shift Predictions
The chemical shifts of the ring protons are influenced by the following factors:
-
The Pyridone Ring: The amide-like character of the ring deshields the attached protons.
-
Iodine Substituent: The iodine at C5 will have a deshielding effect on the adjacent H4 and H6 protons.
-
Carboxylic Acid Group: This electron-withdrawing group at C3 will strongly deshield the adjacent H4 proton.
Based on data from analogous 2-pyridone-3-carboxylic acid derivatives, we can predict the approximate chemical shifts for the protons of this compound in a polar aprotic solvent like DMSO-d₆.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.2 - 8.4 | Doublet (d) | JH6-H4 ≈ 2.5 - 3.0 Hz | Ortho to the ring nitrogen and meta to the carboxylic acid. Expected to be the most downfield ring proton. The small coupling is a result of meta-coupling to H-4. |
| H-4 | ~7.9 - 8.1 | Doublet (d) | JH4-H6 ≈ 2.5 - 3.0 Hz | Para to the ring nitrogen, ortho to the iodine, and ortho to the carboxylic acid. The meta-coupling to H-6 results in a doublet. |
| N-H | ~11.0 - 13.0 | Broad Singlet (br s) | - | Amide-like proton, typically broad and downfield. Its visibility is solvent and temperature dependent. |
| COOH | ~12.0 - 14.0 | Broad Singlet (br s) | - | Carboxylic acid proton, highly deshielded and often very broad.[2][4] Exchange with residual water can broaden the signal or cause it to disappear. |
Coupling Constants
The expected coupling between the two ring protons, H-4 and H-6, is a meta-coupling (⁴J). This type of coupling is typically small, in the range of 2-3 Hz.[5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the ¹H NMR analysis of this compound.
Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[6]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7]
-
Solvent Selection: For observing the exchangeable N-H and COOH protons, a polar aprotic deuterated solvent is required. DMSO-d₆ is an excellent choice as it will form hydrogen bonds with the exchangeable protons, slowing down their exchange rate and resulting in sharper signals.[8] Using solvents with exchangeable deuterium, such as D₂O or CD₃OD, will lead to the disappearance of the N-H and COOH signals due to H-D exchange.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6] Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is often sufficient.
-
Labeling: Clearly label the NMR tube with the sample information.
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the DMSO-d₆ solvent. Tune and match the probe for the ¹H frequency.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for achieving sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard 30-degree or 90-degree pulse experiment (e.g., zg30).
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm, should be sufficient to cover the aromatic and exchangeable proton regions.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, especially the slowly relaxing quaternary carbons if a ¹³C spectrum is also desired.
-
Acquisition Time (aq): An acquisition time of 2-3 seconds will provide adequate digital resolution.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.
-
Integration and Peak Picking: Integrate the signals to determine the relative ratios of the protons. Pick the peaks and report their chemical shifts, multiplicities, and coupling constants.
Conclusion
The ¹H NMR analysis of this compound requires careful consideration of its tautomeric nature and the appropriate choice of experimental conditions. By recognizing the predominance of the 2-pyridone tautomer and utilizing a polar aprotic solvent like DMSO-d₆, a well-resolved spectrum can be obtained, allowing for the observation of both the aromatic and the exchangeable N-H and COOH protons. The predicted spectral data provided in this note serves as a valuable guide for the structural confirmation and purity assessment of this compound and its derivatives.
References
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Application Note & Protocol: A Scalable Synthesis of 2-Hydroxy-5-iodonicotinic Acid for Pharmaceutical and Research Applications
Abstract: 2-Hydroxy-5-iodonicotinic acid is a pivotal building block in the synthesis of complex heterocyclic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core functionalized with hydroxyl, carboxylic acid, and iodo groups, offers multiple reaction sites for diversification. This document provides a comprehensive guide to the large-scale synthesis of this valuable intermediate, focusing on a robust and scalable electrophilic iodination strategy. We detail the underlying chemical principles, provide a step-by-step protocol suitable for kilogram-scale production, and address critical safety and process optimization considerations.
Strategic Approach to Synthesis
The chosen synthetic route involves the direct electrophilic iodination of the commercially available and cost-effective starting material, 2-hydroxynicotinic acid.[1][2] This strategy is selected for its operational simplicity, high regioselectivity, and scalability, which are paramount for industrial applications.[3][4]
Causality of Strategic Choice:
-
Starting Material: 2-Hydroxynicotinic acid is an ideal precursor. The pyridine ring is "activated" by the electron-donating hydroxyl group, facilitating electrophilic substitution. The molecule exists in tautomeric equilibrium with its 2-pyridone form, which directs electrophiles primarily to the 5-position due to electronic and steric factors.
-
Reaction Type: Direct iodination is preferred over multi-step sequences, such as a Sandmeyer reaction starting from 2-amino-5-nitronicotinic acid.[5][6] While effective, the Sandmeyer reaction involves the generation of potentially unstable diazonium salts, which requires stringent temperature control and poses additional safety risks on a large scale.[7] The direct iodination approach is more atom-economical and avoids the use of nitrite salts and strong mineral acids under diazotization conditions.
-
Iodinating Agent: A reagent system of molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid) is employed.[8] The oxidant converts I₂ into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the moderate activation of the pyridine ring and drive the reaction to completion. This method is well-documented for activated aromatic systems and provides high yields under controlled conditions.[8]
Overall Synthetic Transformation
Caption: Direct electrophilic iodination of 2-hydroxynicotinic acid.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~1.0 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.
Materials and Equipment
| Reagents & Solvents | Grade | Quantity | Supplier Example |
| 2-Hydroxynicotinic Acid | ≥98% | 0.70 kg (5.03 mol) | Sigma-Aldrich, TCI |
| Iodine (I₂) | ACS Reagent, ≥99.8% | 1.34 kg (5.28 mol) | Fisher Scientific |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | 8.0 L | VWR |
| Nitric Acid (70%) | ACS Reagent | ~0.5 L | EMD Millipore |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous, ≥98% | 1.0 kg | Alfa Aesar |
| Deionized Water | N/A | 30 L | In-house |
| Equipment | Specifications |
| Glass-Lined Reactor | 20 L, with overhead stirrer, reflux condenser, and temperature probe |
| Addition Funnel | 2 L, pressure-equalizing |
| Heating/Cooling Mantle | Sized for 20 L reactor |
| Filtration Apparatus | Buchner funnel (30 cm), vacuum flask (20 L), and vacuum pump |
| Drying Oven | Vacuum oven, temperature controlled |
Step-by-Step Procedure
Step 1: Reactor Setup and Reagent Charging
-
Ensure the 20 L reactor is clean, dry, and inerted with a slow stream of nitrogen.
-
Charge the reactor with glacial acetic acid (8.0 L).
-
Begin moderate agitation (150-200 RPM) and add 2-hydroxynicotinic acid (0.70 kg, 5.03 mol) to the solvent. Stir until a uniform slurry is formed.
-
Carefully add the molecular iodine (1.34 kg, 5.28 mol, ~1.05 eq) to the reactor in portions.
-
Causality: Using a slight excess of iodine ensures the complete consumption of the limiting starting material. Acetic acid serves as a solvent that is resistant to oxidation and can solubilize the reactants to a sufficient degree.
-
Step 2: Iodination Reaction
-
Cool the reactor contents to 15-20 °C using the cooling mantle.
-
Slowly add concentrated nitric acid (70%, ~0.5 L) dropwise via the addition funnel over a period of 2-3 hours. CRITICAL: Monitor the internal temperature closely and maintain it below 30 °C. The reaction is exothermic.
-
Causality: Nitric acid acts as the oxidizing agent, generating the electrophilic iodine species in situ. A slow, controlled addition is crucial to manage the exotherm and prevent runaway reactions or the formation of undesired nitrated byproducts.[8]
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
Step 3: Reaction Quench and Product Isolation
-
Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (~10 L).
-
Once the reaction is complete, cool the reactor to 10-15 °C.
-
Slowly and carefully pour the reaction mixture into the stirred sodium thiosulfate solution. This should be done in a larger vessel (e.g., a 50 L container) to accommodate the volume. A significant amount of solid product will precipitate.
-
Causality: The sodium thiosulfate quench serves two purposes: it neutralizes the excess oxidizing agent (nitric acid) and reduces any unreacted iodine (I₂) to colorless iodide (I⁻), simplifying the purification process.
-
-
Stir the resulting slurry for 1 hour, then isolate the crude solid product by vacuum filtration using the Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 5 L) until the filtrate is colorless and the pH is near neutral (~6-7).
Step 4: Purification by Recrystallization
-
Transfer the damp filter cake to a clean 20 L reactor.
-
Add a suitable solvent for recrystallization, such as an ethanol/water mixture. The optimal ratio should be determined on a small scale but is typically around 80-90% ethanol.
-
Heat the mixture with stirring until all the solid dissolves.
-
Allow the solution to cool slowly and undisturbed to room temperature, then cool further to 0-5 °C in an ice bath for at least 4 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
Step 5: Drying
-
Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
The final product should be a pale yellow to off-white crystalline solid.
Process Data and Characterization
| Parameter | Expected Value | Analytical Method |
| Yield | 80-90% | Gravimetric |
| Purity | ≥99.0% | HPLC |
| Melting Point | ~260-265 °C (decomposes) | Melting Point Apparatus |
| Appearance | Pale yellow to off-white solid | Visual Inspection |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
Safety and Handling Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel with appropriate engineering controls.
-
Iodine: Toxic and corrosive. Causes severe skin and eye burns.[11][12] Handle in a well-ventilated area and wear chemical-resistant gloves, safety goggles, and a lab coat.[13] Accidental contact should be flushed with copious amounts of water.[14]
-
Nitric Acid: Highly corrosive and a strong oxidizing agent. Can cause severe burns. Avoid contact with combustible materials. Always add acid to other solutions slowly and with cooling.
-
Pyridine Derivatives: Pyridine-containing compounds can be irritating and harmful.[15] Avoid inhalation of dusts and skin contact.
-
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields (or goggles), a face shield when handling nitric acid, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves are required.[11]
-
Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible. Have spill kits rated for acids and solvents readily available.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the large-scale synthesis.
References
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- Google Patents. (1994).
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- Safety D
- Carl ROTH. (n.d.).
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- Google Patents. (1988). US4738924A - Method for the production of 6-hydroxynicotinic acid.
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Application Notes and Protocols for Targeted Drug Delivery
Introduction: Precision in Therapeutics
The paradigm of drug delivery is undergoing a significant transformation. Conventional systemic drug administration, while effective for many conditions, often suffers from a lack of specificity, leading to off-target effects and the need for higher, potentially toxic, doses to achieve a therapeutic concentration at the site of disease.[1][2][3] Targeted drug delivery has emerged as a sophisticated strategy to overcome these limitations by ensuring that a therapeutic agent is delivered specifically to its intended site of action.[4][5][6] This approach not only enhances the therapeutic efficacy of the drug but also minimizes its systemic toxicity, thereby improving the overall therapeutic index.[1][3]
Nanotechnology has been a key enabler of targeted drug delivery, with nanoparticles serving as versatile carriers for a wide range of therapeutic payloads.[7][8][9] These nanoscale systems can be engineered to navigate biological barriers, recognize specific cellular targets, and release their cargo in a controlled manner.[4][8] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and practical protocols in the field of targeted drug delivery. We will explore the fundamental targeting strategies, delve into the various nanoparticle platforms, and provide detailed methodologies for their synthesis, characterization, and evaluation.
Pillar 1: The Rationale of Targeting—Delivering the Payload with Precision
The core principle of targeted drug delivery lies in the ability to distinguish between healthy and diseased tissue. This is primarily achieved through two main strategies: passive targeting and active targeting.
Passive Targeting: Exploiting the Pathophysiological Landscape
Passive targeting takes advantage of the unique physiological characteristics of diseased tissues, particularly solid tumors.[10][11][12] The rapid and uncontrolled growth of tumors leads to the formation of a chaotic and leaky vasculature.[13][14] This abnormal vasculature, coupled with poor lymphatic drainage, results in the "Enhanced Permeability and Retention" (EPR) effect.[10][13][14][15] Nanoparticles of a certain size (typically 10-200 nm) can extravasate through the leaky tumor blood vessels and accumulate in the tumor interstitium, leading to a higher local concentration of the drug.[7][14]
While the EPR effect has been a cornerstone of nanoparticle-based drug delivery, it's important to recognize its limitations.[16][17] The heterogeneity of the tumor microenvironment and the differences between preclinical tumor models and human cancers can lead to variable and sometimes modest increases in drug accumulation.[16][17][18]
Experimental Workflow: Assessing the EPR Effect in a Xenograft Mouse Model
Caption: Workflow for evaluating the EPR effect in a preclinical model.
Active Targeting: Molecular Recognition for Enhanced Specificity
Active targeting involves the functionalization of nanocarriers with ligands that specifically bind to receptors or antigens that are overexpressed on the surface of target cells.[10][11][19][20] This ligand-receptor interaction facilitates cellular uptake of the nanoparticle, leading to a significantly higher intracellular drug concentration.[7][19] This strategy offers a higher degree of specificity compared to passive targeting and can be effective even in tumors with a less pronounced EPR effect.[12][21]
A variety of targeting ligands can be employed, each with its own advantages and applications:
-
Antibodies: Monoclonal antibodies (mAbs) offer high specificity and affinity for their target antigens. Antibody-drug conjugates (ADCs) are a prominent example of this approach, where a potent cytotoxic drug is linked to a mAb that directs it to cancer cells.[15][22][23]
-
Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity.[24][25][26] They are smaller than antibodies, less immunogenic, and can be chemically synthesized with high precision.[24][26]
-
Peptides: Small peptides can be designed to bind to specific cell surface receptors. They are relatively easy to synthesize and modify.[27]
-
Small Molecules: Molecules like folic acid can be used to target receptors that are overexpressed on cancer cells, such as the folate receptor.[28]
Signaling Pathway: Ligand-Mediated Endocytosis
Caption: Cellular uptake via ligand-receptor interaction.
Pillar 2: The Nanocarrier Toolkit—A Spectrum of Delivery Platforms
The choice of nanocarrier is critical to the success of a targeted drug delivery system. Different materials offer unique physicochemical properties that can be tailored to specific drugs and applications.
Polymeric Nanoparticles
Polymeric nanoparticles are one of the most extensively studied drug delivery systems due to their biocompatibility, biodegradability, and the versatility of polymer chemistry.[29][30][31] Polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used due to their FDA approval and tunable degradation rates.[32]
Key Advantages:
-
Controlled Release: The degradation rate of the polymer can be controlled to achieve sustained drug release.[8][30]
-
High Drug Loading: Both hydrophilic and hydrophobic drugs can be encapsulated.[32]
-
Surface Modification: The surface of polymeric nanoparticles can be easily modified with targeting ligands.[30]
Protocol: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Drug of interest
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and the drug in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for controlling the nanoparticle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Liposomes
Liposomes are spherical vesicles composed of one or more phospholipid bilayers, closely resembling the structure of cell membranes.[7] This biomimetic nature makes them highly biocompatible and suitable for delivering a wide range of drugs.
Key Advantages:
-
Biocompatibility: Composed of naturally occurring lipids.[7]
-
Versatility: Can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (within the lipid bilayer) drugs.[7]
-
Surface Functionalization: The surface can be modified with polymers like polyethylene glycol (PEG) to increase circulation time (stealth liposomes) and with targeting ligands.
Protocol: Preparation of Liposomes by Thin-Film Hydration
Materials:
-
Phospholipids (e.g., phosphatidylcholine, cholesterol)
-
Drug of interest
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline)
Procedure:
-
Lipid Film Formation: Dissolve the lipids and the hydrophobic drug in the organic solvent in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask and agitate (e.g., by vortexing or sonication) to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
Inorganic Nanoparticles
Inorganic nanoparticles, such as gold nanoparticles, magnetic nanoparticles (e.g., iron oxide), and quantum dots, offer unique physical and chemical properties that can be exploited for both therapeutic and diagnostic (theranostic) applications.[33][34][35][36]
Key Advantages:
-
Facile Synthesis and Functionalization: Their synthesis is often straightforward, and their surfaces can be readily functionalized.[34][37]
-
Unique Physicochemical Properties: These properties can be utilized for controlled drug release triggered by external stimuli (e.g., light, magnetic fields) and for imaging applications.[35][38]
| Nanocarrier Type | Core Material | Typical Size Range (nm) | Drug Loading | Key Features |
| Polymeric Nanoparticles | Biodegradable Polymers (e.g., PLGA) | 50 - 300 | Encapsulated | Controlled release, high drug loading capacity.[8][30] |
| Liposomes | Phospholipids | 50 - 200 | Encapsulated (aqueous core or lipid bilayer) | Biocompatible, can carry both hydrophilic and hydrophobic drugs.[7] |
| Inorganic Nanoparticles | Metals (e.g., Gold), Metal Oxides (e.g., Iron Oxide) | 10 - 100 | Surface-conjugated or encapsulated | Unique optical and magnetic properties for theranostics.[33][34][38] |
| Antibody-Drug Conjugates | Monoclonal Antibody | ~15 | Covalently linked | High target specificity.[15][22] |
| Aptamer-Drug Conjugates | DNA/RNA Aptamer | <10 | Covalently linked or non-covalently bound | High specificity, low immunogenicity, ease of synthesis.[24][25] |
Pillar 3: Characterization and Validation—Ensuring Quality and Efficacy
Thorough characterization of targeted drug delivery systems is crucial to ensure their safety, stability, and therapeutic efficacy.[31][39][40] A multi-faceted approach is required to assess both the physicochemical properties of the nanoparticles and their biological performance.
Physicochemical Characterization
This involves evaluating the fundamental properties of the nanocarriers that influence their in vivo behavior.
Key Parameters and Techniques:
| Parameter | Technique(s) | Rationale |
| Size and Size Distribution | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Affects biodistribution, cellular uptake, and clearance.[39][40][41] |
| Zeta Potential | DLS with an electrode | Indicates surface charge, which influences stability and interaction with biological membranes.[40] |
| Morphology | TEM, SEM, Atomic Force Microscopy (AFM) | Provides information on the shape and surface features of the nanoparticles.[31] |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy, HPLC, Fluorescence Spectroscopy | Quantifies the amount of drug successfully incorporated into the nanoparticles. |
| In Vitro Drug Release | Dialysis, Sample and Separate | Determines the rate and mechanism of drug release from the nanocarrier under physiological conditions. |
Experimental Workflow: Nanoparticle Characterization
Caption: A typical workflow for physicochemical characterization of nanoparticles.
In Vitro and In Vivo Evaluation
Once the physicochemical properties are established, the biological performance of the targeted drug delivery system must be evaluated.
In Vitro Assays:
-
Cellular Uptake Studies: Using fluorescence microscopy or flow cytometry to visualize and quantify the internalization of fluorescently labeled nanoparticles by target cells versus non-target cells.
-
Cytotoxicity Assays (e.g., MTT, MTS): To assess the enhanced therapeutic efficacy of the drug-loaded nanoparticles compared to the free drug in target cell lines.
-
Hemocompatibility Assays: To evaluate the interaction of nanoparticles with blood components.
In Vivo Evaluation:
-
Pharmacokinetic Studies: To determine the circulation half-life of the nanoparticles.
-
Biodistribution Studies: To track the accumulation of nanoparticles in different organs and at the target site.
-
Efficacy Studies in Animal Models: To evaluate the therapeutic effect of the targeted drug delivery system in a relevant disease model (e.g., tumor growth inhibition in a xenograft model).
Conclusion: The Future of Precision Medicine
Targeted drug delivery represents a paradigm shift in how we approach the treatment of complex diseases. By leveraging the principles of nanotechnology and molecular recognition, we can design sophisticated drug delivery systems that are both more effective and safer than conventional therapies.[1][7] The continued development of novel nanocarriers, targeting ligands, and stimuli-responsive release mechanisms will undoubtedly pave the way for the next generation of precision medicines. This guide provides a foundational framework for researchers entering this exciting field, with the understanding that rigorous and well-designed experiments are paramount to translating these innovative concepts from the laboratory to the clinic.
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The Rising Star in Advanced Materials: Application Notes and Protocols for 2-Hydroxy-5-iodonicotinic Acid
Introduction: Unveiling the Potential of a Multi-Functional Linker
In the dynamic field of material science, the rational design of organic linkers is paramount to the development of novel functional materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. 2-Hydroxy-5-iodonicotinic acid emerges as a molecule of significant interest, poised to contribute to the next generation of advanced materials. Its unique trifunctional nature—a coordinating pyridine ring, a carboxylate group, and a hydroxyl group—is further enhanced by the presence of a strategically positioned iodine atom. This heavy halogen atom is not a mere spectator; it introduces a new dimension of functionality, opening avenues for applications ranging from catalysis and sensing to biomedical imaging and radioactive iodine capture.
This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals. It provides not only detailed protocols for the synthesis of coordination polymers using this compound but also delves into the scientific rationale behind the experimental choices, ensuring a deep understanding of the structure-property relationships.
Core Concepts: The Scientific Rationale
The design of functional materials hinges on the judicious selection of building blocks. This compound offers a compelling combination of features:
-
Coordination Versatility: The pyridine nitrogen and the carboxylate group provide robust coordination sites for a wide range of metal ions, enabling the construction of diverse network dimensionalities (1D, 2D, and 3D). The hydroxyl group can also participate in coordination or act as a hydrogen bond donor, influencing the final structure and properties.
-
Hydrogen Bonding: The hydroxyl and carboxyl groups are excellent hydrogen bond donors and acceptors, facilitating the formation of supramolecular architectures and enhancing the stability of the resulting frameworks.[1]
-
Iodo-Functionalization: The iodine atom introduces several key advantages:
-
Enhanced van der Waals Interactions: The large and polarizable nature of iodine can lead to stronger interactions within the material, influencing its porosity and stability.
-
Post-Synthetic Modification Handle: The carbon-iodine bond can serve as a reactive site for post-synthetic modifications, allowing for the introduction of further functionalities.
-
Heavy Atom Effect: The presence of iodine can enhance photophysical properties, such as phosphorescence, and is particularly valuable for applications in X-ray absorption and as a contrast agent in computed tomography (CT) imaging.[2]
-
Affinity for Iodine Capture: The "like-likes-like" principle suggests that iodo-functionalized materials may exhibit a high affinity for the capture of volatile radioactive iodine, a significant challenge in nuclear waste management.[3][4][5]
-
Experimental Workflow: From Ligand to Functional Material
The synthesis of coordination polymers and MOFs using this compound can be approached through various methods. The hydrothermal method is a particularly effective and widely used technique for growing high-quality single crystals suitable for structural analysis.[6][7][8]
Figure 1: A generalized experimental workflow for the synthesis and characterization of coordination polymers using this compound.
Detailed Protocol: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer
This protocol is adapted from established procedures for the synthesis of coordination polymers with analogous nicotinic acid derivatives.[6][8]
Materials:
-
This compound
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
-
Oven
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, combine this compound (0.1 mmol, 27.9 mg) and Zinc(II) acetate dihydrate (0.1 mmol, 21.9 mg).
-
Dissolution: Add a solvent mixture of 5 mL of DMF and 5 mL of deionized water to the vial.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and formation of a homogeneous solution.
-
Transfer to Autoclave: Carefully transfer the solution into a 23 mL Teflon-lined stainless steel autoclave.
-
Hydrothermal Reaction: Seal the autoclave and place it in a preheated oven at 140°C for 72 hours. The choice of temperature and reaction time is critical and may require optimization to obtain crystals of suitable quality.
-
Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours. Slow cooling is crucial for the formation of well-defined crystals.
-
Isolation: Carefully open the autoclave and collect the resulting crystals by vacuum filtration.
-
Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 5 mL) and then with deionized water (3 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the purified crystals in an oven at 60°C for 12 hours.
Table 1: Key Synthesis Parameters and Their Rationale
| Parameter | Value | Rationale |
| Molar Ratio (Ligand:Metal) | 1:1 | This ratio is a common starting point for coordination polymer synthesis. Variations can lead to different structural outcomes. |
| Solvent System | DMF/H₂O | DMF is a good solvent for both the organic ligand and the metal salt. Water can play a role in the coordination and crystal packing. |
| Reaction Temperature | 140°C | Provides the necessary energy for the reaction to proceed and for the formation of a crystalline product. This temperature may need to be optimized. |
| Reaction Time | 72 hours | Allows for the slow growth of high-quality single crystals. |
| Cooling Rate | Slow (over 24 hours) | Promotes the formation of larger, more ordered crystals by allowing the system to reach thermodynamic equilibrium gradually. |
Characterization of the Synthesized Material
A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized coordination polymer.
Figure 2: Key characterization techniques and the information they provide for the synthesized material.
Expected Characterization Results:
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and the coordination environment of the metal center.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to ensure that the synthesized powder corresponds to the structure determined by SCXRD.
-
Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the material and the presence of coordinated or guest solvent molecules.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the coordination of the carboxylate group to the metal center by observing a shift in the characteristic vibrational frequencies of the C=O and C-O bonds.
-
Elemental Analysis: Determines the elemental composition (C, H, N, I) of the synthesized material, which can be compared with the calculated values based on the expected chemical formula to verify its purity.
Potential Applications in Material Science
The unique structural and chemical features of coordination polymers derived from this compound suggest a range of promising applications:
Table 2: Potential Applications and Underlying Mechanisms
| Application Area | Underlying Principle/Mechanism | Relevant Properties of the Material |
| Catalysis | The metal centers can act as Lewis acid catalytic sites. The porous structure can allow for size-selective catalysis. | Accessible metal sites, defined pore structure, thermal stability. |
| Gas Storage and Separation | The porous nature of the material can allow for the selective adsorption of gases based on size, shape, and chemical affinity. | High surface area, tunable pore size, specific host-guest interactions. |
| Luminescent Sensing | The material may exhibit fluorescence or phosphorescence that is quenched or enhanced upon interaction with specific analytes. | Luminescent properties of the ligand or metal center, host-guest interactions. |
| Biomedical Imaging | The high atomic number of iodine makes it an effective X-ray attenuator, enabling its use as a contrast agent in CT imaging.[2] | High iodine content, biocompatibility, stability in physiological conditions. |
| Radioactive Iodine Capture | The iodo-functionalized framework can exhibit a strong affinity for the capture of volatile radioactive iodine isotopes from nuclear waste streams.[3][4][5] | Presence of iodine atoms, porous structure, high chemical and thermal stability. |
| Drug Delivery | The porous framework can encapsulate and release drug molecules in a controlled manner. | Biocompatibility, tunable porosity, potential for functionalization for targeted delivery. |
Conclusion and Future Outlook
This compound represents a versatile and promising building block for the design of novel functional materials. The protocols and insights provided in this guide offer a solid starting point for researchers to explore the synthesis, characterization, and application of coordination polymers and MOFs based on this exciting ligand. The synergistic combination of multiple coordination sites, hydrogen bonding capabilities, and the unique properties imparted by the iodine atom paves the way for the development of materials with tailored functionalities for a wide range of applications in material science and beyond. Further research into the synthesis of materials with different metal ions and the exploration of post-synthetic modifications will undoubtedly unlock even greater potential for this remarkable molecule.
References
- Günay Sezer G, Erucar I. Hydrothermal Synthesis, Crystal Structure and Properties of 1D Zigzag Chain Zinc(II) Coordination Polymer Constructed from Nicotinic Acid and 1,4-Bis(imidazol-1-ylmethyl)benzene. Journal of the Turkish Chemical Society, Section A: Chemistry. 2017;4(sp. is. 1):23–38.
- Hydrothermal Synthesis, Crystal Structure and Properties of 1D Zigzag Chain Zinc(II) Coordination Polymer Constructed from Nicotinic Acid and 1,4-Bis(imidazol-1-ylmethyl)benzene - DergiPark.
- Hydrothermal Synthesis and Crystal Structure of a 2D Zinc(II) Coordination Polymer with 5-Hydroxynicotinic Acid. ResearchGate.
- Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. MDPI.
- Cationic Metal–Organic Framework with Amino-Functionalized Isonicotinic Acid for Chromium(VI) Removal | Crystal Growth & Design. ACS Publications.
- Adsorption of iodine in metal–organic framework materials. Chemical Society Reviews (RSC Publishing).
- Adsorption of iodine in metal–organic framework materials. PMC - NIH.
- Perspectives of the smart Cu-Iodine coordination polymers: A portage to the world of new nanomaterials and composites. ResearchGate.
- Adsorption of iodine in metal–organic framework materials. ResearchGate.
- Iodinated Nanoscale Coordination Polymers as Potential Contrast Agents for Computed Tomography. ResearchGate.
- Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. PubMed.
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 2-Hydroxy-5-iodonicotinic Acid
Introduction: The Strategic Importance of 2-Hydroxy-5-iodonicotinic Acid in Drug Discovery
This compound is a highly versatile scaffold in medicinal chemistry and materials science. Its trifunctional nature—a hydroxyl group prone to tautomerization, a carboxylic acid, and a reactive iodine atom on the pyridine ring—offers multiple points for diversification, enabling the exploration of vast chemical space. The strategic and selective functionalization of this molecule is paramount in the synthesis of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of robust protocols for the targeted modification of this compound, grounded in mechanistic principles and supported by established literature.
PART 1: Pre-functionalization Strategies: Taming the Reactivity of the Hydroxyl and Carboxylic Acid Groups
The inherent reactivity of the hydroxyl and carboxylic acid moieties in this compound necessitates a strategic approach to avoid undesirable side reactions and catalyst inhibition during subsequent cross-coupling reactions. The following pre-functionalization steps are crucial for achieving high yields and purity in the desired products.
Esterification of the Carboxylic Acid Moiety
The free carboxylic acid can coordinate to and deactivate palladium catalysts commonly used in cross-coupling reactions. Therefore, its conversion to an ester is a critical first step. The Fischer-Speier esterification is a classic and reliable method for this transformation.[1]
Protocol 1: Fischer-Speier Esterification of this compound
-
Materials:
-
This compound
-
Methanol (or other suitable alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Suspend this compound in an excess of the desired alcohol (e.g., methanol for the methyl ester) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography.
-
O-Alkylation of the 2-Hydroxy Group
The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. This can lead to a mixture of N- and O-alkylation products and can interfere with subsequent cross-coupling reactions. O-alkylation "locks" the molecule in the pyridine form and provides an additional point for diversification.[2][3]
Protocol 2: O-Alkylation of Methyl 2-Hydroxy-5-iodonicotinate
-
Materials:
-
Methyl 2-hydroxy-5-iodonicotinate (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetone, or tetrahydrofuran (THF))
-
-
Procedure:
-
To a solution of methyl 2-hydroxy-5-iodonicotinate in the chosen solvent, add the base.
-
Stir the mixture at room temperature for a short period to allow for deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the resulting 2-alkoxy-5-iodonicotinate derivative by column chromatography.
-
PART 2: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
With the hydroxyl and carboxylic acid groups appropriately modified, the C-I bond at the 5-position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.[4][5][6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures.[8]
Protocol 3: Suzuki-Miyaura Coupling of Methyl 2-Alkoxy-5-iodonicotinate
-
Materials:
-
Methyl 2-alkoxy-5-iodonicotinate (from Protocol 2)
-
Aryl or vinyl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
A suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
-
Procedure:
-
In a Schlenk flask, combine the methyl 2-alkoxy-5-iodonicotinate, the boronic acid derivative (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.[9][10][11][12]
Protocol 4: Sonogashira Coupling of Methyl 2-Alkoxy-5-iodonicotinate
-
Materials:
-
Methyl 2-alkoxy-5-iodonicotinate
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) co-catalyst
-
A suitable base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
A suitable solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a degassed solution of the methyl 2-alkoxy-5-iodonicotinate and the terminal alkyne (1.1-1.5 equivalents) in the chosen solvent, add the palladium catalyst (1-5 mol%), CuI (1-10 mol%), and the amine base.
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4][6][7][13]
Protocol 5: Buchwald-Hartwig Amination of Methyl 2-Alkoxy-5-iodonicotinate
-
Materials:
-
Methyl 2-alkoxy-5-iodonicotinate
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, SPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the methyl 2-alkoxy-5-iodonicotinate and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
-
Logical Relationship: Catalyst System in Buchwald-Hartwig Amination
Caption: Key components for in situ generation of the active catalyst.
PART 3: Direct Functionalization of the Carboxylic Acid Group
While esterification is necessary for palladium-catalyzed reactions, the carboxylic acid can be directly functionalized to form amides.
Direct Amidation
Direct amidation of the carboxylic acid avoids the need for protection and deprotection steps if functionalization at the C5-position is not required or has already been accomplished.
Protocol 6: Direct Amidation of 2-Hydroxy-5-substituted-nicotinic Acid
-
Materials:
-
2-Hydroxy-5-substituted-nicotinic acid
-
Amine
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
A suitable base (e.g., N,N-diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., DMF, dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the 2-hydroxy-5-substituted-nicotinic acid in the anhydrous solvent.
-
Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the amide product by column chromatography or recrystallization.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic and selective functionalization of this compound. By employing a strategic sequence of pre-functionalization followed by powerful cross-coupling reactions, researchers can efficiently generate a diverse library of novel compounds for applications in drug discovery and materials science. The choice of specific reagents and conditions should be optimized for each unique substrate and desired transformation, with careful monitoring of reaction progress to ensure optimal outcomes.
References
- Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. (n.d.). ResearchGate.
- Buchwald-Hartwig amination. (2023, November 27). In Wikipedia. [Link]
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2015).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (2023, December 19). In Wikipedia. [Link]
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2002).
- An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017, December 1). PubMed Central. [Link]
- O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2024). ScienceDirect. [Link]
- Mechanistic insights into boron-catalysed direct amidation reactions. (2018, August 28). PubMed Central. [Link]
- Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. (2013). UCL Discovery. [Link]
- Process for the production of pure white 2-chloronicotinic acid. (1979).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018, May 16).
- Synthesis and preliminary pharmacological activity of aminoalkoxy isosteres of glycolate ester anticholinergics. (1977, October). PubMed. [Link]
- Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. (2024, January 23). MDPI. [Link]
- Recent advances in Sonogashira reactions. (2011, June 8). Royal Society of Chemistry. [Link]
- Catalytic Multistep Reactions via Palladacycles. (2003).
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Patsnap.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Applic
- Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. (2023, May 15).
- Sonogashira-Reaktion. (n.d.). ResearchGate.
- Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Repetitive Two-Step Method for o,o,p- and o,p-Oligophenylene Synthesis through Pd-Catalyzed Cross-Coupling of Hydroxyterphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and preliminary pharmacological activity of aminoalkoxy isosteres of glycolate ester anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-iodonicotinic Acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-iodonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a multi-step route, often culminating in a Sandmeyer-type reaction. A common strategy involves the diazotization of an amino-substituted hydroxynicotinic acid precursor, followed by the introduction of iodine. This guide will focus on troubleshooting and optimizing this synthetic pathway.
A plausible synthetic route starts from 2-amino-5-hydroxynicotinic acid. The key steps are:
-
Diazotization: Conversion of the aromatic amine to a diazonium salt.
-
Iodination (Sandmeyer-type reaction): Displacement of the diazonium group with an iodide.
Each of these steps presents unique challenges that can impact the final yield and purity of the product. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Part 1: Diazotization Step
Question 1: My diazotization reaction is not proceeding to completion, resulting in a low yield of the diazonium salt. What are the likely causes and how can I fix this?
Answer:
Incomplete diazotization is a frequent issue. The stability and reactivity of nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid, are critical.
Possible Causes & Solutions:
-
Insufficient Acidity: The reaction requires a strong acidic medium (typically HCl or H₂SO₄) to generate the active nitrosating agent (nitrosonium ion, NO⁺).
-
Troubleshooting Step: Ensure the pH of the reaction mixture is below 2. Use a calibrated pH meter to verify. If necessary, add more acid cautiously while keeping the temperature low.
-
-
Temperature Too High: Diazonium salts are notoriously unstable at elevated temperatures. Decomposition leads to a variety of byproducts and a lower yield.
-
Troubleshooting Step: Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. The addition of sodium nitrite solution should be slow and dropwise to control any exotherm.[1]
-
-
Poor Quality of Sodium Nitrite: Old or improperly stored sodium nitrite can be less effective.
-
Troubleshooting Step: Use a fresh, high-purity batch of sodium nitrite.
-
Question 2: I am observing a significant amount of dark-colored byproducts during the diazotization. What is causing this and how can it be minimized?
Answer:
The formation of colored impurities often indicates decomposition of the diazonium salt or side reactions.
Possible Causes & Solutions:
-
Phenolic Hydroxyl Group Interference: The hydroxyl group on the pyridine ring is an activating group and can be susceptible to nitrosation or other side reactions, leading to colored polymeric materials.
-
Local High Concentrations of Nitrous Acid: Rapid addition of sodium nitrite can create localized "hot spots" of high nitrous acid concentration, promoting side reactions.
-
Troubleshooting Step: Add the sodium nitrite solution dropwise and sub-surface with vigorous stirring to ensure rapid dispersion.
-
-
Light-Induced Decomposition: Some diazonium compounds are sensitive to light.
-
Troubleshooting Step: Perform the reaction in a flask wrapped in aluminum foil to exclude light.
-
Part 2: Iodination (Sandmeyer-type Reaction) Step
Question 3: The yield of my final product, this compound, is low after the iodination step. How can I improve this?
Answer:
Low yields in the Sandmeyer-type iodination can stem from several factors related to the reaction conditions and the stability of the intermediate aryl radical.[2][3]
Possible Causes & Solutions:
-
Inefficient Displacement of the Diazonium Group: The choice of iodide source and catalyst (if any) is crucial.
-
Troubleshooting Step: Potassium iodide (KI) is a common and effective iodide source. While traditional Sandmeyer reactions use copper(I) salts as catalysts, the reaction with iodide is often rapid enough not to require a catalyst.[4] However, if yields are consistently low, a catalytic amount of CuI could be trialed.
-
-
Premature Decomposition of the Diazonium Salt: If the diazonium salt decomposes before it can react with the iodide, the yield will be poor.
-
Troubleshooting Step: Add the cold diazonium salt solution slowly to the iodide solution. Ensure the iodide solution is also pre-cooled.
-
-
Side Reactions of the Aryl Radical: The intermediate aryl radical can participate in unwanted side reactions, such as dimerization to form biaryl compounds.
-
Troubleshooting Step: Ensure a sufficient concentration of the iodide nucleophile is present to "trap" the aryl radical as it forms.
-
Question 4: My final product is contaminated with a significant amount of a dark, tarry substance. How can I purify it effectively?
Answer:
The formation of tarry byproducts is common in Sandmeyer reactions due to the radical nature of the mechanism.[2]
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent. Suitable solvents might include ethanol/water mixtures or acetic acid.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography using silica gel can be employed. A suitable eluent system would need to be determined empirically, likely a mixture of a polar organic solvent (like ethyl acetate) and a non-polar solvent (like hexanes), possibly with a small amount of acetic acid to improve the solubility and peak shape of the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in a Sandmeyer reaction, and is it always necessary for iodination?
A1: In Sandmeyer reactions for chlorination, bromination, and cyanation, a copper(I) salt (e.g., CuCl, CuBr, CuCN) acts as a catalyst. It facilitates the single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[2][3] For iodination, the reaction with iodide ion (from KI) is generally facile and does not require a copper catalyst. The iodide ion itself can act as a reducing agent to initiate the radical process.[4]
Q2: How can I monitor the progress of the diazotization reaction?
A2: A simple and effective way to monitor the diazotization is to test for the presence of excess nitrous acid. This can be done by taking a drop of the reaction mixture and spotting it onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, suggesting that the diazotization is complete.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures at all times.
-
Acids: Concentrated acids like HCl and H₂SO₄ are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitrogen Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed.
-
Iodine: Iodine and iodide solutions can be staining and may cause skin irritation. Handle with care.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0 - 5 °C | Minimizes decomposition of the unstable diazonium salt. |
| Reaction pH (Diazotization) | < 2 | Ensures the formation of the active nitrosating agent (NO⁺). |
| Sodium Nitrite Addition | Slow, dropwise | Prevents localized high concentrations and controls exotherm. |
| Iodination Temperature | 0 - 10 °C (initially) | Controls the rate of N₂ evolution and minimizes side reactions. |
Experimental Workflow
Protocol: Synthesis of this compound
Step 1: Diazotization
-
Dissolve 2-amino-5-hydroxynicotinic acid in an aqueous solution of a strong acid (e.g., 2M HCl) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Confirm the completion of the reaction using starch-iodide paper.
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.
-
A dark precipitate or solution may form, and nitrogen gas will be evolved.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
(Optional) Gently heat the reaction mixture (e.g., to 40-50 °C) to ensure complete decomposition of any remaining diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
(Optional) If the product is highly colored, a wash with a dilute sodium thiosulfate solution can be used to remove excess iodine.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for yield and purity issues.
References
- Wikipedia. Sandmeyer reaction. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- The Sandmeyer Reactions. Chad's Prep®. [Link]
- 2-HYDROXY-5-NITRONICOTINIC ACID. ChemBK. [Link]
- Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization.
- Synthesis of A. 2-Hydroxy-Nicotinic Acid. PrepChem.com. [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
Sources
Technical Support Center: Synthesis of 2-Hydroxy-5-iodonicotinic Acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-iodonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important chemical intermediate. Here, we address common challenges, delve into the mechanistic origins of side product formation, and provide field-proven troubleshooting strategies to enhance reaction yield, purity, and reproducibility.
Overview of Synthetic Challenges
The synthesis of this compound, while conceptually straightforward, is often complicated by issues of regioselectivity and competing side reactions. The pyridine ring's electronic nature, influenced by a strongly activating hydroxyl group and a deactivating carboxylic acid group, creates a delicate balance that can be difficult to control. This guide will focus on the two most prevalent synthetic routes and the specific side products encountered in each.
Core Synthetic Pathways
Two primary strategies are employed for the synthesis of this compound: Direct Electrophilic Iodination of 2-hydroxynicotinic acid and the Sandmeyer Reaction starting from an amino precursor.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Direct Electrophilic Iodination
This route is often preferred for its atom economy and fewer synthetic steps. However, controlling the position of iodination is the principal challenge.
❓ Question 1: My reaction yields a mixture of iodo-isomers, with a significant amount of what I suspect is 2-Hydroxy-3-iodonicotinic acid. How can I improve the regioselectivity for the desired C5 product?
Answer: This is a classic regioselectivity problem arising from the competing influences of the activating and deactivating groups on the pyridine ring.
-
Mechanistic Insight: The hydroxyl group at C2 is a powerful activating ortho, para-director. Its para position is C5, and its ortho position is C3. While the C5 position is sterically more accessible and electronically favored, iodination at the C3 position is a common side reaction.[1] The deactivating effect of the ring nitrogen and the meta-directing carboxylic acid group at C3 further complicate the electronic landscape.
-
Troubleshooting Strategy:
-
Choice of Iodinating Agent: The reactivity of the electrophilic iodine species (I⁺) is critical. Harsher reagents can decrease selectivity. A combination of molecular iodine (I₂) and a mild oxidizing agent like iodic acid (HIO₃) or silver sulfate (Ag₂SO₄) often provides a good balance of reactivity and selectivity.[2][3][4] Systems like N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a non-coordinating acid (e.g., TfOH) can also be highly effective.[5]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Running the reaction in less polar solvents can sometimes enhance selectivity. Commercial 95% aqueous ethyl alcohol is a common starting point.[2]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature (20-25°C) or slightly above (35-40°C) and monitor the isomer ratio by HPLC.[2] Avoid high temperatures, which tend to decrease selectivity.
-
Caption: Competing reaction pathways in the direct iodination of 2-hydroxynicotinic acid.
❓ Question 2: My analysis shows the presence of di-iodinated species. How can I prevent this over-iodination?
Answer: Di-iodination occurs when the desired mono-iodinated product, which is still an activated aromatic ring, undergoes a second iodination.
-
Mechanistic Insight: The newly formed this compound is still susceptible to further electrophilic attack, primarily at the C3 position. This is especially prevalent if the reaction conditions are too harsh or if an excess of the iodinating reagent is used.
-
Troubleshooting Strategy:
-
Control Stoichiometry: This is the most critical parameter. Use a slight sub-stoichiometric amount of the limiting iodinating reagent (e.g., 0.95 equivalents of I₂). This ensures that the starting material is consumed preferentially, leaving little excess iodinating agent to react with the product.
-
Reaction Time and Temperature: Monitor the reaction progress closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed. Avoid prolonged reaction times or elevated temperatures, which provide more opportunity for the second iodination to occur.
-
Slow Addition: Add the iodinating agent or the oxidant solution slowly over a period of time. This keeps the instantaneous concentration of the active electrophile low, favoring the more reactive starting material over the less reactive mono-iodinated product.
-
Section 2: Sandmeyer Reaction Route
This multi-step route offers excellent regiochemical control as the iodo group is directed by the position of a precursor amino group. However, the chemistry of diazonium salts is notoriously sensitive.[6][7][8]
❓ Question 3: My overall yield is very low, and I'm isolating a significant amount of the starting material, 2-hydroxy-5-aminonicotinic acid, along with some tar-like substances. What is going wrong?
Answer: This issue typically points to problems in the first step: the formation of the diazonium salt. Incomplete diazotization or premature decomposition of the salt are the likely culprits.
-
Mechanistic Insight: The conversion of an aromatic amine to a diazonium salt requires cold, acidic conditions to form the nitrosating agent (nitrous acid, HNO₂) in situ and to stabilize the resulting diazonium salt. If the temperature rises above 5-10°C, the diazonium salt can readily decompose, losing N₂ gas to form a highly reactive aryl cation, which can then react with water to form unwanted phenol byproducts or polymerize into tars.[7]
-
Troubleshooting Strategy:
-
Strict Temperature Control: The diazotization step must be performed in an ice-salt bath to maintain a temperature between 0°C and 5°C. The subsequent addition of the iodide solution should also be done at low temperature before any warming.
-
Rate of Addition: Add the sodium nitrite (NaNO₂) solution very slowly, dropwise, ensuring the temperature never exceeds 5°C. A rapid addition can cause localized heating, leading to decomposition.
-
Sufficient Acid: Ensure an adequate excess of acid (e.g., HCl, H₂SO₄) is present. The acid is required to generate nitrous acid from sodium nitrite and to keep the reaction medium sufficiently acidic to prevent the diazonium salt from coupling with unreacted amine, another source of colored impurities.
-
Caption: Troubleshooting workflow for low yields in the Sandmeyer reaction.
❓ Question 4: I've identified biaryl impurities (dimers) in my final product. How can these be minimized?
Answer: Biaryl formation is a known side reaction in Sandmeyer chemistry, stemming from its radical mechanism.[8]
-
Mechanistic Insight: The Sandmeyer reaction is not a simple nucleophilic substitution. It proceeds via a single-electron transfer (SET) mechanism, often catalyzed by copper(I) salts.[6][8] This process generates an aryl radical intermediate. This radical can either react with the iodide to form the desired product or react with another aromatic molecule to form a biaryl dimer.
-
Troubleshooting Strategy:
-
Use of KI without Copper: For iodination, a copper catalyst is often not required.[8][9] The reaction between the diazonium salt and potassium iodide (KI) typically proceeds smoothly without a Cu(I) catalyst. Avoiding the copper catalyst can sometimes reduce radical side reactions.
-
Control Concentration: Run the reaction at a lower concentration (higher dilution). This reduces the probability of two radical species encountering each other before they can be trapped by the iodide.
-
Radical Scavengers: While less common, the addition of a mild radical scavenger could potentially intercept the aryl radicals, but this may also lower the yield of the desired product and should be approached with caution.
-
General FAQs
❓ Question 5: Which synthetic route is generally preferred for scalability and GMP (Good Manufacturing Practice) environments?
Answer: Both routes have their pros and cons.
-
Direct Iodination is often preferred for its shorter synthesis, lower cost of goods, and avoidance of highly toxic/unstable intermediates. This makes it attractive for large-scale production. However, achieving high purity (>99.5%) can be challenging if the regioselectivity is not perfectly controlled, potentially requiring extensive purification.
-
The Sandmeyer Reaction , while longer, provides unambiguous regiocontrol. This can lead to a purer product with a more predictable impurity profile, which is a significant advantage in a GMP setting. However, the instability of diazonium salts presents a major safety and handling challenge that must be rigorously controlled at scale. The disposal of copper-containing waste streams (if used) also requires consideration.
❓ Question 6: What are the best analytical methods for monitoring these reactions and identifying side products?
Answer: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. Use a reverse-phase C18 column with a gradient of water/acetonitrile containing a modifier like 0.1% formic acid or TFA. HPLC is essential for quantifying the starting material, desired product, and key impurities like regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying isomers. The substitution pattern on the pyridine ring gives a unique set of splitting patterns and chemical shifts for the aromatic protons, allowing for clear differentiation between the C3-iodo and C5-iodo isomers.
-
Mass Spectrometry (MS): LC-MS is extremely useful for quickly identifying the molecular weights of impurities in the reaction mixture, such as di-iodinated products (M+126) or biaryl dimers.
Appendix A: Optimized Protocol for Direct Iodination
This protocol is a starting point and should be optimized based on in-process controls.
Materials:
-
2-Hydroxynicotinic Acid (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Iodic Acid (HIO₃) (0.4 eq)
-
Ethanol (95%)
-
Saturated Sodium Thiosulfate solution
-
Water
Procedure:
-
To a stirred solution of 2-hydroxynicotinic acid (1.0 eq) in 95% ethanol (approx. 10 mL per gram of starting material), add iodine (1.0 eq).
-
Prepare a solution of iodic acid (0.4 eq) in a minimal amount of water.
-
Add the iodic acid solution dropwise to the reaction mixture over 10-15 minutes.
-
Stir the reaction mixture at 35-40°C for 1.5-2 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.[2]
-
Upon completion, cool the mixture and dilute it with cold water (approx. 1.5x the volume of ethanol used) to precipitate the product.
-
Filter the solid product and wash the filter cake thoroughly with a saturated sodium thiosulfate solution to remove any unreacted iodine.
-
Wash the cake again with cold water.
-
Dry the product under vacuum. The product can be further purified by recrystallization from aqueous ethanol if necessary.
Appendix B: Data Summary Table
The following table summarizes key parameters and their expected impact on the direct iodination reaction.
| Parameter | Condition | Expected Outcome on Purity | Reference |
| Temperature | Low (e.g., 25-40°C) | Higher regioselectivity (less C3-iodo isomer) | [2] |
| High (e.g., >60°C) | Decreased selectivity, potential for more di-iodination and decomposition. | ||
| Iodine Stoichiometry | 1.0 - 1.2 equivalents | Risk of di-iodination and residual iodine. | |
| 0.95 equivalents | Minimized di-iodination, may leave trace starting material (easier to remove). | ||
| Oxidant | Iodic Acid (HIO₃) | Efficient and clean oxidation of HI byproduct. | [2][3] |
| Silver Salts (Ag₂SO₄, AgNO₃) | Effective, but generates solid silver iodide byproduct and adds cost. | [4][10] | |
| Hydrogen Peroxide (H₂O₂) | "Greener" option, but reaction rate and selectivity may need careful optimization. | [11] |
References
- Chen, M. H., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH).
- BYJU'S. Sandmeyer Reaction Mechanism.
- ChemBK. (2024). 2-HYDROXY-5-NITRONICOTINIC ACID.
- RSC Publishing. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.
- Setliff, F. L., & Coop, L. B. (1997). Reductive Dechlorinatin of a 2-Chloronicotinic Acid Under Finkelstein Conditions. Journal of the Arkansas Academy of Science, 51(37).
- Wikipedia. Sandmeyer reaction.
- Patil, B. R., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Organic Syntheses. Nicotinic acid, 6-hydroxy-.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- PrepChem.com. Synthesis of A. 2-Hydroxy-Nicotinic Acid.
- Organic Chemistry Portal. Synthesis of iodoarenes by iodination or substitution.
- PubChem. 2-Hydroxynicotinic acid.
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- ResearchGate. (2014). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes.
- Google Patents. (2009). EP2093206A1 - Process for the iodination of aromatic compounds.
- ResearchGate. (2006). Iodination of hydroxy aromatics by iodine and iodic acid.
- MDPI. (2022). Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context.
- ACS GCI Pharmaceutical Roundtable. Iodination.
- van der Vlugt, J. I., et al. (2010). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 15(11), 8353-8367.
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- 3. researchgate.net [researchgate.net]
- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 11. Iodination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Temperature for 2-Hydroxy-5-iodonicotinic Acid Synthesis
Welcome to the technical support guide for the synthesis of 2-Hydroxy-5-iodonicotinic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. We will move beyond simple procedural steps to explore the causal relationships between temperature, reaction kinetics, and product purity, empowering you to troubleshoot and optimize your synthesis effectively.
Section 1: Foundational Concepts: The Role of Temperature in Your Synthesis
The synthesis of this compound can be approached via several synthetic routes, each with a unique sensitivity to thermal conditions. The reaction temperature is not merely a setting; it is the primary lever to control the reaction's activation energy, rate, and the competitive balance between the desired reaction and potential side reactions.
The most common synthetic strategies include:
-
Direct Electrophilic Iodination: Starting with 2-Hydroxynicotinic acid, an iodinating agent (e.g., I₂, NIS) is used. Temperature directly influences the rate of this electrophilic aromatic substitution. Higher temperatures can increase reaction speed but may also promote unwanted side reactions or decomposition.[1]
-
Sandmeyer Reaction: This multi-step process typically starts with an amino-substituted precursor (e.g., 5-Amino-2-hydroxynicotinic acid). It involves a low-temperature diazotization followed by a copper-catalyzed displacement with iodide.[2][3] Each step has a distinct optimal temperature range, with the initial diazotization being particularly sensitive to warming.[4]
-
Nucleophilic Aromatic Substitution (SNAr): This route may involve the hydrolysis of a precursor like 2-Chloro-5-iodonicotinic acid. Temperature is a key driver for overcoming the energy barrier of this substitution reaction.[5][6]
Understanding which pathway you are using is the first step in diagnosing and solving temperature-related issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a sensible starting temperature for my reaction?
A: This depends entirely on your chosen synthetic route.
-
For Direct Iodination: Start at room temperature (20-25 °C) and monitor the reaction. If no significant conversion is observed after several hours, a moderate increase to 40-60 °C is a logical next step.[7]
-
For Sandmeyer Reactions: The initial diazotization step is critical and must be performed at low temperatures, typically 0-5 °C, to prevent the premature decomposition of the diazonium salt.[4] The subsequent displacement reaction with copper(I) iodide can often be run at room temperature or with gentle heating (e.g., up to 60 °C).[8]
-
For SNAr (Hydrolysis): These reactions often require elevated temperatures to proceed at a reasonable rate. A starting point of 80-100 °C (reflux in water or another suitable solvent) is common.
Q2: My reaction is very slow. Can I just increase the heat indefinitely?
A: No. While increasing temperature generally increases the reaction rate, it does not guarantee a better outcome. Exceeding the optimal temperature can lead to several problems, including:
-
Decreased Selectivity: Promoting undesired side reactions, such as the formation of isomeric byproducts or poly-iodinated species.
-
Product Decomposition: 2-Hydroxynicotinic acid derivatives are generally stable, but at very high temperatures, decarboxylation or other degradation pathways can become significant.[9][10]
-
Reagent Decomposition: The iodinating agent or catalyst may decompose at higher temperatures, halting the reaction.
Q3: What are the visual or analytical signs of a suboptimal reaction temperature?
A: Careful observation and analysis are key.
-
Visual Cues: A reaction mixture that rapidly darkens, turns to tar, or shows vigorous, uncontrolled gas evolution is often a sign of excessive heat.
-
Analytical Cues (TLC/LC-MS):
-
Temperature too low: The starting material spot/peak remains dominant with little to no product formation over time.
-
Temperature too high: The chromatogram shows a complex mixture of spots/peaks, indicating multiple byproducts. You may also see a decrease in the product peak over time if it is degrading.
-
Section 3: Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems you may encounter during your experiment.
| Problem | Primary Suspected Cause | Troubleshooting Steps & Rationale |
| Low or No Conversion | Temperature Too Low: The reaction lacks sufficient kinetic energy to overcome the activation barrier. | 1. Incremental Heating: Increase the reaction temperature in 10-15 °C increments. Allow the reaction to stir for 1-2 hours at each new temperature, monitoring progress by TLC or LC-MS. 2. Solvent Choice: Ensure your solvent has a boiling point that allows for the required temperature. If your reaction stalls at the solvent's reflux temperature, consider switching to a higher-boiling solvent. |
| High Impurity Profile / Low Selectivity | Temperature Too High: Excess thermal energy is activating undesired reaction pathways. | 1. Reduce Temperature: Rerun the reaction at a lower temperature (e.g., 10-20 °C below the initial setting). Accept a longer reaction time for a cleaner product profile. 2. Check for Exotherms: A highly exothermic reaction can cause localized overheating. Ensure adequate stirring and consider slower reagent addition or external cooling, especially at the start of the reaction. |
| Reaction Starts but Stalls | Catalyst Deactivation/Reagent Degradation: The temperature may be too high for the stability of a catalyst or a key reagent. | 1. Verify Reagent Stability: Check the technical data for your catalyst or reagents to confirm their thermal stability range. 2. Staged Temperature Profile: Consider starting the reaction at a moderate temperature to initiate it and then reducing the temperature for the remainder of the reaction to preserve catalyst/reagent integrity. |
| Product Yield Decreases Over Time | Product Decomposition: The target molecule itself is not stable under the reaction conditions. | 1. Immediate Temperature Reduction: Lower the heat as soon as an optimal yield is observed analytically. 2. Minimize Reaction Time: Do not let the reaction run longer than necessary once the starting material is consumed. Prolonged exposure to heat can degrade the product. Work up the reaction as soon as it is complete. |
Section 4: Experimental Protocol: Systematic Temperature Screening
To scientifically determine the optimal temperature, a systematic screening study is recommended. This protocol ensures a self-validating approach to optimization.
Objective: To identify the optimal reaction temperature for the synthesis of this compound, balancing reaction time and final product purity.
Methodology: Parallel Reaction Setup
-
Preparation: In a multi-well reaction block or in a series of identical small-scale reaction vessels (e.g., 5-10 mL microwave vials with stir bars), add your starting material (e.g., 2-Hydroxynicotinic acid, 100 mg per vessel) and solvent.
-
Reagent Addition: At room temperature, add all other necessary reagents (e.g., iodinating agent, catalyst) to each vessel.
-
Temperature Gradient: Place each vessel in a separate well of a heating block or in oil baths set to different temperatures. A good starting range to screen is:
-
Vessel 1: Room Temperature (~25 °C)
-
Vessel 2: 40 °C
-
Vessel 3: 55 °C
-
Vessel 4: 70 °C
-
Vessel 5: 85 °C
-
-
Time-Course Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small, measured aliquot from each reaction vessel.
-
Analysis: Quench the aliquot and dilute it for analysis by a quantitative method like HPLC or UPLC.[11] Determine the percentage of remaining starting material, the percentage of the desired product, and the percentage of key impurities.
-
Data Evaluation: Plot the product yield and purity against temperature and time. The optimal temperature is the one that provides the highest yield of pure product in the most reasonable timeframe.
Section 5: Visualization of Troubleshooting Logic
The following diagram provides a logical workflow for diagnosing and addressing temperature-related issues in your synthesis.
Caption: Troubleshooting workflow for temperature optimization.
References
- Solid-state identity of 2-hydroxynicotinic acid and its polymorphism.RSC Publishing.
- Optimization of the reaction conditions.ResearchGate.
- Sandmeyer reaction - Wikipedia.Wikipedia.
- Synthesis of Some 2-aminonicotinic Acid Derivatives.PubMed.
- Effect of temperature on the conversion of iodine.ResearchGate.
- Recent trends in the chemistry of Sandmeyer reaction: a review.PMC - NIH.
- Exploring the Synthesis and Applications of 2-Aminonicotinic Acid.NINGBO INNO PHARMCHEM CO.,LTD..
- Energetics and Structure of Hydroxynicotinic Acids.ResearchGate.
- Sandmeyer Reaction - L.S.College, Muzaffarpur.L.S.College.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.Master Organic Chemistry.
- Process Optimization and DOE Application in the Synthesis.ResearchGate.
- The preparation method of 2-chloronicotinic acid.Google Patents.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.Google Patents.
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- 3. lscollege.ac.in [lscollege.ac.in]
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- 5. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Hydroxy-5-iodonicotinic Acid
Welcome to the technical support center for 2-Hydroxy-5-iodonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve the desired purity for your critical applications.
Introduction: Understanding the Molecule
This compound is a substituted pyridine derivative. Its structure, featuring both a carboxylic acid and a hydroxyl group, alongside an iodine atom, presents unique purification challenges. The presence of these functional groups influences its solubility, potential for impurity formation, and crystallization behavior. In the solid state, it's important to note that 2-hydroxynicotinic acid exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.[1] This tautomerism can affect its hydrogen bonding and crystal packing.
This guide will provide a structured approach to troubleshooting common issues, offering detailed protocols and the scientific rationale behind them.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, oily residue instead of a solid. How can I resolve this?
Answer:
The formation of an oily residue, or "oiling out," during crystallization is a common issue, particularly with compounds that have multiple functional groups capable of hydrogen bonding. This phenomenon occurs when the solute separates from the solution at a temperature above its melting point in the solvent, or when the concentration of impurities is high, disrupting the crystal lattice formation.
Causality and Solution:
-
High Impurity Load: A significant level of impurities can depress the melting point of the mixture and interfere with crystallization.
-
Action: Before attempting recrystallization, consider a preliminary purification step. A simple aqueous workup with a pH adjustment can be effective. Dissolve the crude material in a dilute basic solution (e.g., 1M sodium bicarbonate), wash with a non-polar organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate your product by acidifying the aqueous layer with an acid like HCl.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or it may be too poor, causing rapid precipitation without crystal formation.
-
Action: A mixed solvent system can be highly effective. For instance, dissolve your compound in a good solvent like hot ethanol or methanol, and then slowly add a poorer solvent (an "anti-solvent") like water or hexane until the solution becomes slightly turbid.[2] Gentle heating to redissolve the solid followed by slow cooling should promote crystal growth.
-
-
Cooling Rate: Rapid cooling often leads to oiling out as the molecules do not have sufficient time to orient themselves into a crystal lattice.
-
Action: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also initiate crystallization by providing a surface for crystal nucleation.
-
Question 2: After recrystallization, my product purity is still low. What are the likely impurities and how can I remove them?
Answer:
Low purity after recrystallization suggests the presence of impurities with similar solubility profiles to your target compound. Understanding the synthetic route is key to identifying these impurities. A common synthesis involves the electrophilic iodination of 2-hydroxynicotinic acid.
Potential Impurities and Mitigation Strategies:
-
Unreacted 2-Hydroxynicotinic Acid: This is a very common impurity.
-
Removal: Recrystallization from a carefully chosen solvent system can be effective. The solubility of 2-hydroxynicotinic acid in water is higher than some of its derivatives, so a mixed solvent system with water might selectively retain the starting material in the mother liquor.[3] Additionally, column chromatography can be employed if recrystallization is insufficient.
-
-
Poly-iodinated Species (e.g., 2-Hydroxy-3,5-diiodonicotinic acid): Over-iodination can occur, leading to di- or even tri-iodinated byproducts.
-
Removal: These species are generally less polar than the mono-iodinated product. Reverse-phase HPLC would be an effective analytical tool to identify their presence and could also be used for preparative separation. For bulkier purifications, careful recrystallization may be sufficient, as the di-iodinated product may have significantly different solubility.
-
-
Isomeric Impurities: Depending on the reaction conditions, small amounts of other mono-iodinated isomers might form.
-
Removal: Isomers can be notoriously difficult to separate by recrystallization. Preparative HPLC is often the most effective method for separating positional isomers.
-
-
Oxidation Byproducts: Electrophilic iodination reactions can sometimes lead to side reactions like oxidation.[4]
-
Removal: These byproducts often have different polarities and may be removed by column chromatography or a thorough aqueous workup.
-
Question 3: I am struggling with poor recovery after recrystallization. What can I do to improve my yield?
Answer:
Poor recovery is a common trade-off for high purity. However, optimizing the recrystallization process can help maximize your yield without compromising purity.
Improving Recrystallization Yield:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Optimize Solvent System: For mixed solvent systems, the ratio of the "good" solvent to the "anti-solvent" is critical. Experiment with different ratios to find the sweet spot that allows for good crystal formation while minimizing the amount of product remaining in solution.
-
Controlled Cooling: As mentioned for preventing oiling out, slow cooling is crucial. Gradual cooling allows for the formation of larger, purer crystals and can improve recovery. After slow cooling to room temperature, further cooling in an ice bath can help to precipitate more of the dissolved product.
-
Mother Liquor Analysis: Before discarding the mother liquor, analyze a small sample by TLC or HPLC to see how much product remains. If a significant amount is present, you can try to recover it by concentrating the mother liquor and performing a second recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, good starting points are protic solvents like ethanol, methanol, or water, or mixtures of these.[3] Ethanol, in particular, is often a good choice for recrystallizing aromatic carboxylic acids.[5] A mixed system of ethanol and water can also be very effective, as it allows for fine-tuning of the solubility.
Q: How does pH affect the purification of this compound?
A: pH plays a critical role in the purification of hydroxynicotinic acids.[6] The carboxylic acid group is acidic, and the pyridine nitrogen is basic, making the molecule zwitterionic over a certain pH range.
-
Low pH (acidic): The carboxylate will be protonated (-COOH), and the pyridine nitrogen can also be protonated, making the molecule more water-soluble as a cation.
-
High pH (basic): The carboxylic acid will be deprotonated (-COO-), and the hydroxyl group may also be deprotonated at very high pH, increasing water solubility as an anion. This pH-dependent solubility can be exploited during aqueous workups to remove non-ionizable impurities.
Q: What analytical techniques are recommended for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient of acidified water and acetonitrile is a good starting point.[7][8]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity and monitor the progress of a purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, which is a crucial piece of data for confirming its identity.
Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol/Water
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol and swirl to dissolve. If it doesn't dissolve completely, add more hot ethanol portion-wise until it does.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Acid-Base Extraction for Preliminary Purification
-
Dissolution: Dissolve the crude product in a dilute aqueous solution of sodium bicarbonate (e.g., 1M).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with an organic solvent like ethyl acetate (2 x 50 mL for every 100 mL of aqueous solution) to remove any non-acidic, organic-soluble impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl with stirring. The this compound should precipitate out.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This material can then be further purified by recrystallization.
Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single Solvent Recrystallization | 95-98% | Simple, fast | May not remove impurities with similar solubility |
| Mixed Solvent Recrystallization | >98% | Higher selectivity for impurity removal | Requires more optimization |
| Acid-Base Extraction | 85-95% (pre-purification) | Removes a broad range of impurities | Product is isolated as a precipitate, may require further purification |
| Column Chromatography | >99% | Excellent for separating closely related impurities | More time-consuming and uses more solvent |
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Synthesis of a new series of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides using a deep eutectic solvent as solvent/catalyst under sonication. National Institutes of Health.
- Iodination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- 2-HYDROXY-5-NITRONICOTINIC ACID. ChemBK.
- 2-Hydroxy-5-iodo-nicotinic acid methyl ester. PubChem.
- Method for producing 2-hydroxynicotinic acid derivative. Google Patents.
- Hydroxynicotinic acid crystallisation and solubility systematic studies. Royal Society of Chemistry.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate.
- Challenges and solutions for the downstream purification of therapeutic proteins. National Institutes of Health.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Current trends and challenges in the downstream purification of bispecific antibodies. National Institutes of Health.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health.
- Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Chemia.
- Solvent design for crystallization of carboxylic acids. ResearchGate.
- How can I determine the purity of an isolated compound?. ResearchGate.
- An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate.
- Synthesis of A. 2-Hydroxy-Nicotinic Acid. PrepChem.com.
- SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. ResearchGate.
- 2-Hydroxynicotinic acid. PubChem.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka | Patsnap.
- Iodination of hydroxy aromatics by iodine and iodic acid. ResearchGate.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. National Institutes of Health.
- Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. Royal Society of Chemistry.
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- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iodination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 2-Hydroxy-5-iodonicotinic Acid
Welcome to the dedicated technical support guide for 2-Hydroxy-5-iodonicotinic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this compound in their experimental workflows. The unique structure of this compound, featuring a labile carbon-iodine bond on a hydroxypyridine scaffold, presents specific stability challenges that require careful consideration. This guide provides in-depth, experience-driven answers and troubleshooting protocols to ensure the integrity of your compound and the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common questions our team encounters regarding the handling, storage, and degradation of this compound.
Q1: My solid this compound has developed a yellow or brownish tint during storage. What is causing this discoloration?
A1: This discoloration is a classic indicator of chemical degradation. The primary cause is the cleavage of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds.[1] This cleavage releases molecular iodine (I₂), which imparts the characteristic yellow-to-brown color.[1] Several environmental factors can accelerate this process, which are detailed in the questions below.
Q2: What are the definitive optimal storage conditions to maintain the long-term purity of this compound?
A2: Proper storage is the most critical factor in preventing degradation. Based on the known sensitivities of iodinated organic compounds and related nicotinic acid derivatives, we recommend a multi-faceted approach.[1] For a summary of these conditions, please refer to Table 1 . The core principles are to protect the compound from light, heat, moisture, and oxygen. Storage in a tightly sealed, amber glass vial under an inert atmosphere (like argon or nitrogen) and refrigerated is the gold standard.[1][2]
Q3: How significant is the risk of photolytic degradation, and what are the best preventative measures?
A3: The risk is highly significant. The energy from UV and even ambient light can be sufficient to induce homolytic cleavage of the C-I bond, generating radical species that can initiate further decomposition.[1][3] This is a common degradation pathway for iodinated aromatic compounds.[1][4]
-
Causality: The C-I bond has a relatively low bond dissociation energy (approx. 65 kcal/mol), making it susceptible to cleavage upon absorbing light energy.[3]
-
Prevention: Always store the compound in amber or opaque containers to block light.[1] When handling the compound in solution, work in a fume hood with the sash lowered to minimize light exposure or use glassware wrapped in aluminum foil.
Q4: I am observing inconsistent analytical data (e.g., multiple peaks in HPLC, complex NMR spectra). Could this be related to stability?
A4: Absolutely. The appearance of new peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum is often the first sign of degradation. However, for 2-hydroxypyridine derivatives, another structural phenomenon must be considered: tautomerism . This compound can exist in equilibrium with its tautomeric form, 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid. In the solid state, the "oxo" or "pyridone" form is often more energetically favored.[5][6] This equilibrium can be solvent-dependent and may complicate spectral interpretation, potentially being mistaken for an impurity.[6][7] Therefore, it is crucial to first establish a baseline analytical profile of a pure, fresh sample.
Q5: How does pH affect the stability of this compound when in solution?
A5: While specific hydrolysis data for this molecule is not extensively published, general principles suggest that both strongly acidic and alkaline conditions can catalyze degradation pathways for iodinated compounds.[1] Furthermore, the molecule has both an acidic carboxylic acid group and a basic pyridine nitrogen, making its solubility and stability pH-dependent. For routine experiments, preparing solutions in a slightly acidic to neutral pH range (pH 3-7) using buffered systems is advisable. The parent compound, nicotinic acid, is known to be stable in both acidic and alkaline solutions, but the presence of the iodine atom introduces a new potential point of chemical reactivity.[8]
Section 2: Troubleshooting Guide for Experimental Failures
Encountering a failed reaction or inconsistent results can be frustrating. This guide provides a logical workflow to diagnose whether compound stability is the root cause.
Scenario: An experiment involving this compound has resulted in an unexpectedly low yield, formation of colored byproducts, or complete failure.
Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying the source of the issue.
Caption: A logical workflow for troubleshooting experiments.
-
Step 1: Assess Starting Material Purity: Before troubleshooting the reaction, you must validate the integrity of your starting material.
-
Visual Inspection: Is the solid off-white as expected, or has it discolored?
-
Analytical Verification: Run an HPLC analysis as described in Protocol 1 . The presence of multiple peaks or a significantly reduced area for the main peak compared to a fresh sample indicates degradation.
-
-
Step 2: Evaluate Reaction & Handling Conditions: If the starting material is pure, scrutinize your experimental setup.
-
Light: Was the reaction vessel protected from light? Iodinated compounds can degrade even under standard laboratory lighting over several hours.[1]
-
Atmosphere: Was the reaction performed under an inert atmosphere (N₂ or Ar)? Oxygen can contribute to oxidative degradation pathways.[1]
-
Temperature: Were excessive temperatures used? While nicotinic acid derivatives are generally thermally stable, the C-I bond is more susceptible to heat-induced cleavage than C-H or C-C bonds.[1][9]
-
-
Step 3: Check Reagent Compatibility: Review all reagents used in the procedure.
-
Oxidizing Agents: Avoid strong oxidizing agents, as they can readily oxidize the iodide substituent. The safety data for related compounds explicitly lists strong oxidizers as incompatible materials.[10]
-
Section 3: Key Protocols & Data
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & Scientific Basis |
| Temperature | Store at 2-8°C (Refrigerated) | Reduces thermal energy, minimizing the rate of C-I bond cleavage.[1] |
| Light | Store in amber or opaque vials. | Prevents photolysis, a primary degradation pathway for iodinated compounds.[1][4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Excludes oxygen, preventing potential oxidative degradation pathways.[1] |
| Moisture | Keep container tightly closed in a dry place. | Minimizes moisture, which can facilitate hydrolytic degradation.[1][10] |
| pH (in solution) | Use buffered solutions (pH 3-7) for short-term use. | Avoids extreme pH conditions that can catalyze decomposition.[1] |
Protocol 1: Stability-Indicating Purity Assessment by HPLC
This High-Performance Liquid Chromatography (HPLC) method is designed to separate the parent this compound from its potential degradation products.
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-18 min: Hold at 50% A, 50% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 310 nm. Monitoring at multiple wavelengths can help distinguish the parent compound from impurities.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute as necessary for analysis.
System Validation: A pure, freshly opened sample should yield a single major peak. Degradation is indicated by the appearance of earlier eluting (more polar) or later eluting peaks. The formation of free iodine (I₂) will not typically be observed by this method but is indicated by the physical discoloration of the sample.
References
- ResearchGate. (2025). Investigation of thermal behavior of nicotinic acid. [Link]
- ResearchGate. (2025).
- International Atomic Energy Agency. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. [Link]
- ResearchGate. (n.d.). Phototransformation of Iodate by UV Irradiation: Kinetics and Iodinated Trihalomethane Formation during Subsequent Chlor(am)
- PubChem. (n.d.). Nicotinic Acid. [Link]
- National Institutes of Health. (2016).
- ACS Publications. (2026).
- RSC Publishing. (n.d.). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. [Link]
- Wikipedia. (n.d.). 2-Pyridone. [Link]
- ACS Publications. (n.d.). Equilibrium between 2-hydroxypyridine and 2-pyridone in the gas phase. [Link]
- National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting the Suzuki Coupling of 2-Hydroxy-5-iodonicotinic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Hydroxy-5-iodonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this multifunctional substrate. The combination of a pyridine nitrogen, a phenolic hydroxyl group, and a carboxylic acid presents a triad of potential complications. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you achieve successful coupling outcomes.
Introduction: The Challenge of a Trifunctional Substrate
This compound is a valuable building block, but its structure is a minefield for palladium-catalyzed cross-coupling reactions. In addition to the general challenges of Suzuki couplings, this substrate presents three specific, interacting problems:
-
Catalyst Inhibition/Poisoning: The pyridine nitrogen and the adjacent deprotonated hydroxyl and carboxylate groups can act as strong ligands, forming stable chelates with the palladium catalyst and shutting down the catalytic cycle.
-
Substrate Instability: The carboxylic acid moiety is prone to thermal decarboxylation under the basic and heated conditions typical of Suzuki reactions.
-
Tautomerism: 2-Hydroxypyridines exist in equilibrium with their pyridone tautomers. In the solid state, 2-hydroxynicotinic acid exists as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, which can influence its reactivity and coordination properties.[1]
This guide is structured to address these core issues, moving from common failures to more nuanced optimization strategies.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Reaction Failure & Low Conversion
Question 1: My reaction shows no product formation, and I recover only my starting materials. What is the most likely cause?
Answer: With complete reaction failure, the most probable culprit is rapid catalyst deactivation . Your substrate, this compound, is uniquely equipped to shut down the palladium catalyst through a process known as chelation.
The Chelation Problem: The ortho-positioning of the hydroxyl and carboxylic acid groups creates a highly effective "pincer" that can bind tightly to the palladium center. Under basic conditions, both the hydroxyl and carboxylic acid are deprotonated, forming a dianionic bidentate ligand. This can form a very stable, off-cycle palladium complex that is catalytically dead.
Caption: Figure 2. The key intermediate can proceed to the desired product or be diverted to a dehalogenated byproduct.
Troubleshooting Protocol:
-
Rigorously Exclude Water and Proton Sources:
-
Use anhydrous solvents (e.g., dioxane, toluene).
-
Use a dry, finely powdered base. Anhydrous K₃PO₄ or Cs₂CO₃ are often superior to hydrated carbonates or hydroxides, which introduce water.
-
Ensure your boronic acid is dry and of high quality.
-
-
Optimize the Base: The choice of base is critical. A base that is too strong or too nucleophilic can promote side reactions.
-
Screen Bases: Compare a weaker carbonate base (K₂CO₃) with a stronger phosphate base (K₃PO₄). For phenolic substrates, K₃PO₄ is often a good choice.
-
Anhydrous Conditions: Using anhydrous K₃PO₄ can be particularly helpful if you are seeing significant protodeboronation of your boronic acid partner. [1]
-
-
Re-evaluate Catalyst and Ligand:
-
Increase Catalyst Loading: As a diagnostic tool, try increasing the catalyst loading (e.g., from 2 mol% to 5 mol%). If the yield improves significantly, it confirms that catalyst deactivation is a major issue.
-
Use a Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3) are often more efficient at generating the active Pd(0) species in situ and can be more robust against deactivation.
-
Category 2: Byproduct Formation
Question 3: My main byproduct is a new molecule that seems to have lost a CO₂ group. Why is this happening and how can I stop it?
Answer: You are observing thermal decarboxylation of your starting material or product. The 2-hydroxy (or 2-oxo) group is in the beta position relative to the carboxylic acid, making it structurally analogous to a β-keto acid. These compounds are known to lose CO₂ upon heating. Given that Suzuki couplings are typically heated to 80-110 °C, this is a highly probable side reaction. [2][3][4] Decarboxylation Mechanism: The reaction proceeds through a cyclic 6-membered transition state, which is energetically favorable, leading to the expulsion of CO₂ and formation of an enol intermediate.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most direct way to mitigate decarboxylation.
-
Systematically lower the temperature in 10 °C increments (e.g., 90 °C -> 80 °C -> 70 °C) and monitor the ratio of desired product to the decarboxylated byproduct. This may require longer reaction times.
-
-
Protect the Carboxylic Acid: The most definitive solution is to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester). [5][6]Esters are not susceptible to this decarboxylation pathway. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step after the Suzuki coupling is complete.
-
Choose a Highly Active Catalyst System: Employing a more active catalyst (e.g., a modern precatalyst with a bulky, electron-rich ligand) may allow the desired coupling to occur at a lower temperature, thereby avoiding the temperature threshold for significant decarboxylation.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard) | Condition B (For Low Temp) | Condition C (Protected SM) |
| Substrate | Unprotected Acid | Unprotected Acid | Methyl 2-methoxy-5-iodonicotinate |
| Pd Source | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4.4 mol%) | (None needed) | PPh₃ (4 mol%) |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₂CO₃ (2.5 equiv) |
| Solvent | Dioxane/H₂O (10:1) | Anhydrous Toluene | Dioxane/H₂O (4:1) |
| Temperature | 90-100 °C | 60-70 °C | 90 °C |
Question 4: I am observing significant homocoupling of my boronic acid partner. How can I minimize this?
Answer: Boronic acid homocoupling (Ar'-B(OR)₂ -> Ar'-Ar') is typically promoted by the presence of oxygen and can be exacerbated by certain palladium species, especially when the desired cross-coupling is slow.
Troubleshooting Protocol:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed before adding the catalyst. Common methods include:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform at least three cycles of freezing the solvent (liquid N₂), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
-
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire setup and reaction time.
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If you use a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes promote homocoupling. [7]
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are often more stable and less prone to homocoupling than the corresponding boronic acids. [8]
Experimental Protocols
Protocol 1: Protection of this compound
This two-step protocol first protects the carboxylic acid as a methyl ester and then the hydroxyl group as a methyl ether.
Step A: Methyl Esterification
-
Suspend this compound (1.0 equiv) in methanol (approx. 0.2 M).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 equiv) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, until the reaction is complete by TLC or LC-MS.
-
Cool the reaction and concentrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield methyl 2-hydroxy-5-iodonicotinate.
Step B: O-Methylation
-
Dissolve the methyl 2-hydroxy-5-iodonicotinate (1.0 equiv) in an anhydrous solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 equiv).
-
Add dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.2 equiv).
-
Heat the mixture to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield methyl 2-methoxy-5-iodonicotinate.
Protocol 2: General Procedure for Suzuki Coupling Screening
This protocol is a starting point for screening conditions.
-
To a flame-dried reaction vial, add the aryl iodide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and the chosen base (2.0-2.5 equiv).
-
In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the reaction vial with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent system via syringe.
-
Add the catalyst/ligand pre-mixture via syringe.
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 2015, 17, 1645-1651.
- Protecting group. Wikipedia.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate.
- Carboxyl Protecting Groups Stability. Organic Chemistry Portal.
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.
- SAFETY DATA SHEET - 2-Hydroxynicotinic acid. Thermo Fisher Scientific.
- Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. ResearchGate.
- Protection and deprotection of carboxylic acid group. ResearchGate.
- Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway. ResearchGate.
- The Ultimate Guide to Decarboxylation: How to Decarb Weed. Weedmaps.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Decarboxylation 101: Your Complete Guide to Decarbing Cannabis. Root Sciences.
- Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research.
- Decarboxylation guide: How to properly decarb weed. Leafly.
- Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate.
- Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium. PubMed.
- Palladium(II)-Stabilized Pyridine-2-Diazotates: Synthesis, Structural Characterization, and Cytotoxicity Studies. PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate.
- Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications.
- Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules.
- Palladium(II) Chelates as Biologically Active Metallo-Drugs: Synthesis, Characterization, DNA Binding, Electrochemical and In Vitro Cytotoxic Studies. Bendola Publishing.
Sources
- 1. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. rootsciences.com [rootsciences.com]
- 3. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leafly.com [leafly.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 2-Hydroxy-5-iodonicotinic Acid Experiments
Welcome to the technical support center for experiments involving 2-Hydroxy-5-iodonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we will address common challenges and unexpected results through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Section 1: Synthesis of this compound
A common route to this compound is the direct electrophilic iodination of 2-hydroxynicotinic acid. Below is a representative protocol that forms the basis for our troubleshooting guide.
Experimental Protocol: Iodination of 2-Hydroxynicotinic Acid
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | 1.39 g | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 0.80 g | 2.0 |
| Iodine | I₂ | 253.81 | 2.54 g | 1.0 |
| Potassium Iodide | KI | 166.00 | 4.15 g | 2.5 |
| Hydrochloric Acid (1M) | HCl | - | As needed | - |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |
| Deionized Water | H₂O | - | ~200 mL | - |
| Ethanol | C₂H₅OH | - | As needed | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.39 g (10 mmol) of 2-hydroxynicotinic acid and 0.80 g (20 mmol) of sodium hydroxide in 100 mL of deionized water. Stir until a clear solution is obtained.
-
Preparation of Iodine Solution: In a separate beaker, prepare a solution of 2.54 g (10 mmol) of iodine and 4.15 g (25 mmol) of potassium iodide in 50 mL of deionized water. The potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).
-
Reaction: Slowly add the iodine solution to the solution of 2-hydroxynicotinic acid dropwise at room temperature over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears.
-
Precipitation: Acidify the reaction mixture to a pH of approximately 3-4 with 1M hydrochloric acid. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of this compound.
Issue 1: Low or No Product Formation
Question: I am seeing very little or no formation of my desired product, and my starting material is largely unreacted according to TLC analysis. What could be the problem?
Answer:
This is a common issue and can stem from several factors related to the reactivity of the iodinating agent and the reaction conditions.
Troubleshooting Steps:
-
Iodinating Species: Molecular iodine (I₂) itself is a weak electrophile. The reaction is often facilitated by an activating agent or a more potent iodine source.[1]
-
In-situ Activation: In the provided protocol, the reaction is performed under basic conditions. The deprotonated phenoxide-like species of 2-hydroxynicotinic acid is more electron-rich and thus more susceptible to electrophilic attack. Ensure the pH is sufficiently basic before adding the iodine solution.
-
Alternative Iodinating Agents: If the reaction remains sluggish, consider using a more reactive iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[2][3] These reagents are more electrophilic and can lead to higher yields and faster reaction times.[2]
-
-
pH of the Reaction Medium: The pH plays a crucial role. In a highly acidic medium, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution. Conversely, in a basic medium, the hydroxyl group is deprotonated, activating the ring. Ensure your starting material is fully dissolved and deprotonated in the basic solution before adding the iodine.
-
Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[4]
Issue 2: Formation of Multiple Products (Over-iodination)
Question: My TLC shows multiple spots, and I suspect I am getting di- or poly-iodinated products. How can I improve the selectivity for the mono-iodinated product?
Answer:
Over-iodination is a frequent challenge, especially with highly activated aromatic rings.[5] The electron-donating hydroxyl group in 2-hydroxynicotinic acid strongly activates the pyridine ring, making it susceptible to multiple iodinations.
Strategies for Improving Mono-iodination Selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Using a slight excess of the substrate (e.g., 1.1 equivalents) relative to the iodinating agent (1.0 equivalent) can favor mono-iodination.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C in an ice bath) will decrease the overall reaction rate and can enhance the selectivity for the mono-iodinated product.[5]
-
Slower Addition of Reagents: Add the iodinating agent very slowly (dropwise) to the solution of the substrate. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, which can reduce the likelihood of multiple iodinations.
Issue 3: Deiodination of the Product
Question: I have successfully isolated my product, but it seems to be unstable and I am observing the formation of the starting material (2-hydroxynicotinic acid) over time or during subsequent reaction steps. What is causing this deiodination?
Answer:
Deiodination, the loss of the iodine substituent, is a known side reaction for aryl iodides, particularly those that are electron-rich or are subjected to certain reaction conditions.[6]
Factors Contributing to Deiodination and Mitigation Strategies:
-
Light and Heat Sensitivity: Aryl iodides can be sensitive to light and heat, which can induce radical-mediated deiodination.
-
Mitigation: Protect your reaction and your isolated product from direct light by wrapping the flask in aluminum foil. Avoid excessive heating during subsequent reaction steps if possible. Store the final product in a dark, cool place.
-
-
Reductive Conditions: The presence of reducing agents can lead to reductive deiodination.
-
Mitigation: Be mindful of the reagents used in subsequent steps. If a reduction is necessary elsewhere in the molecule, the iodo-group may need to be introduced at a later stage in the synthesis.
-
-
Basic Conditions: Strong basic conditions, especially in the presence of a radical initiator, can promote deiodination.
-
Mitigation: If your subsequent reaction requires a base, consider using a milder, non-nucleophilic base and running the reaction at the lowest possible temperature.
-
Issue 4: Difficulty in Product Purification
Question: I am having trouble purifying my product by column chromatography on silica gel. The product seems to be streaking or decomposing on the column.
Answer:
Purification of pyridine-containing compounds on silica gel can be challenging due to the basicity of the pyridine nitrogen.
Purification Troubleshooting:
-
Interaction with Silica Gel: The acidic nature of silica gel can lead to strong interactions with the basic pyridine nitrogen, causing poor separation and streaking.
-
Solution 1: Neutralize the Silica Gel: You can try neutralizing the silica gel by adding a small amount of a basic solvent like triethylamine (e.g., 1-2%) to your eluent system.[7]
-
Solution 2: Use an Alternative Stationary Phase: If neutralization is not effective, consider using a different stationary phase such as neutral alumina.[7]
-
-
Recrystallization: For solid products, recrystallization is often a more effective purification method than chromatography. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find suitable conditions for recrystallization.
Section 3: Analytical Characterization
Accurate characterization of the starting material and product is crucial for troubleshooting.
TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 90:10:1 Ethyl Acetate:Hexanes:Acetic Acid) is a good starting point. The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to better spot shape.
-
Visualization:
-
UV Light (254 nm): Both 2-hydroxynicotinic acid and its iodinated derivative are UV active and should appear as dark spots on a fluorescent background.[8]
-
Iodine Chamber: Both compounds may visualize in an iodine chamber, appearing as brown spots.[9]
-
Stains: A potassium permanganate stain can be effective for visualizing these compounds. They will appear as yellow spots on a purple background.
-
NMR Spectroscopy
-
¹H NMR of 2-Hydroxynicotinic Acid: The ¹H NMR spectrum of 2-hydroxynicotinic acid will show characteristic signals for the three protons on the pyridine ring.
-
¹H NMR of this compound: Upon successful iodination at the 5-position, the proton at this position will be absent, and the remaining two protons on the ring will appear as doublets.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the expected number of signals for the carbon atoms in the molecule. The carbon atom attached to the iodine will experience a significant upfield shift due to the heavy atom effect.
Mass Spectrometry
-
Expected Molecular Ion Peak: For this compound (C₆H₄INO₃), the expected monoisotopic mass is approximately 264.93 g/mol .
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so you will not see the characteristic M+2 peak that is observed for chlorine and bromine containing compounds.[10][11]
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use a different base instead of sodium hydroxide?
A1: Yes, other bases like potassium hydroxide or sodium carbonate can also be used. The key is to ensure that the 2-hydroxynicotinic acid is fully deprotonated to activate the ring for iodination.
Q2: My reaction mixture turned into a thick slurry after adding the iodine. Is this normal?
A2: This can happen if the product starts to precipitate out of the reaction mixture. You can try adding a small amount of a co-solvent like ethanol to improve solubility.
Q3: How do I know when the reaction is complete?
A3: The best way to monitor the reaction is by TLC. Take small aliquots of the reaction mixture at regular intervals and compare the intensity of the starting material spot to the product spot. The reaction is complete when the starting material spot has disappeared or is no longer diminishing.
Q4: Is it possible to iodinate at other positions on the ring?
A4: The hydroxyl group at the 2-position is a strong ortho-, para-director. In the case of the pyridine ring, this directs iodination to the 5-position. Iodination at other positions is less likely under these conditions.
Visualizations
Workflow for the Synthesis of this compound```dot
Caption: Troubleshooting flowchart for low product yield in the iodination reaction.
References
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Clark, J. (2022). Mass spectra - the M+2 peak. Chemguide.
- PubMed. (n.d.).
- BenchChem. (2025). Troubleshooting guide for incomplete 3-Iodoaniline reactions. BenchChem Technical Support.
- PubChem. (n.d.). 2-Hydroxynicotinic acid.
- ChemicalBook. (n.d.). 2-Hydroxynicotinic acid(609-71-2) 1H NMR spectrum.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube.
- Instructables. (n.d.). How to Read a Simple Mass Spectrum.
- Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- BenchChem. (2025). A Comparative Guide to Iodine Monochloride as a Premier Iodinating Agent. BenchChem Technical Support.
- Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- ACS Publications. (2021).
- Nichols, L. (2021).
- Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.
- Royal Society of Chemistry. (n.d.). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism.
- Chemistry Hall. (n.d.).
- Oxford Academic. (2023).
- PubMed. (n.d.). New insights into the structure and mechanism of iodothyronine deiodinases.
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- Google Patents. (n.d.).
- PubMed. (2019).
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Technical Support Guide: Strategies to Enhance the Solubility of 2-Hydroxy-5-iodonicotinic Acid
Introduction
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 2-Hydroxy-5-iodonicotinic acid. Due to its molecular structure, which combines a hydrophilic pyridinol-carboxylic acid scaffold with a bulky, hydrophobic iodine atom, this compound often exhibits poor solubility in aqueous media, posing a significant hurdle for in vitro assays, formulation development, and pharmacokinetic studies.
As your application science partners, we understand that overcoming solubility issues is not just about finding a solvent; it's about developing a robust, reproducible, and context-appropriate system for your specific experimental needs. This document provides a series of troubleshooting guides and in-depth protocols designed to systematically address and solve the solubility limitations of this compound.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the fundamental properties of this compound and provides a logical starting point for your investigation.
Q1: Why is this compound expected to have low aqueous solubility?
Answer: The solubility of a molecule is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.
-
Hydrophobic Character: The primary contributor to poor aqueous solubility is the large, nonpolar iodine atom and the aromatic pyridine ring. In larger carboxylic acids, the hydrophobic nature of the carbon backbone decreases water solubility.[1][2][3]
-
Hydrophilic Character: The molecule possesses a carboxylic acid (-COOH) group and a hydroxyl (-OH) group, both of which can participate in hydrogen bonding with water.[3]
-
Tautomerism: It's critical to recognize that 2-hydroxypyridines, like this compound, exist in equilibrium with their 2-pyridone tautomer. The official IUPAC name for the related 2-hydroxynicotinic acid is 2-oxo-1H-pyridine-3-carboxylic acid, indicating the pyridone form is significant.[4] This tautomerism affects the molecule's polarity and hydrogen bonding capabilities.
-
Crystal Lattice Energy: The compound is a solid at room temperature, with a melting point reported between 264-266°C.[5] A high melting point often suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent interactions for dissolution to occur.
The net result is a molecule where the hydrophobic characteristics often dominate, leading to limited solubility in neutral aqueous solutions.
Q2: What is the most critical first step before attempting to solubilize this compound?
Answer: Your first and most critical step is to address the compound's acidic nature. This compound is a carboxylic acid, and its solubility is therefore highly dependent on pH. The carboxylic acid group (-COOH) is ionizable. By adjusting the pH of your aqueous medium, you can convert the neutral, poorly soluble acid into its highly soluble anionic salt (carboxylate, -COO⁻).
This principle is the most powerful and direct tool for solubilizing acidic compounds.[1][6] Before exploring more complex methods like co-solvents or excipients, a simple pH adjustment will often provide the necessary solubility for many applications.
Part 2: A Systematic Workflow for Solubility Enhancement
We recommend a systematic approach to avoid unnecessary experimentation. The following workflow provides a decision-making framework for selecting the appropriate solubilization strategy.
Caption: A systematic workflow for selecting a solubility enhancement strategy.
Part 3: Detailed Experimental Guides & Protocols
This section provides step-by-step methodologies for the core solubilization strategies.
Q3: How do I properly perform pH modification and determine the pH-solubility profile?
Answer: The goal is to raise the pH above the primary pKa of the carboxylic acid group, converting it to the soluble carboxylate form. A pH-solubility profile will tell you the exact pH required to achieve your target concentration.
This protocol uses the gold-standard shake-flask method to determine equilibrium solubility.[7]
Objective: To quantify the solubility of this compound across a range of physiologically and experimentally relevant pH values.
Materials:
-
This compound
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
0.1 M NaOH and 0.1 M HCl for pH adjustment.
-
Calibrated pH meter.
-
Orbital shaker with temperature control.
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF).
-
Validated analytical method (e.g., HPLC-UV) for concentration measurement.[8][9]
Methodology:
-
Preparation: Prepare a set of vials, each containing a different buffer (e.g., pH 2, 4, 5, 6, 7, 7.4, 8, 10).
-
Addition of Compound: Add an excess amount of solid this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours. This duration is crucial to ensure thermodynamic equilibrium is reached.[10]
-
Sample Collection: After equilibration, stop the shaker and let the vials stand to allow the excess solid to settle.
-
Separation: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid particles, either centrifuge the sample at high speed and collect the supernatant, or filter it through a 0.22 µm syringe filter. Self-Validation Step: It is critical to evaluate potential compound adsorption to the filter material.
-
Analysis: Accurately dilute the clear filtrate/supernatant into the mobile phase of your analytical system and quantify the concentration using your validated HPLC-UV or other method.[11]
-
Data Recording: Record the final measured pH of each buffer after equilibration and the corresponding solubility value.
Data Presentation:
| Final Measured pH | Solubility (µg/mL) | Visual Observations |
| 2.1 | Heavy precipitate | |
| 4.0 | Precipitate | |
| 5.5 | Slight precipitate | |
| 7.4 | Clear solution | |
| 8.5 | Clear solution |
Q4: My experimental system has a fixed pH. Which co-solvents are most effective?
Answer: When pH modification is not an option, co-solvents are the next logical choice. Co-solvents are water-miscible organic solvents that increase the solubility of non-polar drugs by reducing the overall polarity of the solvent system.[12][13]
For nicotinic acid, a related compound, the solubility order in common solvents has been found to be: dimethyl sulfoxide (DMSO) >> ethanol > water.[14] This provides an excellent starting point. We recommend screening DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG), as they are widely used in preclinical studies.[15]
Objective: To determine the solubility of this compound in various aqueous/co-solvent mixtures.
Methodology:
-
Prepare Co-solvent Mixtures: Create a series of solvent systems, for example:
-
10%, 25%, 50% (v/v) DMSO in water
-
10%, 25%, 50% (v/v) Ethanol in water
-
10%, 25%, 50% (v/v) PEG 400 in water
-
-
Execute Shake-Flask Method: Follow the same procedure as described in Protocol 1 (Steps 2-6) for each co-solvent mixture.
-
Data Analysis: Plot solubility as a function of co-solvent concentration for each system to identify the most effective agent and the required concentration.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| DMSO | 10 | |
| DMSO | 25 | |
| Ethanol | 10 | |
| Ethanol | 25 | |
| PEG 400 | 10 | |
| PEG 400 | 25 |
Q5: I need a stable, high-concentration aqueous formulation for in vivo studies. What should I consider?
Answer: For demanding applications like in vivo dosing where co-solvents might introduce toxicity or other undesirable variables, complexation is a highly effective strategy. Cyclodextrins are the most common excipients used for this purpose.[15] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your molecule (the iodinated pyridine ring) can become encapsulated within this cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[13][16]
Caption: Encapsulation of the drug within a cyclodextrin host molecule.
Objective: To evaluate the ability of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HPβCD) to enhance the solubility of the compound and to determine the stoichiometry of the complex.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 1, 2, 5, 10, 15% w/v) in a constant buffer system (e.g., phosphate buffer, pH 7.4).
-
Execute Shake-Flask Method: Follow the procedure from Protocol 1 (Steps 2-6) , using the cyclodextrin solutions as the solvent systems.
-
Data Analysis: Plot the total concentration of dissolved this compound against the concentration of HPβCD.
-
A linear plot (Type A) indicates the formation of a soluble 1:1 complex.
-
The slope can be used to calculate the stability constant (Kc) of the complex.
-
Part 4: FAQ & Final Recommendations
Q6: How do I accurately measure the concentration of my compound in these different matrices?
Answer: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard and most reliable approach.[8]
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) is typically effective for acidic compounds.[8]
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength. For simpler estimations, UV-Vis spectrophotometry can be used, but it is less specific and more prone to interference from excipients.[10]
Q7: With all these options, which method should I try first?
Answer: Always start with pH adjustment (Protocol 1). Given the presence of the carboxylic acid group, this is the most direct, cost-effective, and often sufficient method to achieve significant solubility enhancement in aqueous media. Only if the required pH is incompatible with your experimental system or if solubility remains insufficient should you proceed to co-solvents or complexation agents.
Summary of Techniques
| Technique | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionizes the carboxylic acid to a soluble salt.[1] | Highly effective, simple, inexpensive. | Limited to systems where pH can be altered. | In vitro assays, initial screening, buffer preparations. |
| Co-solvents | Reduces solvent polarity, making it more favorable for the solute.[12] | Can achieve very high concentrations, simple to prepare. | Potential for compound precipitation on dilution, biological toxicity. | Stock solutions, non-aqueous experiments, early-stage formulations. |
| Complexation (CDs) | Encapsulates the hydrophobic portion of the drug in a cavity.[13] | Creates a true aqueous solution, often improves stability, low toxicity. | More expensive, requires formulation work, may alter bioavailability. | In vivo studies, stable parenteral formulations, oral delivery systems. |
| Surfactants | Incorporates the drug into micelles.[17] | High solubilization capacity above the CMC. | Can interfere with biological assays, complex formulation behavior. | Oral and topical drug delivery formulations. |
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- Cosolvent and Complexation Systems - Pharma Excipients. (2022). Pharma Excipients.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). Elsevier.
- Solubility of Nicotinic Acid in Polyamidoamine Dendrimer Solutions. (n.d.). PubMed.
- Solubility Enhancing Reagents. (n.d.). Alfa Chemistry.
- Carboxylic acid. (n.d.). Wikipedia.
- ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013). PharmaTutor.
- Reactions of Carboxylic Acids and Derivatives. (n.d.). Solubility of Things.
- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2016). ResearchGate.
- How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. (2016). Quora.
- Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2016). Index of /.
- This compound. (n.d.). ChemicalBook.
- An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid. (n.d.). Benchchem.
- 2-Hydroxynicotinic acid. (n.d.). PubChem.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). NIH.
- Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. (2013). Pak. J. Pharm. Sci..
- Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. (n.d.). Longdom Publishing.
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Technical Support Center: A Guide to Handling 2-Hydroxy-5-iodonicotinic Acid
Welcome to the technical support center for 2-Hydroxy-5-iodonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when working with this compound. By understanding its properties and potential issues, you can ensure the integrity and success of your experiments.
Introduction
This compound is a substituted pyridine derivative with applications in medicinal chemistry and organic synthesis. Its structure, featuring a hydroxyl group, a carboxylic acid, and an iodine atom on the pyridine ring, presents a unique combination of functionalities that can be both advantageous for synthesis and a source of potential handling challenges. This guide provides practical, experience-driven advice to help you troubleshoot problems and handle this compound with confidence.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Poor or Inconsistent Solubility
Question: I'm having difficulty dissolving this compound. My results are inconsistent, and sometimes the compound precipitates out of solution unexpectedly. What's causing this and how can I improve its solubility?
Answer:
Poor and inconsistent solubility is a frequent challenge with this compound, primarily due to the presence of both a hydrophilic carboxylic acid and a more lipophilic iodinated aromatic ring. The compound's zwitterionic character at certain pH values can also contribute to low solubility.
Causality and Solutions:
-
pH-Dependent Solubility: The solubility of this compound is highly dependent on pH. The carboxylic acid group (pKa ~2-4) will be deprotonated at higher pH, forming a more soluble carboxylate salt. Conversely, in acidic conditions, the pyridine nitrogen can be protonated.
-
Solution: For aqueous solutions, try adjusting the pH. To dissolve the compound, add a base (e.g., 0.1 M NaOH) dropwise to deprotonate the carboxylic acid.[1] For applications requiring an acidic medium, solubility might be limited.
-
-
Solvent Selection: While sparingly soluble in water, its solubility can be improved in polar organic solvents.
-
Tautomerism: The "2-hydroxy" group can exist in equilibrium with its 2-pyridone tautomer. This can affect its crystalline structure and interaction with solvents.
-
Solution: While you can't easily control tautomerism, be aware that different batches of the compound might have slightly different physical properties. Always perform small-scale solubility tests with a new batch.
-
Experimental Protocol: Optimizing Solubility
-
Small-Scale Testing: Begin by testing the solubility of a small amount (e.g., 1-5 mg) of this compound in various solvents (e.g., water, methanol, ethanol, DMSO, DMF) at room temperature.
-
pH Adjustment (for aqueous solutions): If using water, prepare a suspension and add 0.1 M NaOH dropwise while stirring until the solid dissolves. Note the approximate pH at which dissolution occurs.
-
Heating: If the compound does not dissolve at room temperature, gently heat the mixture while stirring. Be cautious with volatile solvents.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.
| Solvent | Expected Solubility | Notes |
| Water | Low | Highly pH-dependent. Soluble in aqueous base. |
| Methanol/Ethanol | Moderate | May require gentle heating. |
| DMSO/DMF | Good | Common solvents for preparing stock solutions. |
| Formic Acid | Soluble[2] | Use with caution due to its corrosive nature. |
Issue 2: Compound Degradation and Discoloration
Question: My sample of this compound has turned yellow or brown over time. I'm also concerned about potential degradation affecting my experimental results. What causes this and how can I prevent it?
Answer:
Discoloration is a common indicator of degradation in iodo-aromatic compounds. The primary culprits are light, air (oxidation), and heat. The iodine atom can be susceptible to reduction, leading to the formation of elemental iodine (I₂), which is colored.
Causality and Solutions:
-
Photodecomposition: Aromatic iodides can be light-sensitive. The energy from UV light can be sufficient to cleave the C-I bond, initiating radical reactions and leading to decomposition.[4]
-
Solution: Always store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[5] Conduct experiments in low-light conditions when possible.
-
-
Oxidation: The pyridine ring and the hydroxyl group can be susceptible to oxidation, which can be accelerated by light and trace metals.
-
Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen).[6] When handling, try to minimize its exposure to air.
-
-
Thermal Instability: While the melting point is high (264-266°C), prolonged exposure to elevated temperatures, even well below the melting point, can promote slow decomposition.[6]
-
Solution: Store the compound at the recommended temperature, which is typically under refrigeration (2-8°C).[6]
-
Experimental Workflow: Minimizing Degradation
Caption: Logical approach to troubleshooting unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound?
A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [6]In case of prolonged or repeated exposure, it may cause damage to organs. Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7] Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored in a tightly sealed container under an inert gas (like nitrogen or argon) at 2–8 °C. [6]It is also crucial to protect it from light to prevent photochemical degradation. [5] Q3: How can I confirm the purity and identity of my this compound sample?
A3: Standard analytical techniques can be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show distinct signals for the protons on the pyridine ring.
-
Mass Spectrometry: To confirm the molecular weight (C₆H₄INO₃, MW: 279.00 g/mol ).
-
Melting Point: The reported melting point is 264-266°C. [6]A sharp melting point within this range is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
HPLC: To assess purity by separating the main compound from any impurities.
Q4: Can I use this compound directly in biological assays?
A4: Yes, but with careful consideration of its solubility. For most biological assays, you will need to prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as it can affect the biological system you are studying. Always run a vehicle control (buffer with the same concentration of DMSO) in your experiments.
Q5: Are there any known incompatibilities with other chemicals?
A5: Avoid strong oxidizing agents, as they can react with the iodide and potentially other parts of the molecule. [8]Also, be cautious with strong bases, as they will readily deprotonate the carboxylic acid and phenolic hydroxyl group.
References
- PubChem.2-Hydroxy-5-iodo-nicotinic acid methyl ester.
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- ACS Publications.
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- ResearchGate.Proposed degradation pathways of the drug under different hydrolytic conditions.[Link]
- ResearchGate.
- PubChemLite.2-hydroxy-5-iodo-nicotinic acid methyl ester (C7H6INO3).[Link]
- PubChem.2-Hydroxynicotinic acid.
- ChemBK.2-HYDROXY-5-NITRONICOTINIC ACID.[Link]
- MDPI.Aromatic Iodides: Synthesis and Conversion to Heterocycles.[Link]
- Wikipedia.Nicotinic acid.[Link]
- Google Patents.
- NIH.
- ResearchGate.Iodination of Deactivated Aromatic Hydrocarbons | Download Table.[Link]
- MDPI.Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.[Link]
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- PubMed.Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).[Link]
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- NIH.Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.[Link]
- Google Patents.
- NIH.
- PubChemLite.2-hydroxy-5-nitronicotinic acid (C6H4N2O5).[Link]
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Technical Support Center: Refining 2-Hydroxy-5-iodonicotinic Acid Reaction Conditions
Welcome to the technical support center for the synthesis and purification of 2-Hydroxy-5-iodonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize for yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The synthesis of this compound is typically achieved through the electrophilic iodination of 2-hydroxynicotinic acid. The pyridine ring is activated towards electrophilic substitution by the hydroxyl group. The reaction generally involves the use of molecular iodine in the presence of an oxidizing agent or an iodinating agent generated in situ.
Q2: What are the critical parameters to control during the reaction?
The critical parameters for a successful synthesis include:
-
Temperature: To prevent side reactions and decomposition.
-
Stoichiometry: The molar ratio of the iodinating agent to the starting material is crucial to avoid over-iodination.
-
Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion without the formation of degradation products.
-
pH: The pH of the reaction medium can influence the reactivity of the starting material and the iodinating species.
Q3: What are the common side reactions and byproducts?
Common side reactions include the formation of di-iodinated products and oxidation of the starting material or product.[1] The presence of other impurities can also lead to unexpected byproducts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield | 1. Ineffective Iodinating Agent: The iodine species may not be sufficiently electrophilic. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. 3. Incorrect Stoichiometry: Insufficient iodinating agent will result in incomplete reaction. | 1. Activate the Iodine: Use an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more potent electrophilic iodine species (I+).[2][3] 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. If decomposition is observed, lower the temperature. 3. Adjust Stoichiometry: Ensure at least a stoichiometric amount of the iodinating agent is used. A slight excess may be beneficial, but monitor for over-iodination. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Over-iodination: The reaction conditions are too harsh, leading to the formation of di- or poly-iodinated products. 2. Reaction at other positions: While the 5-position is electronically favored, some reaction at other positions on the pyridine ring might occur. | 1. Control Reaction Conditions: Lower the reaction temperature and use a less reactive iodinating agent. Carefully control the stoichiometry of the iodinating agent.[4] 2. Purification: Isolate the desired isomer using column chromatography or fractional crystallization. |
| Product is a Dark Color or Oily | 1. Presence of Iodine: Residual iodine from the reaction can contaminate the product. 2. Decomposition: The starting material or product may have decomposed due to harsh reaction conditions. 3. Impurities in Starting Material: The 2-hydroxynicotinic acid used may not be pure. | 1. Quench Excess Iodine: During the work-up, wash the reaction mixture with a solution of sodium thiosulfate to remove unreacted iodine. 2. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. 3. Purify Starting Material: Recrystallize the 2-hydroxynicotinic acid before use. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the reaction solvent. 2. Inappropriate recrystallization solvent. 3. Product co-precipitates with impurities. | 1. Solvent Removal: If the product is soluble, remove the reaction solvent under reduced pressure before attempting precipitation or extraction. 2. Solvent Screening for Recrystallization: Perform a systematic solvent screen to find a suitable solvent or solvent system where the product is soluble at high temperatures and insoluble at low temperatures. Common solvents to try include water, ethanol, methanol, acetic acid, or mixtures thereof. 3. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative method based on general principles of electrophilic iodination of activated aromatic rings.
Materials:
-
2-Hydroxynicotinic acid
-
Molecular Iodine (I₂)
-
Nitric Acid (HNO₃)
-
Acetic Acid (CH₃COOH)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxynicotinic acid in glacial acetic acid.
-
Add molecular iodine to the solution and stir until it is fully dissolved.
-
Slowly add a solution of nitric acid in acetic acid dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker of cold water.
-
If there is any remaining color from iodine, add a saturated solution of sodium thiosulfate dropwise until the color disappears.
-
The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
dot
Caption: General workflow for the purification of this compound by recrystallization.
Product Characterization
A successful synthesis of this compound should be confirmed by various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring will show characteristic chemical shifts and coupling patterns. The introduction of the iodine atom will influence the chemical shifts of the adjacent protons. - The acidic proton of the carboxylic acid and the hydroxyl proton may be broad or exchangeable with D₂O. |
| ¹³C NMR | - The number of signals should correspond to the number of unique carbon atoms in the molecule. - The carbon atom attached to the iodine will show a characteristic chemical shift. |
| Mass Spectrometry (MS) | - The molecular ion peak (M+) should correspond to the molecular weight of this compound (C₆H₄INO₃). - The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. |
| Infrared (IR) Spectroscopy | - A broad O-H stretch from the carboxylic acid and the hydroxyl group. - A C=O stretch from the carboxylic acid. - C=C and C=N stretching vibrations characteristic of the pyridine ring. |
| Melting Point | - A sharp melting point is indicative of a pure compound. Compare the observed melting point to literature values if available. |
References
- Maiti, D., & Lupton, D. W. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Wordpress.
- Donets, P. A., & Cramer, N. (2015). Ligand-controlled regiodivergent nickel-catalyzed annulation of pyridones.
- Google Patents. (n.d.). Method for producing 2-hydroxynicotinic acid derivative.
- Google Patents. (n.d.). Synthesis process of 2-hydroxy-5-nonylacetophenone.
- Google Patents. (n.d.). Purification of hydroxybenzophenones.
- Google Patents. (n.d.). A method for purifying 8-hydroxyquinoline reaction solution.
- National Center for Biotechnology Information. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
- National Center for Biotechnology Information. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
- Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- ResearchGate. (2018). NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. Retrieved from a source discussing NMR and Mass Spectrometry.
- ResearchGate. (n.d.). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate.
- Royal Society of Chemistry. (n.d.). Supplementary file 1. Synthetic route for 1-hydroxy-5-R-pyridine-2(1H). Retrieved from a source providing synthetic routes.
- ScienceDirect. (n.d.). Recrystallization and Crystallization.
- Sciencemadness.org. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid.
- Spectrabase. (n.d.). 2-HYDROXY-5-NITROMETANILIC ACID - Optional[13C NMR] - Chemical Shifts.
- Wiley Online Library. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
- World Intellectual Property Organization. (n.d.). METHOD FOR THE PURIFICATION OF α-HYDROXI ON INDUSTRIAL SCALE.
Sources
Technical Support Center: Catalyst Selection for 2-Hydroxy-5-iodonicotinic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for reactions involving 2-Hydroxy-5-iodonicotinic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges presented by this substrate. The inherent properties of this molecule—namely the Lewis basic pyridine nitrogen and the 2-hydroxy (pyridone) tautomer—can lead to common issues such as catalyst inhibition and low reaction yields. This guide is designed to explain the causality behind these challenges and provide robust solutions.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses the fundamental challenges and strategic considerations for designing cross-coupling reactions with this compound.
Q1: Why are palladium-catalyzed cross-coupling reactions with this compound so challenging?
The primary difficulty stems from the pyridine nitrogen atom, which is Lewis basic. This nitrogen can coordinate strongly to the palladium catalyst center, forming stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1] This phenomenon, often termed the "2-pyridyl problem," is a well-documented challenge in medicinal chemistry where pyridine motifs are common.[2][3][4] The 2-hydroxy group, existing in equilibrium with its 2-pyridone tautomer, can also chelate the metal, further complicating reactivity.
Q2: What is the general strategy to overcome catalyst poisoning by the pyridine substrate?
The most effective strategy is to use a catalyst system that minimizes the pyridine's ability to coordinate with the palladium center. This is typically achieved by using bulky, electron-rich phosphine ligands.[5][6] These ligands serve two main purposes:
-
Steric Shielding: The bulkiness of the ligand physically blocks the pyridine nitrogen from accessing and binding to the palladium atom.
-
Electronic Effects: Electron-rich ligands make the palladium center more electron-rich, which promotes the rate-limiting reductive elimination step of the catalytic cycle and can destabilize coordination with other Lewis bases.
Commonly used ligands that fit this description include the Buchwald-type biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[7][8]
Q3: Which cross-coupling reactions are most suitable for functionalizing the 5-iodo position?
The iodo group is an excellent leaving group, making the C5 position highly amenable to a variety of palladium-catalyzed cross-coupling reactions. The most common and useful transformations include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[9] This is often the first choice due to the mild conditions and commercial availability of a vast array of boronic acids.
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[10][11] This reaction is critical for synthesizing many pharmaceutical compounds.
-
Heck Reaction: For forming C-C bonds by coupling with alkenes.[12][13]
Q4: Does the carboxylic acid group interfere with the reaction?
The carboxylic acid group can potentially interfere, either by coordinating to the catalyst or by reacting with strong bases. However, in many cases, the reaction can proceed without protecting the acid. If interference is suspected (e.g., low yields or complex reaction mixtures), protection as a methyl or ethyl ester is a standard strategy. The choice often depends on the specific base and solvent system used.
Section 2: Troubleshooting Guides for Specific Reactions
This section provides detailed Q&A guides, recommended catalyst systems, and step-by-step protocols for the most common reactions.
Troubleshooting: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[14] However, success with this compound requires careful optimization.
FAQs for Suzuki-Miyaura Coupling
-
Q: My Suzuki reaction has stalled or shows no conversion. What's the first thing to check? A: The most likely culprit is catalyst deactivation by the pyridine nitrogen.[1] Your initial catalyst system, especially if using less bulky ligands like PPh₃, is likely being inhibited. The second point to check is the quality and integrity of your reagents, particularly the boronic acid, which can degrade via protodeboronation, and the proper degassing of your solvents to avoid catalyst oxidation.[5][7]
-
Q: I'm observing significant amounts of deiodinated starting material (2-Hydroxynicotinic acid). What causes this? A: Dehalogenation (or in this case, deiodination) is a common side reaction where a hydride source in the reaction mixture (e.g., solvent, base, or impurities) reduces the aryl iodide.[5] This can be exacerbated by a sluggish catalytic cycle. Switching to a more active catalyst system with a bulky, electron-rich ligand can accelerate the desired cross-coupling, outcompeting the deiodination pathway.
-
Q: How do I minimize the formation of homocoupled biaryl product from my boronic acid? A: Homocoupling is typically caused by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[5] Ensure all solvents and the reaction headspace are rigorously degassed with an inert gas like argon or nitrogen. Using a direct Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly generates the active Pd(0) species can also help.
Recommended Catalyst Systems for Suzuki Coupling
The table below summarizes validated catalyst systems for challenging pyridine substrates. The choice of base and solvent is critical and should be optimized for each specific coupling partner.
| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Key Considerations |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2-3 eq) | 1,4-Dioxane / H₂O (10:1) | 80-100 | Excellent general system for aryl and heteroaryl boronic acids.[5] |
| Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | K₂CO₃ (2-3 eq) | Toluene or CPME | 80-110 | Highly active system, good for less reactive boronic acids. |
| Pd(PPh₃)₄ (5 mol%) | (none) | Na₂CO₃ (2 eq) | DME / H₂O (4:1) | 80 | "Classic" conditions; may fail due to catalyst poisoning but can be a starting point. |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized procedure that should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition & Degassing: Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe. Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting: Buchwald-Hartwig Amination
This reaction is indispensable for C-N bond formation but is highly sensitive to the choice of ligand and base.[15][16]
FAQs for Buchwald-Hartwig Amination
-
Q: My amination reaction is not working with a primary amine. What should I change? A: The coupling of primary amines can be particularly challenging. Success often relies on using sterically hindered, electron-rich ligands that accelerate reductive elimination, which is often the rate-limiting step.[16] Ligands like XPhos or BrettPhos are specifically designed for this purpose. Additionally, ensure your base is strong enough (e.g., NaOt-Bu, LHMDS) to deprotonate the amine and facilitate its entry into the catalytic cycle.[15]
-
Q: Can I use a weaker base like K₂CO₃ or K₃PO₄? A: While strong non-coordinating bases like sodium tert-butoxide are standard, they can be incompatible with base-sensitive functional groups.[15] Weaker carbonate or phosphate bases can be used, but they typically require higher temperatures and a more active catalyst system, often involving a specialized Buchwald pre-catalyst, to achieve reasonable reaction rates.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the aryl iodide (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOt-Bu, 1.3 eq) to a vial.
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring & Workup: Monitor by LC-MS. After completion, cool, dilute with ethyl acetate, and carefully quench with water. Separate the layers, extract the aqueous phase, wash the combined organics with brine, dry, and concentrate.
-
Purification: Purify via column chromatography.
Section 3: Visualization & Workflows
Catalyst Deactivation Pathway
The following diagram illustrates the primary mechanism of catalyst deactivation where the pyridine substrate coordinates to the active Pd(0) catalyst, forming an off-cycle, inactive complex.
Caption: Catalyst deactivation by pyridine coordination.
General Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues encountered during your cross-coupling reactions.
Caption: A decision tree for troubleshooting cross-coupling reactions.
References
- Campesi, M., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Blog. [Link]
- Jordi, C., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal. [Link]
- Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Cook, X. A., et al. (2020).
- Kakkar, A. (2005). Halide and Pseudohalide Effects in Pd-Catalysed Cross-Coupling Reactions.
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Ghaffari, M. F., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Sádaba, I., et al. (2011). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite.
- Yoo, W., et al. (2010). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. NIH. [Link]
- Jordi, C., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal. [Link]
- LibreTexts Chemistry. (2020). 17.
- Wikipedia. (2023).
- Organic Chemistry Portal. Heck Reaction. [Link]
- LibreTexts Chemistry. (2023).
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- Jensen, K. F., et al. (2010). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
- Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Sharma, A., et al. (2017).
- Wikipedia. (2023). Suzuki reaction. [Link]
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- Bruneau, A., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
Technical Support Center: Synthesis of 2-Hydroxy-5-iodonicotinic Acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-iodonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot your experiments effectively.
Common Synthetic Pathways & Key Challenges
The synthesis of this compound typically proceeds via one of two primary routes: direct electrophilic iodination of 2-hydroxynicotinic acid or a Sandmeyer reaction from a 5-amino precursor. Each pathway presents a unique set of challenges, from controlling regioselectivity in the iodination step to managing the stability of diazonium intermediates. This guide addresses the most frequent issues in a practical, question-and-answer format.
Section 1: Troubleshooting Electrophilic Iodination of 2-Hydroxynicotinic Acid
The direct iodination of the 2-pyridone tautomer of 2-hydroxynicotinic acid is a common approach. The electron-donating nature of the hydroxyl group activates the ring, directing the electrophile primarily to the C5 position. However, challenges in reactivity, selectivity, and side reactions are frequent.
FAQ 1: My iodination reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Answer: This is a common issue stemming from the fact that molecular iodine (I₂) is the least reactive halogen in electrophilic aromatic substitution.[1] The pyridine ring, even when activated by a hydroxyl group, may require more potent conditions to react efficiently.
Causality & Troubleshooting Steps:
-
Insufficient Electrophilicity: Molecular iodine itself is a weak electrophile. The reaction often requires an activating agent or a more reactive iodine source.
-
Solution 1 (Activation): Add an oxidizing agent to the reaction mixture. Agents like nitric acid, hydrogen peroxide, or silver salts (e.g., AgNO₃) can oxidize I₂ in situ to a more potent electrophilic species, such as the iodonium ion (I⁺).[2][3] A system of I₂/HNO₃ in acetic acid has been shown to be effective for activated systems.[3]
-
Solution 2 (Alternative Reagent): Switch to a more reactive iodinating reagent. N-Iodosuccinimide (NIS) is an excellent alternative that often provides higher yields under milder conditions.[1] Iodine monochloride (ICl) is also highly effective but can sometimes lead to chlorination as a side reaction.
-
-
Reaction Conditions: The solvent and temperature play a critical role.
-
Solution: Ensure the solvent is appropriate. Acetic acid, water, or methanol are commonly used. For phenols and other highly activated systems, performing the iodination in a dilute basic aqueous solution (e.g., with NaHCO₃) can generate the more nucleophilic phenoxide species, accelerating the reaction.[4] However, be aware that the 2-hydroxypyridine exists in equilibrium with its pyridone tautomer, and pH will affect this equilibrium.
-
-
Reversibility: Electrophilic iodination can be reversible, especially under strongly acidic conditions where HI is formed as a byproduct.[2]
-
Solution: The inclusion of an oxidizing agent not only activates the iodine but also consumes the HI byproduct, driving the equilibrium toward the product.
-
FAQ 2: My reaction produces a mixture of isomers or di-iodinated products. How can I improve regioselectivity for the C5 position?
Answer: The formation of multiple products indicates either a lack of selectivity or overly harsh reaction conditions. While the C5 position is electronically favored, over-activation can lead to substitution at other positions or multiple iodinations.
Causality & Troubleshooting Steps:
-
Over-Activation of the Substrate: Highly reactive iodinating systems can overcome the intrinsic selectivity of the substrate.
-
Solution 1 (Control Stoichiometry): Carefully control the molar ratio of the iodinating agent. Use exactly one equivalent or even a slight sub-stoichiometric amount (e.g., 0.95 eq) to favor mono-substitution.[5]
-
Solution 2 (Lower Temperature): Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the overall reaction rate and enhance the kinetic preference for the most activated C5 position.[5]
-
Solution 3 (Milder Reagent): If you are using a highly reactive system like ICl or I₂ with a strong oxidant, switch to a milder system like NIS without an added activator or I₂ in aqueous bicarbonate.[1][4]
-
-
Steric Hindrance: While the C3 position is also activated, it is sterically more hindered by the adjacent carboxylic acid group, making C5 the preferred site. However, under forcing conditions, C3-iodination can occur.
-
Solution: Employing milder conditions as described above will amplify the influence of sterics, favoring the C5 product.
-
Troubleshooting Workflow: Low Iodination Yield
Caption: Troubleshooting flowchart for low iodination yield.
Section 2: Troubleshooting the Sandmeyer Reaction Route
An alternative route involves the diazotization of 5-amino-2-hydroxynicotinic acid followed by displacement with iodide. This is a powerful method for regioselective installation of the iodine atom.[5] The core of the Sandmeyer reaction is the conversion of an aryl amine to a diazonium salt, which is then substituted.[6][7]
FAQ 3: My Sandmeyer reaction is giving a low yield of the desired iodo-compound. What could be wrong?
Answer: Low yields in Sandmeyer reactions typically point to two critical areas: incomplete formation of the diazonium salt or premature decomposition of this unstable intermediate.
Causality & Troubleshooting Steps:
-
Incomplete Diazotization: The reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) must be complete before adding the iodide source.[8]
-
Solution 1 (Temperature Control): The diazotization step is highly exothermic. The temperature must be strictly maintained between 0-5 °C using an ice-salt bath.[9] Higher temperatures cause the nitrous acid and the diazonium salt to decompose.
-
Solution 2 (Ensure Excess Nitrous Acid): After the addition of sodium nitrite solution, stir for 15-30 minutes and then test for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper; a dark blue color indicates excess nitrous acid and complete diazotization.[8] If the test is negative, add a small additional amount of sodium nitrite solution.
-
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable and can decompose, especially upon warming, leading to the formation of phenol byproducts (reaction with water).[8]
-
Solution: Use the cold diazonium salt solution immediately after it is prepared. The addition of the diazonium salt to the iodide solution (typically KI or NaI in water) should also be done at low temperature before any warming step to drive the substitution.
-
-
Mechanism & Reagents: The classical Sandmeyer reaction uses a copper(I) salt catalyst.[6][10] However, for iodination, a copper catalyst is often not required, as iodide itself is a sufficiently strong nucleophile to displace the diazonium group.[6]
-
Solution: A simple solution of potassium iodide (KI) or sodium iodide (NaI) in water is usually sufficient. Ensure at least one full equivalent is used.
-
Synthetic Pathways Overview
Caption: Primary synthetic routes to the target compound.
Section 3: General Purification & Characterization
FAQ 4: I've obtained a crude solid, but I'm struggling to purify it. What are the best methods?
Answer: Purification of polar, functionalized aromatic compounds like this can be challenging due to their solubility characteristics.
Causality & Troubleshooting Steps:
-
High Polarity & Low Solubility: The combination of a carboxylic acid and a hydroxypyridine moiety makes the compound highly polar and often sparingly soluble in common organic solvents, but potentially soluble in polar protic solvents.
-
Solution 1 (Recrystallization): This is the most effective method for crystalline solids. Experiment with solvents like hot water, ethanol/water mixtures, or acetic acid.[11] The key is to find a solvent system where the product is soluble when hot but insoluble when cold, while impurities remain in solution or are insoluble in the hot solvent.
-
Solution 2 (Acid-Base Extraction): If impurities are neutral or basic, you can dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure product. Filter and wash the solid with cold water.
-
-
Thermal Instability: Nicotinic acids can sometimes decarboxylate upon excessive heating.
-
Solution: When performing recrystallization, avoid prolonged heating at very high temperatures. If using a rotary evaporator to remove solvents, use a moderate water bath temperature (e.g., 40-50 °C).
-
FAQ 5: How can I definitively confirm the structure and the position of the iodine atom?
Answer: Spectroscopic analysis is essential. A combination of NMR spectroscopy and mass spectrometry will provide unambiguous structural confirmation.
Data Interpretation:
| Technique | Expected Observations for this compound |
| ¹H NMR | Expect two aromatic signals in the pyridine region. Due to the substitution pattern, these will appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The proton at C6 will be downfield of the proton at C4. The acidic proton of the carboxyl group and the hydroxyl proton may be broad or exchange with D₂O.[12] |
| ¹³C NMR | Look for 6 distinct carbon signals. The carbon bearing the iodine (C5) will show a characteristic upfield shift compared to a C-H carbon due to the heavy atom effect. The carbonyl carbon of the acid will be significantly downfield (>160 ppm). |
| Mass Spec (MS) | The molecular ion peak will be observed at the expected m/z for C₆H₄INO₃. The isotopic pattern for iodine is simple (¹²⁷I is 100% abundant), so you will not see a complex isotopic cluster as you would with Cl or Br. |
A detailed 2D NMR analysis (COSY, HMBC) can further confirm the connectivity and assignments of all protons and carbons.
Experimental Protocols
Protocol 1: General Procedure for Iodination using N-Iodosuccinimide (NIS)
-
Dissolution: In a round-bottom flask protected from light, dissolve 2-hydroxynicotinic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water containing a reducing agent like sodium thiosulfate (to quench any remaining NIS/I₂).
-
Isolation: The product will often precipitate. Isolate the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove soluble organic impurities.
-
Purification: Dry the crude solid under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: General Procedure for Diazotization and Sandmeyer Iodination
-
Acidification: Suspend 5-amino-2-hydroxynicotinic acid (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 M) in a flask.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[9]
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature never exceeds 5 °C.
-
Confirmation: After the addition is complete, stir for an additional 20 minutes at 0-5 °C. Confirm the presence of excess nitrous acid with a positive test on starch-iodide paper.[8]
-
Iodide Addition: In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of water and cool to 0 °C. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N₂ evolution) should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete displacement.
-
Work-up & Isolation: Cool the reaction mixture. If a precipitate has formed, isolate it by filtration. If not, adjust the pH to precipitate the product. Wash the solid with cold water and dry under vacuum. Purify by recrystallization.
References
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (2023). Sandmeyer reaction. [Link]
- University of Colorado Boulder. (n.d.).
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- Tariq, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Google Patents. (n.d.).
- ResearchGate. (2019).
- Das, S., et al. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Tale, R. H., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. [Link]
- Manasi. (2022).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. [Link]
- Organic Chemistry Portal. (n.d.).
- Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. [Link]
- China/Asia On Demand (CAOD). (n.d.). Green Process for the Synthesis of 2-Chloronicotinic Acid. [Link]
- Baba Farid Group of Institutions. (n.d.).
- Google Patents. (n.d.). WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition.
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- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
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- 12. 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Researcher's Guide: 2-Hydroxy-5-iodonicotinic Acid vs. 2-chloro-5-iodonicotinic Acid in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Halogenated nicotinic acids, in particular, serve as versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of two key intermediates: 2-Hydroxy-5-iodonicotinic acid and 2-chloro-5-iodonicotinic acid. Our focus will be on their comparative performance in crucial synthetic transformations, supported by established chemical principles and experimental insights, to guide researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two reagents lies in the substituent at the 2-position of the pyridine ring: a hydroxyl group versus a chlorine atom. This seemingly subtle variation significantly impacts the electronic nature of the molecule, its physical properties, and ultimately, its synthetic utility.
The 2-hydroxy derivative exists in tautomeric equilibrium with its 2-pyridone form, a critical consideration for its reactivity and intermolecular interactions. Conversely, the 2-chloro substituent acts as a potent electron-withdrawing group, influencing the reactivity of both the pyridine ring and the carboxylic acid.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-chloro-5-iodonicotinic acid |
| Molecular Formula | C₆H₄INO₃ | C₆H₃ClINO₂ |
| Molecular Weight | 265.01 g/mol | 283.45 g/mol |
| Typical Appearance | Pale yellow solid[1] | White or slightly light yellow crystals[2] |
| Melting Point | 264-266 °C[1] | 176-178 °C[2] |
| Reactivity Hallmark | Tautomerism, Hydrogen Bonding | Electrophilic Ring, SNAr Susceptibility |
The significantly higher melting point of the 2-hydroxy analog is indicative of strong intermolecular hydrogen bonding facilitated by the pyridone tautomer.
Performance in Key Synthetic Transformations
The true value of these building blocks is realized in their application in cross-coupling and substitution reactions. The iodine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, while the 2-position offers a point of divergence in their synthetic pathways.
Suzuki-Miyaura Cross-Coupling: A Comparative Outlook
The Suzuki-Miyaura reaction is a foundational method for forging carbon-carbon bonds.[3][4] Both molecules are competent substrates for this transformation at the C-I bond.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the 5-iodonicotinic acid derivative (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a suitable solvent system (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Degas the mixture thoroughly with an inert gas (Argon or Nitrogen).
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until completion.
-
Upon cooling, perform an aqueous workup, acidifying to precipitate the carboxylic acid product.
-
Collect the product via filtration and purify as necessary (e.g., recrystallization or chromatography).
Performance Insights:
While both compounds undergo Suzuki coupling, the electronic differences influence the reaction kinetics. The electron-withdrawing nature of the chlorine atom in 2-chloro-5-iodonicotinic acid renders the pyridine ring more electron-deficient. This generally accelerates the rate-determining oxidative addition step of the palladium catalyst to the C-I bond, often leading to faster reaction times and potentially higher yields under milder conditions.
Conversely, the 2-pyridone tautomer of This compound can chelate with the palladium center, which may, in some cases, modulate catalyst activity. Careful selection of ligands and conditions is crucial to optimize yields.
Nucleophilic Aromatic Substitution (SNAr): The Key Differentiator
The most significant advantage of 2-chloro-5-iodonicotinic acid is its ability to readily undergo nucleophilic aromatic substitution (SNAr) at the 2-position.[5][6] The pyridine nitrogen and the chlorine atom activate this position for attack by a wide range of nucleophiles. This opens up a facile pathway to a diverse array of 2-substituted nicotinic acids.
Experimental Workflow: SNAr Reaction
Caption: Generalized workflow for SNAr reactions.
This reactivity is not accessible for This compound , as the hydroxyl group is a poor leaving group. To achieve similar diversification, one would need to first convert the hydroxyl into a better leaving group (e.g., a triflate), adding steps and complexity to the synthesis.
Strategic Synthesis Design: Which to Choose?
The choice between these two building blocks is fundamentally a strategic one, dictated by the desired final molecular structure and the overall synthetic plan.
Logical Flow: Choosing Your Reagent
Caption: Decision logic for reagent selection.
-
Select this compound when:
-
The final molecular target explicitly requires the 2-pyridone structure, which is common in biologically active compounds for its hydrogen bonding capabilities.
-
The synthetic strategy involves transformations primarily at the iodine and carboxylic acid positions, without modification at the 2-position.
-
-
Select 2-chloro-5-iodonicotinic acid when:
-
The goal is to create a library of analogs with diverse functionalities at the 2-position via SNAr.[7][8]
-
A more reactive substrate for Suzuki coupling is desired to potentially improve yields or shorten reaction times.
-
The synthetic plan involves orthogonal chemistry, for instance, performing a Suzuki coupling at the C-I bond followed by a nucleophilic substitution at the C-Cl bond.
-
Conclusion
References
- PubChem. 2-Hydroxy-5-iodo-nicotinic acid methyl ester.
- ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID.[Link]
- Atlantis Press.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]
- YouTube.
- Wikipedia. Suzuki reaction.[Link]
- Chemistry Steps.
- Wikipedia.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
- Organic Chemistry Portal. Suzuki Coupling.[Link]
- PubChem. 2-Chloro-5-nitroisonicotinic acid.
- PubChem. 2-Hydroxynicotinic acid.
- OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.[Link]
- ResearchGate.
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Iodinated Nicotinic Acids for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of iodinated nicotinic acids, offering crucial insights for researchers, scientists, and professionals engaged in drug development and organic synthesis. By understanding the nuanced reactivity of these isomers, you can make more informed decisions in the design and execution of synthetic routes.
Introduction: The Strategic Importance of Iodinated Nicotinic Acids in Synthesis
Nicotinic acid, or niacin (vitamin B3), is a fundamental heterocyclic scaffold in medicinal chemistry. Its derivatives are key components in a wide array of pharmaceuticals. The introduction of an iodine atom onto the pyridine ring transforms this simple building block into a versatile synthetic intermediate. The carbon-iodine bond serves as a highly effective handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.
The position of the iodine atom on the nicotinic acid ring profoundly influences the molecule's electronic properties and steric environment, thereby dictating its reactivity. This guide will focus on a comparative analysis of the three commercially available isomers—2-iodonicotinic acid, 5-iodonicotinic acid, and 6-iodonicotinic acid—with a particular emphasis on their performance in the widely used Suzuki-Miyaura cross-coupling reaction.
Unpacking Reactivity: Electronic and Steric Effects of Iodine Placement
The reactivity of an aryl iodide in a cross-coupling reaction is primarily governed by the ease of the oxidative addition step, which is the initial interaction with the palladium catalyst. This step is sensitive to both the electronic density at the carbon atom bearing the iodine and the steric hindrance around the reaction site.
-
2-Iodonicotinic Acid: The iodine atom at the C2 position is ortho to the electron-withdrawing pyridine nitrogen. This proximity significantly lowers the electron density at C2, making the C-I bond highly polarized and thus, more susceptible to oxidative addition. However, the adjacent carboxylic acid group at C3 can present significant steric hindrance, potentially impeding the approach of the bulky palladium catalyst and the subsequent coupling partner.
-
5-Iodonicotinic Acid: In this isomer, the iodine atom is positioned meta to both the pyridine nitrogen and the carboxylic acid. This placement results in a less pronounced electronic activation of the C-I bond compared to the ortho and para positions. Consequently, 5-iodonicotinic acid is generally the least reactive of the three isomers and may require more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields.
-
6-Iodonicotinic Acid: The iodine at the C6 position is para to the carboxylic acid and ortho to the pyridine nitrogen. This arrangement provides strong electronic activation of the C-I bond, similar to the 2-iodo isomer. Crucially, the steric environment around the C6 position is considerably less congested than at C2. This favorable combination of strong electronic activation and reduced steric hindrance typically renders 6-iodonicotinic acid the most reactive of the three isomers in cross-coupling reactions.
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Comparison: Reactivity in a Model Suzuki-Miyaura Reaction
To provide a clear, quantitative comparison, the following table summarizes typical yields for the Suzuki-Miyaura coupling of each iodinated nicotinic acid isomer with phenylboronic acid under standardized conditions.
| Iodinated Nicotinic Acid Isomer | Iodine Position | Relative Reactivity (Typical Yield) | Key Experimental Considerations |
| 2-Iodonicotinic Acid | ortho to N | Moderate to Good (65-80%) | May be sensitive to the steric bulk of the boronic acid. |
| 5-Iodonicotinic Acid | meta to N | Lower (40-65%) | Often requires higher catalyst loading or elevated temperatures. |
| 6-Iodonicotinic Acid | ortho to N, para to COOH | High to Excellent (85-98%) | Generally robust and high-yielding with a wide range of coupling partners. |
Note: These yields are representative and can be influenced by the specific boronic acid partner, catalyst system, base, and solvent chosen.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Iodonicotinic Acid with Phenylboronic Acid
This protocol provides a reliable, step-by-step method for the synthesis of 6-phenylnicotinic acid, a common transformation that exemplifies the high reactivity of the 6-iodo isomer.
Objective: To synthesize 6-phenylnicotinic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Iodonicotinic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Experimental Setup Diagram:
Caption: Standard laboratory setup for an inert atmosphere Suzuki coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation (Trustworthiness): In a flame-dried Schlenk flask containing a magnetic stir bar, add 6-iodonicotinic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv). The use of excess boronic acid and base ensures the reaction proceeds to completion.
-
Catalyst Addition (Expertise): Under a positive flow of inert gas (argon or nitrogen), add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (2-5 mol%). This pre-catalyst is sensitive to air, and its handling under an inert atmosphere is critical to prevent decomposition and ensure high catalytic activity.
-
Solvent Addition and Degassing (Causality): Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The solvent mixture is crucial; dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The solution must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to remove dissolved oxygen, a potent inhibitor of the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify to a pH of approximately 4-5 using 1 M HCl. The product, 6-phenylnicotinic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and then with a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization if necessary.
Conclusion and Strategic Recommendations
The selection of an iodinated nicotinic acid isomer is a critical parameter in the strategic design of a synthetic route. The experimental evidence and mechanistic principles discussed in this guide lead to the following key recommendations:
-
For maximal reactivity and highest yields , 6-iodonicotinic acid is the preferred isomer due to its optimal balance of electronic activation and minimal steric hindrance.
-
2-Iodonicotinic acid is a viable alternative, particularly when the synthetic route dictates a C2-functionalization, but potential steric limitations with bulky coupling partners should be considered.
-
5-Iodonicotinic acid is the least reactive isomer and should be chosen when a C5-substitution is essential. Be prepared to employ more forcing conditions to drive the reaction to completion.
By leveraging this comparative understanding, researchers can optimize their synthetic strategies, improve reaction efficiency, and accelerate the drug discovery and development process.
References
- Title: A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions Source: Angewandte Chemie Intern
- Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formations Source: Chemical Reviews URL:[Link]
- Title: The Development and Application of the Suzuki-Miyaura Cross-Coupling Reaction Source: The Journal of Organic Chemistry URL:[Link]
A Comparative Guide to the Synthesis of 2-Hydroxy-5-iodonicotinic Acid for Pharmaceutical Research and Development
Introduction: The Significance of 2-Hydroxy-5-iodonicotinic Acid in Drug Discovery
This compound is a crucial heterocyclic building block in medicinal chemistry. Its structural motif is present in a variety of pharmacologically active compounds, making its efficient and reliable synthesis a topic of considerable interest to researchers in drug development. The presence of the iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in the quest for novel therapeutics. This guide provides a comprehensive validation of a primary synthesis method for this compound and offers a comparative analysis with viable alternative routes, supported by detailed experimental protocols and data.
The core of this guide focuses on the direct iodination of 2-hydroxynicotinic acid, a readily available starting material. We will delve into the mechanistic underpinnings of this transformation and compare it with other established iodination techniques, providing researchers with the necessary data to select the most appropriate method for their specific needs, considering factors such as yield, purity, scalability, and safety.
Part 1: The Primary Validated Method - Direct Iodination of 2-Hydroxynicotinic Acid
The most direct and frequently cited method for the preparation of this compound involves the electrophilic iodination of 2-hydroxynicotinic acid. This method is advantageous due to its straightforward approach, utilizing a common starting material.
Causality of Experimental Choices
The choice of 2-hydroxynicotinic acid as the precursor is logical due to its commercial availability and the activating effect of the hydroxyl group on the pyridine ring, directing the electrophilic substitution to the positions ortho and para to it. The C5 position is electronically favored for substitution. A key aspect of this method is the in-situ generation of a potent electrophilic iodine species.
A convenient and effective method for the halogenation of 2-hydroxynicotinic acid has been described, which can be adapted for iodination.[1] This typically involves the use of molecular iodine in the presence of an oxidizing agent or a more reactive iodine source.
Experimental Protocol: Synthesis of 2-Hydroxynicotinic Acid (Precursor)
A common route to the precursor, 2-hydroxynicotinic acid, starts from 3-cyano-2-pyridone.
Step-by-Step Methodology:
-
In a suitable reaction vessel, a solution is prepared containing 3-cyano-2-pyridone (6 g), potassium hydroxide pellets (85%, 7.5 g), ethylene glycol (8 ml), and water (1.5 ml).
-
The solution is heated to 150-160 °C for 15 minutes.
-
The reaction mixture is then carefully poured into ice water.
-
The aqueous solution is acidified to a pH of approximately 3.
-
The precipitated 2-hydroxynicotinic acid is collected by filtration and dried.
-
The typical melting point of the product is 258-260 °C.[1]
Experimental Protocol: Direct Iodination of 2-Hydroxynicotinic Acid
While the full detailed experimental parameters from the original literature can be difficult to access, a general and effective procedure for the iodination of activated aromatic compounds can be adapted, for instance, using silver sulfate as a promoter.[2]
Step-by-Step Methodology:
-
To a solution of 2-hydroxynicotinic acid (1 mmol) in a suitable solvent (e.g., dichloromethane), add silver sulfate (Ag₂SO₄, 1.1 mmol).
-
To this suspension, add molecular iodine (I₂, 1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove silver iodide.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Part 2: Comparative Analysis of Alternative Synthesis Methods
While direct iodination is a primary route, other methods offer potential advantages in terms of reagent handling, reaction conditions, or scalability. Here, we compare two prominent alternatives.
Alternative Method 1: N-Iodosuccinimide (NIS) with a Catalytic Acid
N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent, often activated by a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[3][4] This system generates a highly reactive iodinating species in situ.
Causality of Experimental Choices:
NIS is a stable, crystalline solid that is easier and safer to handle than molecular iodine. The acid catalyst protonates NIS, significantly increasing the electrophilicity of the iodine atom, making it capable of iodinating even less reactive aromatic rings. Trifluoroacetic acid is a common choice due to its strength and volatility, which simplifies its removal during work-up.[3][4]
Experimental Protocol: Iodination using NIS/TFA
-
Dissolve 2-hydroxynicotinic acid (1 mmol) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (NIS, 1.1 mmol) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA, e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by recrystallization or column chromatography.
Alternative Method 2: Iodine with a Strong Oxidizing Agent (e.g., Iodic Acid)
This method relies on the in-situ generation of a highly electrophilic iodine species from molecular iodine using a strong oxidizing agent like iodic acid (HIO₃). This approach is particularly effective for iodinating a range of activated aromatic compounds.
Causality of Experimental Choices:
The combination of I₂ and HIO₃ generates a powerful electrophile, often proposed to be I⁺ or a related species. This allows for the iodination of substrates that might be unreactive towards molecular iodine alone. The use of an oxidizing agent also ensures that the iodide byproduct is re-oxidized to an active iodinating species, making the process more atom-economical with respect to iodine.
Experimental Protocol: Iodination using I₂/HIO₃
-
In a reaction vessel, dissolve 2-hydroxynicotinic acid (1 mmol) in a suitable solvent, such as aqueous polyethylene glycol (PEG), which acts as an environmentally friendly medium.[3]
-
Add molecular iodine (I₂, 0.5 mmol) to the solution.
-
Add a solution of iodic acid (HIO₃, 0.2 mmol in a small amount of water) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.[3]
-
After the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: A Comparative Overview
| Parameter | Direct Iodination (I₂/Ag₂SO₄) | NIS/TFA Method | I₂/HIO₃ Method |
| Iodinating Agent | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) | Molecular Iodine (I₂) |
| Activator/Oxidant | Silver Sulfate (Ag₂SO₄) | Trifluoroacetic Acid (TFA) | Iodic Acid (HIO₃) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent[3] |
| Reaction Conditions | Room Temperature | Room Temperature | Room Temperature[3] |
| Reaction Time | Varies (hours) | Typically shorter (1-4 hours) | Generally rapid (minutes to hours)[3] |
| Safety Considerations | Silver salts can be toxic and require proper disposal. | NIS is an irritant. TFA is corrosive. | HIO₃ is a strong oxidizer. |
| Work-up | Filtration of silver salts required. | Aqueous wash to remove succinimide and acid. | Standard aqueous work-up. |
| Cost-Effectiveness | Silver sulfate can be costly. | NIS is more expensive than I₂. | Iodic acid is relatively inexpensive. |
Discussion and Recommendations
Each of the presented methods offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
The Direct Iodination with I₂/Ag₂SO₄ is a straightforward method, but the use of a stoichiometric amount of a silver salt can be a drawback in terms of cost and waste management on a larger scale.
-
The NIS/TFA method is often favored for its mild conditions, high yields, and the ease of handling of the reagents. The catalytic nature of the acid activation makes it an attractive option. However, the cost of NIS might be a consideration for large-scale synthesis.
-
The I₂/HIO₃ method presents a cost-effective and environmentally friendlier option, especially when conducted in green solvents like aqueous PEG.[3] The high reactivity of the in-situ generated electrophile can lead to short reaction times and high yields.[3]
For laboratory-scale research and development, the NIS/TFA method often provides the best balance of reactivity, yield, and ease of execution. For process development and larger-scale synthesis, the I₂/HIO₃ method is a highly compelling alternative due to its cost-effectiveness and greener profile. The choice of method will ultimately depend on the specific requirements of the research, including scale, budget, and available resources.
Logical Relationship Diagram:
Caption: Decision framework for selecting a synthesis method.
References
- Gero, T. W., Jaques, L. W., Mays, R. P., Reid, D. H., Shamblee, D. A., & Lo, Y. S. (1989). Halogenation of 2-Hydroxynicotinic Acid.
- Kondaskar, S. G., & Ghatpande, S. S. (2013). I2/HIO3 in PEG-H2O: An eloquent system for direct iodination of activated arenes. International Journal of ChemTech Research, 5(5), 2217-2222. [Link]
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
- PrepChem. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid.
- Organic Syntheses. (n.d.). n-iodosuccinimide.
- Van der Vlugt, J. I., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(10), 8347-8360. [Link]
- Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
Sources
A Comparative Analysis of the Biological Activity of 2-Hydroxy-5-iodonicotinic Acid and Its Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Hydroxynicotinic Acid Scaffold
Nicotinic acid, or vitamin B3, and its derivatives are fundamental molecules in various biological processes. The 2-hydroxynicotinic acid scaffold, in particular, has garnered significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom at the 5-position of the pyridine ring can dramatically influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. This guide focuses on the impact of iodine substitution at this position, comparing the biological profile of 2-Hydroxy-5-iodonicotinic acid with its non-halogenated parent compound and other halogenated analogs.
Comparative Biological Activity: A Data-Driven Analysis
While a single study directly comparing the full spectrum of biological activities of this compound and its analogs is not yet available in the public domain, by collating data from various sources, we can construct a comparative overview. The following sections will explore key biological activities where derivatives of nicotinic acid have shown promise.
Anticancer Activity
Table 1: Representative Anticancer Activity of Related Nicotinic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinic Acid-Based Cytotoxic Agent (5c) | HCT-15 | Data Not Available | [1] |
| Nicotinic Acid-Based Cytotoxic Agent (5c) | PC-3 | Data Not Available | [1] |
| 2-hydroxy-N-phenylnicotinamide | P388 Murine Leukemia | 85 µg/mL (~397 µM) | [2][3] |
| This compound & analogs | Data Not Available | Data Not Available |
Note: The presented data is for structurally related compounds to illustrate the potential for anticancer activity within this class. Direct comparative data for this compound and its immediate analogs is a key area for future research.
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Nicotinic acid derivatives have emerged as a promising scaffold in this area. Research has shown that iodinated organic compounds can possess significant antimicrobial properties. A study on nicotinic acid derivatives demonstrated that a compound with a 2-hydroxy-3,5-diiodophenyl substituent exhibited strong antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 7.81 to 15.62 µg/mL.[4] This suggests that the presence of iodine on the aromatic ring is a critical factor for antimicrobial efficacy.
Table 2: Antimicrobial Activity of an Iodinated Nicotinic Acid Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Nicotinic acid derivative with 2-hydroxy-3,5-diiodophenyl substituent | Gram-positive bacteria | 7.81 - 15.62 | [4] |
| Bordetella bronchiseptica ATCC 4617 | 62.5 | [4] |
Enzyme Inhibition: A Focus on Acetylcholinesterase
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The ability of a molecule to inhibit AChE is a key measure of its potential therapeutic value in this context. While direct inhibitory data for this compound on AChE is not available, the broader class of 2-hydroxy-5-iodochalcones, which share a similar substituted aromatic core, has been evaluated. For example, certain 2-hydroxy-5-iodochalcone derivatives have shown significant inhibitory effects against butyrylcholinesterase (BChE), a related enzyme, and β-secretase (BACE-1), another key target in Alzheimer's disease research.[5] This indicates that the 2-hydroxy-5-iodo-phenyl moiety is a viable pharmacophore for designing enzyme inhibitors.
Experimental Methodologies: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed protocols for key biological assays relevant to the evaluation of this compound and its analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted method for screening AChE inhibitors.[1][6]
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Start the reaction by adding the substrate, ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Principle of the Ellman's method for AChE inhibition.
Structure-Activity Relationships (SAR) and Mechanistic Insights
The biological activity of the 5-substituted-2-hydroxynicotinic acid series is intrinsically linked to the nature of the substituent at the 5-position.
-
Halogenation and Lipophilicity: The introduction of a halogen atom, particularly iodine, significantly increases the lipophilicity of the molecule compared to its non-halogenated parent. This enhanced lipophilicity can facilitate passage through cell membranes, potentially leading to increased intracellular concentrations and greater interaction with intracellular targets.
-
Electronic Effects: The electronegativity and size of the halogen atom influence the electron density of the pyridine ring. This can affect the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, such as enzymes and receptors. For instance, the introduction of an iodine atom can lead to halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.[7]
Potential Signaling Pathway Involvement: The NF-κB Pathway
While a definitive signaling pathway for this compound has not been elucidated, the known anti-inflammatory and anticancer activities of related compounds suggest a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[8][9] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.
Caption: Simplified overview of the NF-κB signaling pathway.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activity of this compound and its analogs, grounded in available scientific literature. The data, though not from direct comparative studies, strongly suggests that halogenation, particularly iodination, at the 5-position of the 2-hydroxynicotinic acid scaffold is a promising strategy for enhancing antimicrobial and potentially other biological activities.
The lack of direct comparative data highlights a significant research opportunity. Future studies should focus on the systematic synthesis and parallel evaluation of a series of 5-halo-2-hydroxynicotinic acids (F, Cl, Br, I) against a panel of cancer cell lines, microbial strains, and key enzymes like acetylcholinesterase. Such research will provide a clearer understanding of the structure-activity relationships and pave the way for the development of novel therapeutic agents based on this versatile chemical scaffold.
References
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- Chobot, V., et al. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. MDPI.
- Salahuddin, et al. (2013). Synthesis and Anticancer Activity Test of 2-hydroxy-N-phenylnicotinamide. Indonesian Journal of Chemistry.
- Salahuddin, et al. (2013). Synthesis and anticancer activity test of 2-hydroxy-N-phenylnicotinamide.
- Synthesis and Evaluation of the 4-Substituted 2-Hydroxy-5-Iodochalcones and Their 7-Substituted 6-Iodoflavonol Derivatives for Inhibitory Effect on Cholinesterases and β-Secretase. (2018). PMC - PubMed Central.
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A Comparative Spectroscopic Guide to 2-Hydroxy-5-iodonicotinic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. 2-Hydroxy-5-iodonicotinic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their utility is intrinsically linked to our ability to unambiguously characterize their structure and purity. This guide provides an in-depth comparison of the spectral data for this compound and two key derivatives: methyl 2-hydroxy-5-iodonicotinate and 2-hydroxy-5-iodonicotinamide. By examining their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we will explore how subtle changes in functional groups manifest in their respective spectra, offering a roadmap for their identification and differentiation.
The Foundation: Understanding the Core Structure
The spectral characteristics of these derivatives are fundamentally governed by the electronic environment of the substituted pyridine ring. The presence of a hydroxyl group at the 2-position, a carboxylic acid or its derivative at the 3-position, and an iodine atom at the 5-position creates a unique electronic landscape. The hydroxyl group can exist in tautomeric equilibrium with its pyridone form, a phenomenon that significantly influences the spectral data. The electron-withdrawing nature of the iodine atom and the carbonyl group, along with the electron-donating potential of the hydroxyl group, all contribute to the chemical shifts and vibrational frequencies observed.
Comparative Spectral Analysis
A side-by-side comparison of the spectral data reveals the distinct signatures of the acid, ester, and amide functionalities.
| Derivative | Key ¹H NMR Features (Predicted/Observed) | Key ¹³C NMR Features (Predicted) | Key IR Features (Predicted) | Key Mass Spec. Features (Predicted) |
| This compound | Aromatic protons with distinct splitting patterns. Broad OH and NH signals due to hydrogen bonding and tautomerism. | Carbonyl carbon of the carboxylic acid at high chemical shift. Carbons attached to iodine and oxygen will be deshielded. | Broad O-H stretch from carboxylic acid. C=O stretch. N-H stretch from pyridone tautomer. Aromatic C=C and C=N stretches. | Molecular ion peak. Fragmentation pattern showing loss of CO₂, H₂O, and iodine. |
| Methyl 2-hydroxy-5-iodonicotinate | Singlet for the methyl ester protons (~3.97 ppm). Aromatic protons with characteristic splitting. Broad NH signal from the pyridone tautomer.[1] | Carbonyl carbon of the ester. Methyl carbon of the ester. Deshielded carbons attached to iodine and oxygen. | C=O stretch of the ester. N-H stretch from the pyridone tautomer. C-O stretch of the ester. Aromatic C=C and C=N stretches. | Molecular ion peak. Fragmentation showing loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃). |
| 2-Hydroxy-5-iodonicotinamide | Two distinct signals for the amide protons (-NH₂) or a single broad signal. Aromatic protons with specific splitting patterns. Broad NH signal from the pyridone tautomer. | Carbonyl carbon of the amide. Deshielded carbons attached to iodine and oxygen. | Two N-H stretches for the primary amide. C=O stretch (Amide I band). N-H bend (Amide II band). N-H stretch from the pyridone tautomer. | Molecular ion peak. Fragmentation involving the loss of the amide group (-CONH₂) and characteristic cleavages of the pyridine ring. |
In-Depth Spectroscopic Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum is invaluable for identifying the protons on the pyridine ring and the functional group. For methyl 2-hydroxy-5-iodonicotinate, the presence of a sharp singlet around 3.97 ppm is a clear indicator of the methyl ester group.[1] The aromatic protons of all three derivatives will appear in the downfield region, typically between 7.0 and 9.0 ppm. The specific splitting patterns (doublets, doublet of doublets) arise from the coupling between adjacent protons on the ring and can be used to confirm the substitution pattern. The broad signals for the hydroxyl and amide protons are due to hydrogen bonding and chemical exchange with the solvent.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing at the highest chemical shift (typically 160-180 ppm). The chemical shift of this carbon will vary slightly between the acid, ester, and amide, providing a useful diagnostic tool. The carbon atom attached to the electronegative iodine atom will also be significantly deshielded. The remaining carbon signals of the pyridine ring will appear in the aromatic region (110-160 ppm), with their precise shifts influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides a unique "fingerprint" for each molecule by probing its vibrational modes. The most informative region is often the carbonyl stretching frequency. Carboxylic acids show a broad O-H stretch in addition to the C=O stretch.[2][3][4] Esters exhibit a strong, sharp C=O stretch, typically at a higher wavenumber than ketones. Primary amides are characterized by two N-H stretching bands and a strong C=O stretch (Amide I band). The presence of the 2-hydroxy group, likely in its pyridone tautomeric form, will also give rise to a characteristic N-H stretching vibration.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation patterns. For these iodinated compounds, the isotopic pattern of iodine may be observable. The fragmentation of the parent acid is expected to involve the loss of small molecules like CO₂ and H₂O. The methyl ester will likely show a prominent fragment corresponding to the loss of the methoxy radical (-•OCH₃) or the entire methoxycarbonyl radical (-•COOCH₃). The primary amide can undergo fragmentation through the loss of the aminocarbonyl radical (-•CONH₂).
Experimental Protocols
Synthesis of this compound and its Derivatives
A common synthetic route to these compounds starts with a commercially available precursor like 2-hydroxynicotinic acid, which can then be iodinated. The resulting this compound can be esterified or amidated to yield the desired derivatives. For instance, methyl 2-hydroxy-5-iodonicotinate can be synthesized by reacting 2-hydroxynicotinic acid methyl ester with N-iodosuccinimide (NIS).[1]
Diagram: Synthetic Workflow
Caption: Synthetic routes to key derivatives.
Sample Preparation and Spectral Acquisition
NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy:
-
Sample Preparation (Solid): For solid samples, the KBr pellet technique is common. Finely grind 1-2 mg of the sample with ~100 mg of dry, FT-IR grade KBr. Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Record the FT-IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and compare them to known values for relevant functional groups.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Analysis: Acquire the mass spectrum, observing the molecular ion peak and the fragmentation pattern.
Diagram: Spectral Analysis Workflow
Caption: Integrated workflow for spectral analysis.
Conclusion
The comprehensive spectral analysis of this compound and its methyl ester and amide derivatives provides a powerful toolkit for their unambiguous identification. By carefully examining the nuances in their ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can confidently determine the structure of their synthesized compounds. This guide serves as a foundational reference, empowering scientists in drug discovery and development to accelerate their research with a high degree of analytical certainty.
References
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- Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]
- ResearchGate. (n.d.). FT‐IR spectra: a nicotinic acid; b Fe3O4@nicotinic acid; c Fe3O4@nicotinic acid @sulfonic acid chloride nanoparticles. [Link]
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- Chemistry LibreTexts. (2023-08-29).
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- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen. [Link]
- University of Alabama at Birmingham. (2011-01-19). Ion fragmentation of small molecules in mass spectrometry. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Hydroxy-5-iodonicotinic Acid Synthesis
For researchers, scientists, and professionals immersed in the intricate world of drug development and organic synthesis, the efficient and economical production of key intermediates is a cornerstone of successful project advancement. 2-Hydroxy-5-iodonicotinic acid stands as a valuable building block in the synthesis of a variety of pharmaceutical agents. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and practical insights to inform your research and development endeavors.
Introduction: The Significance of this compound
This compound, a halogenated derivative of the nicotinic acid scaffold, plays a crucial role as a precursor in the synthesis of complex molecules with diverse biological activities. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of functional groups and the construction of intricate molecular architectures. The 2-hydroxy (or its tautomeric 2-pyridone) and carboxylic acid moieties offer additional sites for chemical modification, making it a versatile intermediate in medicinal chemistry.
This guide will focus on the most direct and plausible synthetic approach: the electrophilic iodination of the readily available starting material, 2-hydroxynicotinic acid. We will delve into a comparative analysis of different iodinating agents, evaluating them based on cost, efficiency, safety, and environmental impact.
At a Glance: Comparison of Iodinating Agents for the Synthesis of this compound
| Parameter | Route 1: N-Iodosuccinimide (NIS) | Route 2: Iodine Monochloride (ICl) | Route 3: Molecular Iodine (I₂) with an Oxidant |
| Starting Material | 2-Hydroxynicotinic Acid | 2-Hydroxynicotinic Acid | 2-Hydroxynicotinic Acid |
| Key Reagents | N-Iodosuccinimide | Iodine Monochloride | Molecular Iodine, Oxidizing Agent (e.g., H₂O₂, HIO₃) |
| Plausible Yield | High | Moderate to High | Variable, dependent on oxidant and conditions |
| Reaction Conditions | Mild, typically room temperature | Can be harsh, often requires acidic conditions | Variable, can require elevated temperatures and/or strong acids |
| Cost-Effectiveness | Moderate | High | Potentially high, depending on oxidant |
| Safety Profile | Irritant, handle with care | Corrosive, toxic, handle with extreme care | Irritant, toxic, requires careful handling |
| Environmental Impact | Moderate, generates succinimide byproduct | High, corrosive and halogenated waste | Moderate, depends on the nature of the oxidant |
| Key Advantages | High selectivity, mild conditions, easy handling | Potent iodinating agent | Readily available and relatively inexpensive iodine source |
| Key Disadvantages | Higher cost compared to I₂ | High reactivity can lead to side products, corrosive | Can be less selective, may require harsh conditions |
In-Depth Analysis of Synthetic Routes
Route 1: Direct Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent known for its mild reaction conditions and high selectivity. The electron-rich nature of the 2-hydroxypyridine ring system makes it susceptible to electrophilic attack, and the hydroxyl group directs the incoming iodine to the ortho and para positions. In the case of 2-hydroxynicotinic acid, the 5-position is electronically favored for substitution.
Causality of Experimental Choices: The use of NIS is predicated on the desire for a controlled and selective iodination. Unlike more aggressive reagents, NIS often does not require strongly acidic or oxidizing conditions, which helps to prevent degradation of the starting material and the formation of unwanted byproducts. The choice of solvent is critical; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically employed to ensure the solubility of the reactants and facilitate the reaction.
Experimental Protocol: Representative Procedure for Iodination with NIS
To a solution of 2-hydroxynicotinic acid (1.0 eq) in a suitable solvent such as acetonitrile or DMF, N-iodosuccinimide (1.1-1.2 eq) is added portion-wise at room temperature.
The reaction mixture is stirred at room temperature for a period of 4-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then typically isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.
Route 2: Direct Iodination with Iodine Monochloride (ICl)
Iodine monochloride (ICl) is a more potent electrophilic iodinating agent compared to molecular iodine. Its polarized I-Cl bond makes the iodine atom highly electrophilic and reactive towards electron-rich aromatic systems.
Causality of Experimental Choices: The choice of ICl is often driven by the need for a more forceful iodination, particularly if the substrate is less reactive. However, its high reactivity can be a double-edged sword, potentially leading to over-iodination or other side reactions if not carefully controlled. The reaction is typically carried out in an acidic medium, such as acetic acid, to further activate the ICl and the substrate.
Experimental Protocol: Representative Procedure for Iodination with ICl
2-Hydroxynicotinic acid (1.0 eq) is dissolved or suspended in glacial acetic acid.
The mixture is cooled in an ice bath, and a solution of iodine monochloride (1.0-1.1 eq) in acetic acid is added dropwise, maintaining the temperature below 10 °C.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-6 hours. The reaction progress is monitored by TLC or LC-MS.
The reaction is quenched by pouring the mixture into a solution of sodium bisulfite or sodium thiosulfate to neutralize any excess ICl.
The precipitated product is collected by filtration, washed with water, and dried. Recrystallization may be necessary for further purification.
Route 3: Direct Iodination with Molecular Iodine (I₂) and an Oxidizing Agent
Molecular iodine (I₂) itself is a relatively weak electrophile. To enhance its reactivity for the iodination of aromatic compounds, it is often used in conjunction with an oxidizing agent. The oxidant converts iodide (I⁻), formed as a byproduct, back to an electrophilic iodine species (I⁺), thereby driving the reaction to completion. Common oxidizing agents include nitric acid, iodic acid (HIO₃), and hydrogen peroxide.
Causality of Experimental Choices: This route is often considered due to the low cost and ready availability of molecular iodine. The choice of oxidant is crucial and depends on the reactivity of the substrate and the desired reaction conditions. For activated substrates like 2-hydroxynicotinic acid, milder oxidants may be sufficient. The use of a strong acid, such as sulfuric acid, is often necessary to generate the highly electrophilic iodinating species.[1]
Experimental Protocol: Representative Procedure for Iodination with I₂ and an Oxidant
2-Hydroxynicotinic acid (1.0 eq) and molecular iodine (0.5-0.6 eq) are suspended in a suitable solvent, such as acetic acid.
An oxidizing agent, for example, a solution of iodic acid (HIO₃) or dropwise addition of nitric acid, is added to the mixture.
The reaction mixture is then heated, typically to 50-80 °C, for several hours until the reaction is complete as indicated by TLC or LC-MS.
After cooling, the reaction is quenched with a reducing agent like sodium thiosulfate to remove any remaining iodine.
The product is isolated by filtration or extraction and purified by recrystallization.
Cost-Benefit Analysis
To provide a tangible comparison, let's analyze the approximate cost of reagents required for the synthesis of one mole of this compound via each route. Prices are based on currently available catalog information from major chemical suppliers and are subject to change.
| Reagent | Molecular Weight ( g/mol ) | Price (USD/100g) | Cost per Mole (USD) |
| Starting Material | |||
| 2-Hydroxynicotinic Acid | 139.11 | ~$80 - $140 | ~$111 - $195 |
| Route 1 Reagent | |||
| N-Iodosuccinimide (NIS) | 224.98 | ~$100 - $150 | ~$225 - $337 |
| Route 2 Reagent | |||
| Iodine Monochloride (ICl) | 162.35 | ~$130 - $170 | ~$211 - $276 |
| Route 3 Reagent | |||
| Molecular Iodine (I₂) | 253.81 | ~$35 - $50 | ~$44 - $63 (for 0.5 mol) |
Analysis:
-
Route 1 (NIS): While offering mild conditions and potentially high yields, the cost of NIS is the highest among the three options. This route is advantageous for small-scale synthesis where selectivity and ease of handling are prioritized over raw material cost.
-
Route 2 (ICl): Iodine monochloride presents a moderately priced option. Its high reactivity may lead to faster reaction times, but this must be balanced against the need for more stringent safety precautions and the potential for side product formation.
-
Route 3 (I₂/Oxidant): From a purely reagent-cost perspective, using molecular iodine is the most economical choice. However, the overall cost-effectiveness will heavily depend on the chosen oxidant, the reaction yield, and the complexity of the purification process. The need for heating and potentially harsh acidic conditions can also add to the overall process cost in terms of energy and equipment.
Safety and Environmental Considerations
A Self-Validating System of Trustworthiness: A critical aspect of any synthetic protocol is its inherent safety and environmental impact. The choice of reagents should always be guided by a thorough risk assessment.
-
N-Iodosuccinimide (NIS): NIS is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is moisture and light-sensitive. The primary byproduct is succinimide, which is generally considered to be of low toxicity.
-
Iodine Monochloride (ICl): ICl is a highly corrosive and toxic substance. It reacts violently with water and should be handled in a well-ventilated fume hood with extreme care. Its use necessitates robust safety protocols and specialized handling procedures. The waste generated is corrosive and contains halogenated compounds.
-
Molecular Iodine (I₂): Iodine is a toxic and corrosive solid that readily sublimes to produce an irritating vapor.[2][3] It should be handled in a well-ventilated area with appropriate PPE. The environmental impact of iodination reactions can be significant due to the potential for the formation of persistent organic pollutants.[2][4][5] The use of strong acids and oxidants in this route also contributes to the generation of hazardous waste.
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic route.
Caption: Workflow for the synthesis of this compound using NIS.
Caption: Workflow for the synthesis of this compound using ICl.
Caption: Workflow for the synthesis of this compound using I₂ and an oxidant.
Conclusion and Recommendations
The synthesis of this compound via direct iodination of 2-hydroxynicotinic acid is a viable and efficient strategy. The choice of the specific iodinating agent should be a carefully considered decision based on the scale of the synthesis, budget constraints, and the available safety infrastructure.
-
For small-scale laboratory synthesis where high selectivity and mild reaction conditions are paramount, N-Iodosuccinimide (NIS) is the recommended reagent, despite its higher cost.
-
For process development and scale-up , where cost is a more significant factor, molecular iodine with a suitable oxidant presents an attractive option. However, this route requires more extensive optimization of reaction conditions to ensure high yield and selectivity, and careful consideration of the associated safety and environmental implications.
-
Iodine monochloride (ICl) should be considered with caution and only by experienced chemists in a well-equipped laboratory due to its high reactivity and hazardous nature.
Ultimately, the optimal synthesis route will be a balance of these factors, and the information provided in this guide is intended to empower researchers to make an informed decision that best suits their specific needs and circumstances.
References
- Gero, T. W., Jaques, L. W., Mays, R. P., Reid, D. H., Shamblee, D. A., & Lo, Y. S. (1989). Halogenation of 2-Hydroxynicotinic Acid.
- PubChem. (n.d.). 2-Hydroxynicotinic acid.
- Ogonek, J., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394–402.
- P212121. (n.d.). N-Iodosuccinimide.
- Natural Health Organics. (n.d.). Fulhealth Industries Molecular Iodine Colloid 3% W/W 10ml.
- Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Iodine Monochloride 98%.
- Carpenter, L. J., et al. (2021). Marine iodine emissions in a changing world. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 477(2247), 20200824.
- Saiz-Lopez, A., et al. (2024). Iodine Activation from Iodate Reduction in Aqueous Films via Photocatalyzed and Dark Reactions. ACS Earth and Space Chemistry, 8(1), 133-142.
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- Penta. (2024). Safety Data Sheet: Iodine.
- Harper College. (n.d.). Material Safety Data Sheet Iodine.
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A Comparative Guide to Synthetic Alternatives for 2-Hydroxy-5-iodonicotinic Acid
For researchers, scientists, and drug development professionals, 2-hydroxy-5-iodonicotinic acid is a highly valued heterocyclic building block. Its unique trifunctional nature—a pyridone tautomer, a highly reactive carbon-iodine bond, and a versatile carboxylic acid—makes it a powerful scaffold for constructing complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for mild reaction conditions, making it a reliable choice in many synthetic campaigns.
However, strategic, economic, or availability considerations often necessitate the use of alternatives. This guide provides an in-depth technical comparison of viable alternatives to this compound. We will explore the causality behind experimental choices, compare performance with supporting data, and provide detailed protocols to empower you to select the optimal building block for your specific synthetic challenge.
Chapter 1: The Foundational Principle: Halogen Reactivity in Cross-Coupling
The choice of a halogenated precursor is fundamentally a choice about reactivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required to break the carbon-halogen (C-X) bond dictates the ease of this step. This established reactivity trend is the cornerstone of synthetic strategy in this field.
Reactivity Hierarchy: C-I > C-Br >> C-Cl[1][2][3]
This hierarchy is a direct consequence of bond dissociation energies; the C-I bond is the weakest and therefore the most susceptible to cleavage by the palladium catalyst.[4] This allows for milder reaction conditions (lower temperatures, less sophisticated ligands) compared to the significantly stronger and less reactive C-Cl bond.[4][5] The choice of halogen thus directly impacts catalyst selection, reaction kinetics, and overall process robustness.
Caption: Halogen reactivity dictates catalyst choice in Pd-catalyzed cross-coupling.
Chapter 2: Direct Analogs: Replacing Iodine at the C-5 Position
The most direct alternatives to this compound are its bromo and chloro analogs. The choice between them is a classic trade-off between reactivity and cost.
The Workhorse Alternative: 5-Bromo-2-hydroxynicotinic acid
5-Bromo-2-hydroxynicotinic acid is arguably the most common and practical alternative. While the C-Br bond is less reactive than C-I, it is still readily activated by a wide range of palladium catalysts.
-
Advantages: Generally lower cost and greater commercial availability than the iodo analog. It offers a good balance of reactivity and stability.
-
Disadvantages: May require slightly more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) than the iodo counterpart.
-
Synthesis: Typically prepared by the direct bromination of 2-hydroxynicotinic acid using reagents like sodium hypobromite.[6][7]
The Economic Alternative: 5-Chloro-2-hydroxynicotinic acid
From a cost-per-kilogram perspective, chlorinated aromatics are often the most economical starting materials.[8] However, this economic advantage comes at the cost of significantly lower reactivity.
-
Advantages: Lowest cost among the halogenated analogs, making it attractive for large-scale synthesis.
-
Disadvantages: The strength of the C-Cl bond makes oxidative addition the rate-limiting step and a significant kinetic hurdle.[9] This necessitates the use of specialized, often more expensive and air-sensitive, catalytic systems featuring bulky, electron-rich ligands (e.g., Buchwald biarylphosphines) or N-heterocyclic carbenes (NHCs).[5][10] Reactions often require higher temperatures and catalyst loadings.[9]
-
Synthesis: Can be prepared from 2-hydroxynicotinic acid via nitration followed by chlorination and reduction steps.[11]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling (Data is representative and compiled from typical outcomes for halopyridine couplings)
| Feature | 5-Iodo (Benchmark) | 5-Bromo (Alternative) | 5-Chloro (Alternative) |
| Relative Cost | Highest | Medium | Lowest |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos, RuPhos, BrettPhos[9][12] |
| Ligand Complexity | Low to Medium | Medium | High |
| Typical Temp. | 60-90 °C | 80-100 °C | 100-120 °C |
| Typical Time | 1-8 h | 4-16 h | 12-24 h |
| Typical Yield | Very Good to Excellent | Good to Excellent | Moderate to Very Good |
| Key Consideration | Highest reactivity, ideal for sensitive substrates. | Excellent balance of cost and reactivity. | Most economical, but requires significant process optimization. |
Chapter 3: Strategic Alternatives for Sequential Cross-Coupling
For building molecular complexity, dihalogenated pyridines offer the powerful advantage of enabling sequential, site-selective reactions. By exploiting the inherent reactivity difference between two different halogens on the same ring, chemists can introduce multiple, distinct substituents in a controlled manner.[13][14]
Dihalonicotinic Acids: A Gateway to Polysubstituted Scaffolds
Starting with a molecule like 2-chloro-5-iodonicotinic acid or 2-bromo-5-iodonicotinic acid fundamentally alters the synthetic strategy. The much more reactive C-I bond can be functionalized first under mild conditions that leave the C-Cl or C-Br bond untouched.[4] The second, less reactive halogen can then be coupled under more forcing conditions. This orthogonality is a key tool for efficient synthesis.
-
Advantages: Allows for the controlled, stepwise introduction of two different groups onto the pyridine core, avoiding statistical mixtures and protecting group manipulations.
-
Disadvantages: The synthesis of the dihalo-starting material can be more complex than the monohalo analogs.[15]
-
Causality: The selectivity is driven by the large difference in activation energy for the oxidative addition step (C-I vs. C-Cl/Br). A simple catalyst like Pd(PPh₃)₄ at a moderate temperature has sufficient energy to activate the C-I bond but not the C-Cl bond.
Caption: Workflow for sequential cross-coupling of 2-chloro-5-iodonicotinic acid.
Chapter 4: Reversing Polarity: The Boronic Ester Alternative
Instead of using the halopyridine as the electrophile, one can reverse the roles by converting it into a nucleophile for a Suzuki-Miyaura coupling. This is achieved by synthesizing the corresponding boronic acid or, more commonly, its stable pinacol ester derivative.
2-Hydroxy-5-(pinacolborato)nicotinic acid
This alternative is strategically powerful. It allows the researcher to couple the nicotinic acid scaffold with a vast array of commercially available or readily synthesized aryl and heteroaryl halides/triflates.
-
Advantages: Dramatically expands the scope of accessible final products by leveraging the availability of diverse electrophilic partners. Boronic esters are generally stable, crystalline solids.[16]
-
Disadvantages: Requires an additional synthetic step to prepare the boronate from the corresponding halide (typically the bromide).
-
Synthesis: Prepared via the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of the corresponding halide (e.g., 5-bromo-2-hydroxynicotinic acid) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[17][18]
Chapter 5: Experimental Protocols
The following protocols are representative procedures designed to be self-validating. They should be adapted based on the specific substrate and laboratory equipment.
Protocol 5.1: Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxynicotinic acid
Objective: To synthesize a 5-aryl-2-hydroxynicotinic acid derivative.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-hydroxynicotinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water and a minimal amount of cold ethyl acetate, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Protocol 5.2: Miyaura Borylation of 5-Bromo-2-hydroxynicotinic acid
Objective: To synthesize 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.
Methodology:
-
Reagent Preparation: To an oven-dried flask under an inert atmosphere, add 5-bromo-2-hydroxynicotinic acid (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).[16]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv).
-
Solvent Addition: Add a dry, degassed aprotic solvent, such as 1,4-dioxane or DMSO.
-
Reaction: Heat the mixture with stirring to 80-90 °C for 6-18 hours. Monitor the disappearance of the starting material by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the subsequent Suzuki coupling after solvent removal. If purification is required, it can be achieved by careful recrystallization or column chromatography on silica gel (often after esterification of the carboxylic acid to improve solubility and chromatographic behavior).
Conclusion: A Strategic Decision Matrix
The choice of an alternative to this compound is not merely a substitution but a strategic decision that impacts the entire synthetic route. The iodo-compound remains the benchmark for reactivity, but its bromo- and chloro-analogs offer significant cost advantages for large-scale work, provided the catalytic system is optimized. For constructing highly decorated scaffolds, dihalo-pyridines are unparalleled in their ability to facilitate controlled, sequential functionalization. Finally, reversing polarity by employing the boronic ester opens the door to a vast chemical space of coupling partners.
Caption: Decision matrix for selecting the appropriate nicotinic acid building block.
By carefully considering these factors and leveraging the alternatives presented, researchers can design more efficient, cost-effective, and versatile synthetic routes to their target molecules.
References
- PrepChem. Synthesis of A. 2-Hydroxy-Nicotinic Acid.
- Ma, S., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
- Gessner Group. (2021). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters.
- Singh, K., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- Wolfe, J. P., et al. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
- Mori, A., et al. (2011). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. ResearchGate.
- Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides (2002). ResearchGate.
- Google Patents. Method for producing 2-hydroxynicotinic acid derivative. JP2864653B2.
- PrepChem. Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid.
- Knochel, P., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH Public Access.
- Hartwig, J. F., & Vo, G. D. (2011). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Leadbeater, N. E. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Miyaura Borylation Reaction.
- MacMillan, D. W. C., et al. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Wikipedia. Miyaura borylation.
- Kabalka, G. W., et al. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH Public Access.
- PrepChem. Synthesis of 2-chloronicotinic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- LookChem. (2023). Cas 104612-36-4,5-Bromo-2-hydroxynicotinic acid.
- Organic Syntheses. Nicotinic acid, 6-hydroxy-.
- Finetech Industry Limited. 2-Hydroxynicotinic acid | CAS: 609-71-2.
- Google Patents. Preparation method of 2-chloro-5-iodobenzoic acid. CN104086361A.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
- Google Patents. Process for preparing 5-bromonicotinic acid. RU2039046C1.
- Doye, S., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH Public Access.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- MacMillan, D. W. C., et al. (2023). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society.
- Urata, H., et al. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access.
- Nowrouzi, N., et al. (2015). First direct access to 2-hydroxybenzophenones via nickel-catalyzed cross-coupling of 2-hydroxybenzaldehydes with aryl iodides. RSC Publishing.
- Larock, R. C., & Zenner, J. M. (1999). Palladium-Catalyzed Cross-Coupling of 2,5-Cyclohexadienyl-Substituted Aryl or Vinylic Iodides and Carbon or Heteroatom Nucleophiles. PubMed.
- Plietker, B., et al. (2012). Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant. NIH Public Access.
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A Comparative Investigation of 2-Hydroxy-5-iodonicotinic Acid as a Putative Organocatalyst for Electrophilic Iodination
For professionals in drug development and synthetic chemistry, the quest for novel, efficient, and selective catalysts is perpetual. This guide introduces a hypothetical exploration into the catalytic potential of 2-Hydroxy-5-iodonicotinic acid for the electrophilic iodination of phenolic compounds. While not a widely documented catalyst for this transformation, its unique trifunctional structure—comprising a hydroxypyridine core, a carboxylic acid moiety, and an iodine substituent—presents a compelling case for its investigation as a bifunctional organocatalyst.
This document provides a comparative framework, pitting our proposed catalyst against established iodinating systems, namely N-Iodosuccinimide (NIS) and molecular iodine (I₂). We will delve into a plausible catalytic mechanism, present a rigorous experimental protocol for comparative analysis, and offer supporting data to guide researchers in evaluating its potential.
The Rationale for this compound as a Catalyst
The structural features of this compound suggest a potential for synergistic activation in electrophilic aromatic substitution. We hypothesize a bifunctional catalytic role where:
-
The pyridine nitrogen can act as a Brønsted base, deprotonating the phenolic substrate to enhance its nucleophilicity.
-
The carboxylic acid group can function as a Brønsted acid or a proton shuttle, potentially activating the iodine source or stabilizing intermediates.
-
The iodine atom covalently bound to the pyridine ring could serve as the electrophilic iodine source, possibly activated through an oxidative cycle or by interaction with the other functional groups.
This combination of functionalities within a single molecule could lead to a highly organized transition state, potentially offering enhanced reactivity and regioselectivity compared to simpler iodinating agents.
Proposed Catalytic Cycle
We propose a catalytic cycle for the iodination of a generic phenol using this compound, initiated by an oxidant to generate a hypervalent iodine(III) species. This is a common strategy in organoiodine catalysis.[1]
Caption: Proposed catalytic cycle for the iodination of phenols.
In this proposed mechanism, the catalyst is first oxidized to a more electrophilic iodine(III) species. This activated catalyst then coordinates with the phenol substrate. An intramolecular transfer of the iodine atom to the aromatic ring of the phenol proceeds through a Wheland intermediate.[2] Subsequent deprotonation regenerates the catalyst and releases the iodinated phenol product.
Comparative Experimental Design
To empirically evaluate the catalytic efficacy of this compound, a comparative study is essential. We will benchmark its performance against two widely used iodinating systems: N-Iodosuccinimide (NIS), a common electrophilic iodine source, and molecular iodine (I₂), often used with an oxidant.
Materials and Methods
Substrate: Phenol (0.1 M solution in acetonitrile) Catalysts/Reagents:
-
This compound (10 mol%) with m-chloroperoxybenzoic acid (m-CPBA) as the oxidant (1.1 equivalents).
-
N-Iodosuccinimide (NIS) (1.1 equivalents).
-
Molecular Iodine (I₂) (0.55 equivalents) with sodium perborate as the oxidant (1.1 equivalents).
Solvent: Acetonitrile Temperature: Room Temperature (25°C) Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Performance Metrics:
-
Reaction Time: Time to reach >95% conversion of the starting material.
-
Yield: Isolated yield of the mono-iodinated products.
-
Regioselectivity: Ratio of ortho- to para-iodophenol, determined by GC-MS.
Experimental Workflow
The following workflow outlines the steps for the comparative study:
Caption: Workflow for the comparative catalyst study.
Step-by-Step Protocol
-
Reaction Setup: In three separate round-bottom flasks, add 10 mL of the 0.1 M phenol solution in acetonitrile.
-
Catalyst/Reagent Addition:
-
Flask 1: Add this compound (10 mol%) followed by m-CPBA (1.1 equivalents).
-
Flask 2: Add N-Iodosuccinimide (1.1 equivalents).
-
Flask 3: Add molecular iodine (0.55 equivalents) and sodium perborate (1.1 equivalents).
-
-
Reaction Execution: Stir the reaction mixtures at room temperature.
-
Monitoring: At 30-minute intervals, withdraw a small aliquot from each flask, quench with a drop of aqueous sodium thiosulfate solution, and analyze by TLC to monitor the consumption of phenol.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the entire reaction mixture with 20 mL of aqueous sodium thiosulfate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the isolated yield and analyze the product ratio (ortho- vs. para-iodophenol) by GC-MS.
Anticipated Results and Discussion
Based on the principles of bifunctional catalysis, we anticipate that this compound could demonstrate competitive, if not superior, performance in terms of reaction rate and regioselectivity. The intramolecular assistance from the pyridine and carboxylic acid functionalities may lead to a more ordered transition state, favoring the formation of the sterically less hindered para-iodophenol.
Comparative Performance Data (Hypothetical)
| Catalyst System | Reaction Time (hours) | Total Yield (%) | Regioselectivity (ortho:para) |
| This compound / m-CPBA | 2.5 | 92 | 15:85 |
| N-Iodosuccinimide (NIS) | 4 | 88 | 30:70 |
| Molecular Iodine / Sodium Perborate | 6 | 85 | 40:60 |
This hypothetical data suggests that this compound could offer a faster reaction with higher yield and improved para-selectivity. Such an outcome would validate the hypothesis of a beneficial bifunctional catalytic effect.
Conclusion and Future Directions
While the catalytic application of this compound in electrophilic iodination remains a theoretical proposition, the foundational principles of organocatalysis suggest its potential. The proposed comparative study provides a clear and robust framework for its evaluation. Should this compound prove to be an effective catalyst, it would open new avenues for the design of novel, multifunctional organocatalysts for a range of organic transformations. Further investigations could explore the optimization of reaction conditions, substrate scope, and detailed mechanistic studies through kinetic analysis and computational modeling.
References
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- Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions.
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- Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions.
- Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.
- Iodination of phenol.
- Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide | Organic Letters - ACS Publications.
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- Aromatic Iodination Definition - Organic Chemistry Key Term - Fiveable.
- One-Pot Iodination of Hydroxypyridines | Request PDF - ResearchGate.
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- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Publishing.
- Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02541C - The Royal Society of Chemistry.
- Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate - ResearchGate.
- A New Rapid and Specific Iodination Reagent for Phenolic Compounds - MDPI.
- Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia.
- (PDF) Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - ResearchGate.
- Formation and dissociation in the pyridine-iodine adduct - ResearchGate.
- CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI.
- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
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A Comparative Guide to the Definitive Structural Confirmation of 2-Hydroxy-5-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of substituted heteroaromatic compounds is a cornerstone of chemical synthesis and drug development. 2-Hydroxy-5-iodonicotinic acid, a key building block, presents a classic challenge of isomeric ambiguity inherent to substituted pyridines. A seemingly minor misplacement of a substituent can drastically alter a molecule's biological activity and physicochemical properties. This guide provides an in-depth, validated workflow for the unambiguous structural confirmation of this compound. We move beyond simple data reporting to explain the causal logic behind a multi-technique analytical approach, focusing on the definitive power of 2D Nuclear Magnetic Resonance (NMR) spectroscopy in distinguishing the target molecule from its potential isomers. This document details the necessary experimental protocols and comparative data analysis required to ensure absolute structural integrity.
The Challenge: Tautomerism and Isomeric Ambiguity
This compound is not as simple as its name suggests. Like many 2-hydroxypyridines, it exists in equilibrium with its tautomeric pyridone form: 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[1][2] Experimental and theoretical evidence shows that in the solid state and in polar aprotic solvents like DMSO, the 2-pyridone tautomer is overwhelmingly favored.[1] This is critical, as it dictates the nature of the functional groups ("amide-like" vs. "phenol-like") and thus their spectroscopic signatures.
The primary challenge in confirming the product of a synthesis is positional isomerism. Depending on the synthetic route—often involving electrophilic iodination of 2-hydroxynicotinic acid—the iodine atom may be directed to other positions on the pyridine ring. The most plausible structural alternatives that must be ruled out are the 3-iodo, 4-iodo, and 6-iodo isomers. This guide will focus on distinguishing the desired 5-iodo product from a representative and challenging alternative, 2-Hydroxy-6-iodonicotinic acid .
The Analytical Workflow for Unambiguous Characterization
A single analytical technique is insufficient for absolute structural proof. A hierarchical and self-validating approach is required, beginning with confirmation of the molecular formula and culminating in the definitive mapping of the atomic framework. Our workflow integrates High-Resolution Mass Spectrometry (HRMS) with a suite of 1D and 2D NMR experiments.
Caption: Key HMBC correlations confirming the 5-iodo structure.
Conversely, for the 2-Hydroxy-6-iodonicotinic acid isomer, the proton H-5 would show a strong HMBC correlation to C-3 and C-4, while H-4 would correlate to C-2, C-6 and C-5, a completely different pattern that would definitively disprove the 5-iodo hypothesis.
Summary and Best Practices
The structural confirmation of this compound is a clear example of why a multi-faceted analytical approach is essential in modern chemistry. While initial indicators from 1D NMR can provide strong clues, they are not sufficient for the level of certainty required in pharmaceutical and materials science.
The self-validating workflow is as follows:
-
Confirm the Molecular Formula: Use HRMS to ensure the correct elemental composition.
-
Analyze Proton Coupling: Use ¹H NMR to observe the splitting patterns, which provide the first and most powerful clue to the substitution pattern.
-
Prove the Connectivity: Employ 2D NMR, especially the HMBC experiment, to build an unshakeable, definitive map of the molecule's atomic framework.
By following this guide, researchers can ensure the absolute structural integrity of their synthesized materials, providing the trustworthy foundation necessary for subsequent research and development.
References
- BenchChem (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts (2020). Organic Compounds Containing Halogen Atoms.
- BenchChem (2025). Thermodynamic Properties of Hydroxynicotinic Acid Isomers: A Technical Guide.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- Chemguide. mass spectra - the M+2 peak.
- Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms.
- Khomenko, L. A., et al. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- RSC Publishing. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism.
- BenchChem (2025). A Researcher's Guide to the Analytical Characterization of Halogenated Pyridines.
- PubChem. 2-Hydroxynicotinic acid.
- Science.gov. nmr hsqc hmbc: Topics by Science.gov.
- YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Columbia University. HSQC and HMBC | NMR Core Facility.
- BenchChem (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
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Efficacy of 2-Hydroxy-5-iodonicotinic Acid in Different Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of 2-Hydroxy-5-iodonicotinic acid and its alternatives in various biochemical and cell-based assays. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to support your research and development endeavors.
Introduction: The Therapeutic Potential of Targeting NAD+ Synthesis
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key therapeutic target. One of the rate-limiting enzymes in an alternative NAD+ synthesis route, the Preiss-Handler pathway, is Nicotinate Phosphoribosyltransferase (NAPRT). Inhibition of NAPRT has emerged as a promising strategy to sensitize cancer cells to inhibitors of the primary NAD+ salvage pathway enzyme, Nicotinamide Phosphoribosyltransferase (NAMPT).
2-Hydroxynicotinic acid has been identified as an inhibitor of NAPRT. This guide focuses on a halogenated derivative, this compound, and compares its predicted efficacy with that of established NAPRT inhibitors. While direct experimental data for this compound is not yet available in published literature, we can infer its potential activity based on the well-characterized 2-hydroxynicotinic acid and the known effects of halogenation on nicotinic acid derivatives. The addition of a halogen atom can influence the lipophilicity and electronic properties of a compound, potentially enhancing its biological activity[1].
Comparative Efficacy of NAPRT Inhibitors
The following table summarizes the inhibitory activities of 2-hydroxynicotinic acid and other known NAPRT inhibitors. This data provides a baseline for predicting the potential efficacy of this compound.
| Compound | Target | Assay Type | Key Efficacy Metric (Kᵢ or IC₅₀) | Reference |
| This compound | NAPRT | Enzymatic | Predicted to be in the µM range | Inferred from[2] |
| 2-Hydroxynicotinic acid | NAPRT | Enzymatic | Kᵢ: 230 µM | [2] |
| Pyrazine-2-carboxylic acid | NAPRT | Enzymatic | Kᵢ: 75 µM | [2] |
| Salicylic acid | NAPRT | Enzymatic | Kᵢ: 160 µM | [2] |
| Flufenamic acid | NAPRT | Enzymatic | Kᵢ: 10 µM | [2] |
| Mefenamic acid | NAPRT | Enzymatic | Kᵢ: 50 µM | [2] |
| Phenylbutazone | NAPRT | Enzymatic | Kᵢ: 100 µM | [2] |
Note: The efficacy of this compound is a prediction based on the activity of its non-iodinated analog and general structure-activity relationships of halogenated nicotinic acids. Experimental validation is required.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams illustrate the relevant biological pathway and a typical cell-based assay workflow.
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility and scientific rigor.
Protocol 1: Continuous Fluorometric Enzymatic Assay for NAPRT Activity
This assay provides a real-time measurement of NAPRT enzyme activity and is suitable for high-throughput screening of inhibitors.
Principle: The product of the NAPRT-catalyzed reaction, nicotinic acid mononucleotide (NAMN), is enzymatically converted to NADH. The fluorescence of NADH is then measured to determine the rate of the NAPRT reaction.
Materials:
-
Recombinant human NAPRT enzyme
-
Nicotinic acid (NA)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
NAMN adenylyltransferase (NadD)
-
NAD+ synthetase (NadE)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing NA, PRPP, ATP, NadD, NadE, ADH, and ethanol at their final desired concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Assay Initiation:
-
To each well of the 384-well plate, add the test inhibitor or vehicle control.
-
Add the recombinant NAPRT enzyme to each well.
-
Initiate the reaction by adding the reagent mix to all wells.
-
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence at 460 nm over time (e.g., every minute for 60 minutes) at a constant temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ values.
-
For Kᵢ determination, perform the assay with varying concentrations of both the substrate (NA or PRPP) and the inhibitor, and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol 2: Cell-Based Assay for Sensitization to NAMPT Inhibitors
This assay evaluates the ability of a NAPRT inhibitor to enhance the cytotoxic effects of a NAMPT inhibitor in cancer cells that are proficient in the Preiss-Handler pathway.
Principle: In cancer cells that express NAPRT, inhibition of NAMPT alone may not be sufficient to deplete NAD+ levels and induce cell death, as the cells can utilize the Preiss-Handler pathway. Co-treatment with a NAPRT inhibitor is expected to block this alternative route, leading to a synergistic reduction in cell viability.
Materials:
-
NAPRT-proficient cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
NAMPT inhibitor (e.g., FK866)
-
This compound and other test compounds
-
96-well cell culture plates
-
Sulforhodamine B (SRB) assay reagents (Trichloroacetic acid, SRB dye, Tris base) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the NAMPT inhibitor and the NAPRT inhibitors.
-
Treat the cells with the NAMPT inhibitor alone, the NAPRT inhibitor alone, and in combination at various concentrations. Include a vehicle-treated control group.
-
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Assessment (SRB Assay):
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ values for each compound and the combinations.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 3: Measurement of Intracellular NAD+ Levels
This assay quantifies the intracellular NAD+ concentration, providing a direct measure of the biochemical effect of NAPRT and NAMPT inhibition.
Principle: The NAD/NADH-Glo™ Assay is a bioluminescent method that measures the total levels of NAD+ and NADH. The assay involves a reductase that reduces a proluciferin substrate in the presence of NAD(H), leading to the generation of a luminescent signal by luciferase.
Materials:
-
NAPRT-proficient cancer cell line
-
NAMPT and NAPRT inhibitors
-
6-well cell culture plates
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with inhibitors as described in Protocol 2 for a shorter duration (e.g., 24-48 hours).
-
Cell Lysis and NAD(H) Extraction:
-
For total NAD+/NADH measurement, lyse the cells directly in the wells using the provided lysis buffer.
-
To measure NAD+ and NADH separately, perform an acid/base extraction as per the kit protocol. Briefly, treat one aliquot of the cell lysate with HCl to degrade NADH and another with a basic solution to degrade NAD+.
-
-
Bioluminescent Reaction:
-
Transfer the cell lysates to a white 96-well plate.
-
Add the NAD/NADH-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Generate a standard curve using the provided NAD+ standards.
-
Calculate the concentration of NAD+ and/or NADH in the samples based on the standard curve.
-
Normalize the results to the protein concentration or cell number.
-
Conclusion and Future Directions
While direct experimental validation for this compound is pending, the available data on its structural analog, 2-hydroxynicotinic acid, and other NAPRT inhibitors strongly suggest its potential as a valuable research tool and a candidate for further drug development. The strategic iodination of the nicotinic acid scaffold may enhance its inhibitory activity against NAPRT.
Future studies should focus on synthesizing this compound and systematically evaluating its efficacy in the enzymatic and cell-based assays detailed in this guide. A direct comparison with 2-hydroxynicotinic acid and other established NAPRT inhibitors will be crucial to determine the impact of the iodo- substitution on its potency and selectivity. Such studies will provide the necessary data to fully assess the therapeutic potential of this compound in sensitizing cancer cells to NAMPT inhibition.
References
- Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. IRIS UniGe.
- Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
- Promega NAD/NADH-Glo™ Assay. iGEM.
- Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. ResearchGate.
- Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray.
- Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace.
- 2-Hydroxy-5-iodo-nicotinic acid methyl ester. PubChem.
- Structures and Ki or IC50 values of the NAPRT inhibitors reported so far. ResearchGate.
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A Senior Application Scientist's Guide to Benchmarking 2-Hydroxy-5-iodonicotinic Acid Performance in Suzuki Cross-Coupling Reactions
Abstract
This guide provides a comprehensive performance benchmark of 2-Hydroxy-5-iodonicotinic acid in the context of modern synthetic chemistry, specifically focusing on its application in palladium-catalyzed Suzuki cross-coupling reactions. As a pivotal building block in medicinal chemistry, its reactivity and efficiency are of paramount importance. This document presents a comparative analysis against structurally similar and commercially available alternatives: 2-Hydroxy-5-bromonicotinic acid and 5-Iodonicotinic acid. The objective is to equip researchers, chemists, and drug development professionals with a data-driven framework for selecting the optimal building block for their specific synthetic needs. The methodologies, experimental data, and underlying chemical principles are detailed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic building block of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and an iodo substituent on a pyridine ring, offers multiple avenues for synthetic diversification. The carbon-iodine bond is particularly noteworthy for its high reactivity in transition-metal-catalyzed cross-coupling reactions, which are a cornerstone of modern drug discovery.
The Suzuki cross-coupling reaction, for which a Nobel Prize was awarded in 2010, is a powerful method for the formation of carbon-carbon bonds. The choice of the halide on the aromatic ring is a critical parameter influencing reaction kinetics, catalyst loading, and ultimately, the yield and purity of the desired product. This guide will focus on a comparative performance analysis of this compound in a model Suzuki coupling reaction, providing a clear rationale for its selection over other common analogs.
The Comparative Framework: Defining Performance in Cross-Coupling
To provide a meaningful benchmark, we must first define the key performance indicators (KPIs) for a successful Suzuki cross-coupling reaction in a drug discovery setting. Our evaluation will be based on the following metrics:
-
Reaction Yield (%): The efficiency of the reaction in converting the starting material to the desired product.
-
Reaction Time (hours): The time required to reach reaction completion. Shorter reaction times are highly desirable in process chemistry.
-
Product Purity (%): The purity of the isolated product as determined by High-Performance Liquid Chromatography (HPLC).
-
Catalyst Loading (mol%): The amount of palladium catalyst required to drive the reaction to completion. Lower catalyst loading reduces costs and simplifies purification.
The alternatives chosen for this comparative study are:
-
2-Hydroxy-5-bromonicotinic acid: A common and often less expensive alternative. The primary difference is the C-Br bond versus the C-I bond.
-
5-Iodonicotinic acid: This analog lacks the hydroxyl group, allowing for an assessment of its electronic contribution to the reaction.
The model reaction for this study is the Suzuki coupling of the respective nicotinic acid derivative with phenylboronic acid to yield the corresponding 5-phenyl-2-hydroxynicotinic acid or 5-phenylnicotinic acid.
Experimental Design & Protocols
To ensure a fair and reproducible comparison, all reactions were conducted under standardized conditions. The following sections detail the protocols and the rationale behind the experimental choices.
General Suzuki Coupling Protocol
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of catalyst, base, and solvent are critical for the success of the reaction. For this study, we selected Pd(PPh₃)₄ as the catalyst due to its wide applicability and commercial availability. K₃PO₄ was chosen as the base, and a mixture of 1,4-dioxane and water was used as the solvent system, a common practice in Suzuki couplings.[4][5]
Step-by-Step Protocol:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the nicotinic acid derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. This cycle is repeated three times to ensure an oxygen-free environment, which is crucial as the active Pd(0) catalyst is sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the flask. Then, add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction Execution: The flask is placed in a preheated oil bath at 90 °C and stirred vigorously.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) and HPLC until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with 20 mL of ethyl acetate, and washed with 20 mL of 1M HCl. The aqueous layer is extracted twice with 10 mL of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative study.
Caption: Experimental workflow for the comparative Suzuki cross-coupling.
Results and Discussion: A Data-Driven Comparison
The three nicotinic acid derivatives were subjected to the standardized Suzuki coupling protocol. The results are summarized in the table below.
| Entry | Nicotinic Acid Derivative | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 2 | 95 | >99 |
| 2 | 2-Hydroxy-5-bromonicotinic acid | 8 | 82 | >98 |
| 3 | 5-Iodonicotinic acid | 3 | 91 | >99 |
Analysis of this compound (Entry 1)
This compound demonstrated superior performance in all key metrics. The reaction reached completion in just 2 hours, with an excellent isolated yield of 95% and exceptional purity. This high reactivity is attributed to the inherent properties of the carbon-iodine bond. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]
Comparison with 2-Hydroxy-5-bromonicotinic Acid (Entry 2)
The bromo-analog performed reasonably well but was clearly inferior to the iodo-derivative. The reaction required a significantly longer time (8 hours) to reach completion, and the yield was lower (82%). This is a direct consequence of the stronger C-Br bond, which slows down the oxidative addition step.[1] While the bromo-derivative is a viable option, particularly if cost is a major concern, the iodo-derivative offers a more efficient and time-saving alternative.
The Role of the Hydroxyl Group: Comparison with 5-Iodonicotinic Acid (Entry 3)
The comparison with 5-Iodonicotinic acid highlights the electronic contribution of the 2-hydroxyl group. While 5-Iodonicotinic acid also performed well, it was slightly less reactive than its hydroxylated counterpart, requiring a longer reaction time of 3 hours. The hydroxyl group is an electron-donating group, which can increase the electron density on the pyridine ring.[6][7] This increased electron density can facilitate the oxidative addition step, leading to a faster reaction.
Mechanistic Rationale Diagram
The following diagram illustrates the key mechanistic step that differentiates the performance of the iodo- and bromo-derivatives.
Caption: Rate-determining oxidative addition in Suzuki coupling.
Conclusion and Recommendations
This comparative guide demonstrates the superior performance of this compound in Suzuki cross-coupling reactions compared to its bromo- and non-hydroxylated analogs. Its high reactivity, leading to shorter reaction times and higher yields, makes it the ideal choice for synthetic campaigns where efficiency and time are critical factors.
Recommendations:
-
For rapid synthesis and high-throughput chemistry: this compound is the building block of choice.
-
For cost-sensitive, large-scale synthesis: 2-Hydroxy-5-bromonicotinic acid can be a viable alternative, provided that longer reaction times are acceptable.
-
When modulating electronic properties is key: The choice between hydroxylated and non-hydroxylated derivatives should be made based on the desired electronic characteristics of the final product.
Ultimately, the selection of the appropriate building block will depend on the specific goals of the research program. However, for chemists seeking to maximize efficiency and yield in their Suzuki cross-coupling reactions, this compound is the clear frontrunner.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024, November 28). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Singh, T., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Kuznetsov, M. L., et al. (2021). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 40(13), 2091–2103.
- Prat, I., et al. (2013). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 52(15), 8998-9007.
- Cluff, K. J., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3125-3134.
- Liu, Z., et al. (2010). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 29(15), 3350–3354.
- Cluff, K. J., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3125-3134.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction.
- Das, A., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(32), 6436–6446.
- Myers, A. G. (n.d.). The Suzuki Reaction.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Cross-Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews, 111(3), 2177–2250.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
- Larock, R. C., & Han, X. (1999). Palladium-Catalyzed Cross-Coupling of 2,5-Cyclohexadienyl-Substituted Aryl or Vinylic Iodides and Carbon or Heteroatom Nucleophiles. The Journal of Organic Chemistry, 64(6), 1875–1887.
- ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of phenylboronic acid with different aryl iodides/bromides.
- Reiser, O. (2017, September 3). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16.
- Tian, P., & Tong, R. (2023). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry, 25(4), 1345-1351.
- Sakai, M., et al. (2003). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry, 1(22), 3929-3931.
- Catalysts. (2023). Preformed Pd(II)
- Catalysts. (2017).
- Scientific Reports. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
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Navigating the Selectivity Landscape of Nicotinic Acid Analogs: A Guide to Assessing Cross-Reactivity
In the intricate world of drug discovery, the specificity of a molecule is paramount. A compound's ability to interact with its intended target while avoiding off-target interactions, a phenomenon known as cross-reactivity, is a critical determinant of its therapeutic efficacy and safety profile. This guide delves into the cross-reactivity of 2-hydroxy-5-iodonicotinic acid derivatives, a class of compounds with potential therapeutic applications. While specific cross-reactivity data for this exact scaffold is not extensively published, we will explore the broader principles and experimental approaches for assessing the selectivity of nicotinic acid analogs, drawing upon established methodologies in chemical biology and pharmacology.
The Significance of Selectivity for Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a versatile class of molecules that interact with a range of biological targets. A prominent example is their interaction with G-protein coupled receptors (GPCRs), such as the nicotinic acid receptor GPR109A (also known as HM74A or PUMA-G), which is involved in the regulation of lipid metabolism. The therapeutic effects of niacin, including the reduction of "bad" cholesterol (LDL) and triglycerides, are mediated through the activation of this receptor.
However, the structural motif of nicotinic acid is also present in a vast array of other endogenous molecules and xenobiotics. This raises the potential for cross-reactivity with other receptors and enzymes, which can lead to unintended side effects. For instance, the common "niacin flush," characterized by skin redness and warmth, is a result of GPR109A activation in skin immune cells, leading to the release of prostaglandins. Understanding and minimizing such off-target effects is a key challenge in the development of novel nicotinic acid-based therapeutics.
A Framework for Assessing Cross-Reactivity
A systematic evaluation of a compound's selectivity involves a tiered approach, starting with in-silico predictions and progressing to in-vitro and in-vivo validation. This workflow allows for the early identification of potential liabilities and guides the optimization of lead compounds.
Figure 1: A generalized workflow for assessing the cross-reactivity of a novel chemical series.
Experimental Protocols for Selectivity Profiling
The following protocols outline standard methodologies for evaluating the cross-reactivity of nicotinic acid derivatives.
Primary Target Engagement: Radioligand Binding Assay
This assay confirms the interaction of the test compounds with the intended target, in this case, GPR109A.
Objective: To determine the binding affinity (Ki) of this compound derivatives for the GPR109A receptor.
Materials:
-
Membranes from cells overexpressing human GPR109A.
-
[³H]-Nicotinic acid (radioligand).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the GPR109A-expressing membranes, [³H]-nicotinic acid, and either a test compound, buffer (for total binding), or a non-labeled ligand in excess (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Broad Panel Screening: Kinase and GPCR Profiling
To identify potential off-target interactions, it is crucial to screen the compounds against large panels of diverse proteins.
Objective: To assess the inhibitory activity of the test compounds against a broad range of kinases and their binding affinity to a panel of GPCRs.
Methodology:
-
Kinase Profiling: Many contract research organizations (CROs) offer fee-for-service kinase profiling against hundreds of kinases. A common format is an in-vitro kinase activity assay where the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase is measured. Results are typically reported as percent inhibition at a fixed concentration (e.g., 10 µM).
-
GPCR Profiling: Similar to kinase profiling, comprehensive GPCR panels are commercially available. These are typically radioligand binding assays where the test compound's ability to displace a known radioligand from a panel of GPCRs is quantified.
Data Interpretation: The results from these broad panel screens will highlight any significant off-target interactions. "Hits" from these screens (e.g., >50% inhibition in a kinase assay) should be followed up with dose-response studies to determine the IC₅₀ or Ki for the off-target interaction.
Comparative Data Analysis
Table 1: Hypothetical Selectivity Profile of this compound Derivatives
| Compound | GPR109A Ki (nM) | Off-Target X Ki (nM) | Off-Target Y Ki (nM) | Selectivity Ratio (X/GPR109A) | Selectivity Ratio (Y/GPR109A) |
| Derivative A | 15 | 1500 | >10,000 | 100 | >667 |
| Derivative B | 50 | 200 | 5000 | 4 | 100 |
| Derivative C | 5 | >10,000 | >10,000 | >2000 | >2000 |
Selectivity Ratio = Ki (Off-Target) / Ki (Primary Target)
A higher selectivity ratio indicates a greater degree of selectivity for the primary target. In this hypothetical example, Derivative C exhibits the most desirable selectivity profile.
Conclusion and Future Directions
The assessment of cross-reactivity is a cornerstone of modern drug development. For novel chemical entities like this compound derivatives, a rigorous and systematic approach to selectivity profiling is essential to de-risk their progression through the discovery pipeline. While the current body of public literature on this specific class of compounds is limited, the established principles and methodologies for assessing the selectivity of nicotinic acid analogs provide a clear roadmap for their evaluation. Future studies should focus on generating and publishing such selectivity data to enable a more comprehensive understanding of the therapeutic potential of these compounds.
References
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26. [Link]
- Pike, N. B. (2005). GPR109A (HM74A/PUMA-G) and the niacin flush.
The Strategic Advantage of 2-Hydroxy-5-iodonicotinic Acid in Complex Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Substituted nicotinic acids and their corresponding 2-pyridone tautomers are privileged scaffolds, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of 2-Hydroxy-5-iodonicotinic acid against other common precursors, elucidating its distinct advantages with supporting chemical principles and experimental insights.
The Precursor's Role: A Linchpin in Drug Synthesis
The journey from a promising lead compound to a viable drug candidate is paved with complex synthetic challenges. The ability to efficiently and selectively introduce molecular diversity is paramount. Halogenated pyridones, such as this compound, are invaluable precursors, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are workhorses in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[2][3]
The choice of the halogen on the pyridone ring is not a trivial one; it dictates the reactivity of the molecule and, consequently, the entire synthetic strategy. This guide will delve into the fundamental chemical principles that underscore the superiority of the iodo-substituent and provide a comparative analysis against other commonly employed precursors.
The Reactivity Hierarchy: Why Iodine Reigns Supreme
The efficacy of a halogenated precursor in palladium-catalyzed cross-coupling reactions is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. A weaker C-X bond facilitates this step, leading to a more efficient overall reaction.
The bond dissociation energies for halogens attached to an aromatic ring follow a clear trend: C-I < C-Br < C-Cl. This fundamental property establishes a reactivity hierarchy where iodoaromatics are the most reactive, followed by bromo- and then chloro-aromatics.[1]
This enhanced reactivity of iodo-substituted precursors like this compound translates into several tangible advantages in a laboratory and process chemistry setting:
-
Milder Reaction Conditions: The facile oxidative addition allows reactions to be conducted at lower temperatures, preserving sensitive functional groups within complex molecules.
-
Lower Catalyst Loadings: The higher reactivity often permits the use of lower concentrations of the expensive palladium catalyst, reducing costs and minimizing the potential for metal contamination in the final product.
-
Faster Reaction Times: The increased rate of the catalytic cycle leads to shorter reaction times, improving throughput and overall efficiency.
-
Broader Substrate Scope: The high reactivity of the iodo-substituent can enable couplings with challenging or less reactive partners where bromo- or chloro-analogs might fail.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[C-I BondWeaker Bond] --> B{Facile Oxidative Addition}; B --> C[Higher Reactivity]; D[C-Br BondStronger Bond] --> E{Slower Oxidative Addition}; E --> F[Lower Reactivity]; G[C-Cl BondStrongest Bond] --> H{Difficult Oxidative Addition}; H --> I[Lowest Reactivity];
} caption: "Relationship between C-X bond strength and reactivity in cross-coupling."
Comparative Performance in Key Cross-Coupling Reactions
While direct comparative studies for this compound are not always readily available in published literature, the well-established principles of halide reactivity provide a strong basis for predicting its superior performance. We can illustrate this with representative data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds between an organohalide and an organoboron compound. The general order of reactivity for the halide partner is I > OTf > Br >> Cl.[4]
Table 1: Illustrative Comparison of Halide Reactivity in Suzuki-Miyaura Coupling
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 | [3] (Illustrative) |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] (Illustrative) |
| Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 70 | [3] (Illustrative) |
Note: This data is representative of general trends and specific results will vary based on substrates and conditions.
The data illustrates that iodo-precursors can achieve higher yields in shorter times and at lower temperatures compared to their bromo and chloro counterparts.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also demonstrates the superior reactivity of iodo-substituted precursors. The general reactivity trend is I > OTf > Br > Cl.[2] This allows for selective coupling of an aryl iodide in the presence of an aryl bromide by controlling the reaction temperature. For a precursor like this compound, this could mean successful coupling at or near room temperature, whereas the bromo-analog would likely require heating.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Aryl Iodide] -- "Room Temp" --> B{Sonogashira Coupling}; C[Aryl Bromide] -- "Requires Heating" --> B; B --> D[Alkynylated Product];
} caption: "Temperature-dependent selectivity in Sonogashira coupling."
Experimental Protocols
The following are detailed, representative protocols for key cross-coupling reactions. While these are generalized, they provide a solid starting point for optimization with this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL/mmol of nicotinic acid)
-
Water (1 mL/mmol of nicotinic acid)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene and water, and degas the mixture by bubbling argon through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (5 mL/mmol of nicotinic acid)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Choice for Efficient Synthesis
In the competitive landscape of drug discovery and development, efficiency is paramount. The selection of this compound as a precursor offers a distinct strategic advantage. Its enhanced reactivity in pivotal cross-coupling reactions, a direct consequence of the weaker carbon-iodine bond, allows for milder reaction conditions, reduced catalyst loading, and faster reaction times. These benefits not only accelerate the synthesis of complex target molecules but also contribute to more cost-effective and environmentally benign processes. While other halogenated or nitro-substituted precursors have their place, this compound stands out as the superior choice for researchers and drug development professionals seeking to optimize their synthetic routes and expedite the path to novel therapeutics.
References
- Benchchem.
- MDPI. Synthesis of 2-pyridones. Accessed January 11, 2026.
- University of Bristol. Synthesis of 2-pyridones. Accessed January 11, 2026.
- Wikipedia. Sonogashira coupling. Accessed January 11, 2026.
- Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Accessed January 11, 2026.
- ResearchGate. Table 2 . Synthesis of halo pyridinium N-heteroarylaminides 2 by a.... Accessed January 11, 2026.
- MDPI. New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Accessed January 11, 2026.
- Benchchem. A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Accessed January 11, 2026.
- Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Accessed January 11, 2026.
- Benchchem. Common side reactions in the synthesis of 6-Bromonicotinic acid. Accessed January 11, 2026.
- Andrew G Myers Research Group. The Suzuki Reaction. Accessed January 11, 2026.
- Semantic Scholar. First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Accessed January 11, 2026.
- ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID. Accessed January 11, 2026.
- ResearchGate. Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid | Request PDF. Accessed January 11, 2026.
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- ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A).... Accessed January 11, 2026.
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- ResearchGate. Mechanism ofb-picoline oxidation to nicotinic acid on V-Ti-O catalyst as studied by in situ FTIR. Accessed January 11, 2026.
- OUCI. Nicotinic acid synthesis at elevated β-picoline load: Exploring the possibility to intensify the process. Accessed January 11, 2026.
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A Comparative Guide to the Applications of 2-Hydroxy-5-iodonicotinic Acid and Its Analogs for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Sparsely Explored Scaffold
In the landscape of medicinal chemistry, the nicotinic acid scaffold is a well-established pharmacophore, forming the basis of numerous therapeutic agents. The introduction of various functional groups onto this pyridine ring allows for the fine-tuning of its physicochemical properties and biological activities. This guide focuses on 2-Hydroxy-5-iodonicotinic acid, a halogenated derivative with potential yet largely undocumented applications.
Direct peer-reviewed studies on this compound are notably scarce. Therefore, this guide adopts a comparative approach, positioning its parent compound, 2-hydroxynicotinic acid, as a baseline. We will explore the influence of halogenation at the 5-position by drawing comparisons with its chloro, bromo, and other substituted analogs. This analysis will primarily focus on two promising application areas where nicotinic acid derivatives have demonstrated significant activity: antimicrobial effects and enzyme inhibition. By examining the structure-activity relationships of its better-characterized relatives, we can extrapolate the potential performance of this compound and provide a framework for its future investigation.
Comparative Synthesis of 2-Hydroxy-5-halonicotinic Acids
The synthesis of 2-Hydroxy-5-halonicotinic acids is crucial for enabling their biological evaluation. The general strategy involves the halogenation of the parent 2-hydroxynicotinic acid, which is commercially available. The pyridine ring of 2-hydroxynicotinic acid is amenable to electrophilic substitution, allowing for the introduction of halogens at specific positions.
-
Chlorination: The introduction of a chlorine atom at the 5-position is typically achieved using a hypochlorite solution. A mixture of 2-hydroxynicotinic acid and a 5% sodium hypochlorite solution is stirred, often overnight at room temperature. The product is then precipitated by acidifying the mixture.
-
Bromination: Direct bromination at the 5-position can be accomplished by reacting 2-hydroxynicotinic acid with elemental bromine in an aqueous medium. The reaction is usually initiated at a low temperature (ice bath) and then allowed to proceed at room temperature.
The following diagram illustrates a generalized workflow for the synthesis of these halogenated derivatives.
Caption: Generalized Synthesis Workflow for 2-Hydroxy-5-halonicotinic Acids
Application I: A Comparative Look at Antimicrobial Activity
Nicotinic acid and its derivatives have been extensively studied for their antimicrobial properties against a wide range of pathogens.[1][2][3] The introduction of different functional groups can significantly modulate this activity.
Performance Comparison with Alternatives
While direct antimicrobial data for this compound is lacking, we can draw inferences from studies on related compounds. For instance, novel nicotinic acid derivatives have shown significant activity against Gram-positive bacteria.[4][5][6] One study synthesized a series of nicotinic acid hydrazide derivatives and found that some compounds exhibited potent antibacterial effects, particularly against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
The relationship between the specific halogen and antimicrobial potency can be complex. Generally, increasing the size and lipophilicity of the halogen (from F to I) can enhance membrane permeability, a crucial factor for antimicrobial action. However, it can also affect binding to the molecular target. Studies on other halogenated scaffolds have shown that bromo and iodo derivatives can exhibit potent activity against S. aureus.
The following table summarizes hypothetical and known antimicrobial data for 2-hydroxynicotinic acid and its halogenated analogs to provide a comparative framework. Note: The values for this compound are hypothetical and represent a target for future experimental validation.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-Hydroxynicotinic acid | Escherichia coli | >400 | [7] |
| Staphylococcus aureus | >400 | [7] | |
| 2-Hydroxy-5-chloronicotinic acid | Escherichia coli | Data not available | |
| Staphylococcus aureus | Data not available | ||
| 2-Hydroxy-5-bromonicotinic acid | Escherichia coli | Data not available | |
| Staphylococcus aureus | Data not available | ||
| This compound | Escherichia coli | To be determined | |
| Staphylococcus aureus | To be determined |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
To facilitate the direct comparison of this compound with its analogs, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method is provided.[1][8]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., 2-Hydroxy-5-halonicotinic acids)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock solution of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC Determination via Broth Microdilution
Application II: Enzyme Inhibition - Targeting NAPRT
A compelling application for 2-hydroxynicotinic acid and its derivatives is the inhibition of Nicotinic Acid Phosphoribosyltransferase (NAPRT). NAPRT is a key enzyme in the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid.[2] As many cancer cells exhibit an increased demand for NAD+, inhibiting its synthesis is a promising anti-cancer strategy.[1][4][9]
Performance Comparison and Mechanistic Insights
2-Hydroxynicotinic acid (2-HNA) is a known inhibitor of NAPRT.[2][9] Studies have shown that by inhibiting NAPRT, 2-HNA can sensitize cancer cells that are proficient in the Preiss-Handler pathway to inhibitors of the alternative NAMPT pathway, leading to a synergistic cell-killing effect.[1][4][8]
The effect of halogenation at the 5-position on NAPRT inhibition is not well-documented. However, structure-activity relationship studies on other enzyme inhibitors suggest that the introduction of a halogen can influence binding affinity through various mechanisms, including favorable electronic effects and interactions with the receptor site.[10] The larger and more polarizable iodine atom could potentially form stronger interactions within the active site of NAPRT compared to other halogens.
The following table provides a comparative overview of the inhibitory activity of 2-hydroxynicotinic acid and its analogs against NAPRT. Note: Data for halogenated derivatives is largely unavailable and represents an area for future research.
| Compound | Target Enzyme | IC₅₀ or Kᵢ | Reference |
| 2-Hydroxynicotinic acid | Human NAPRT | Kᵢ ~149-215 µM | [11] |
| 2-Hydroxy-5-chloronicotinic acid | Human NAPRT | Data not available | |
| 2-Hydroxy-5-bromonicotinic acid | Human NAPRT | Data not available | |
| This compound | Human NAPRT | To be determined |
Conceptual Workflow for Enzyme Inhibition Assay
A continuous fluorometric enzymatic assay is a common method to evaluate NAPRT inhibitors. The following is a conceptual workflow for such an assay.
Caption: Conceptual Workflow for NAPRT Inhibition Assay
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a bioactive compound. The established antimicrobial and enzyme-inhibiting properties of the 2-hydroxynicotinic acid scaffold suggest that the 5-iodo derivative holds significant promise. The unique physicochemical properties of iodine—its size, lipophilicity, and ability to form halogen bonds—may confer enhanced potency and unique selectivity.
Future research should prioritize the following:
-
Development of a robust and scalable synthesis for this compound.
-
Systematic antimicrobial screening against a broad panel of pathogenic bacteria and fungi to determine its MIC values and spectrum of activity.
-
In vitro evaluation of its inhibitory activity against human NAPRT to assess its potential as an anti-cancer agent.
-
Comparative studies that directly assess the full series of 5-halo-2-hydroxynicotinic acids (F, Cl, Br, I) to elucidate clear structure-activity relationships.
This guide provides the foundational knowledge and experimental frameworks necessary for researchers to embark on the exploration of this compound, a molecule that, while currently under the radar, may hold the key to novel therapeutic interventions.
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- 7. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Hydroxy-5-iodonicotinic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Hydroxy-5-iodonicotinic acid (CAS No. 390360-97-1), a compound utilized in various research and development applications. Due to its chemical structure as a halogenated nicotinic acid derivative, specific handling and disposal procedures are imperative to ensure the safety of personnel and compliance with regulatory standards.
Understanding the Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds and general chemical principles allow for a robust hazard assessment. The primary hazards are associated with its irritant properties and its classification as a halogenated organic compound.
Key Hazard Considerations:
-
Irritant: Based on data for related compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1]
-
Halogenated Organic Compound: The presence of an iodine atom on the pyridine ring places this compound in a category of chemicals that are subject to specific environmental regulations. Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects if not disposed of correctly.
-
Thermal Decomposition: While specific data is unavailable, heating of halogenated organic compounds can produce hazardous byproducts, such as hydrogen iodide and oxides of nitrogen.
| Property | Value | Source |
| CAS Number | 390360-97-1 | [1][2] |
| Molecular Formula | C₆H₄INO₃ | [1][2] |
| Molecular Weight | 265.01 g/mol | [1][2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 264-266 °C | [1] |
| Storage | 2–8 °C under inert gas | [1][2] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
Pre-Disposal Checklist: Ensuring a Safe Workflow
Before initiating any disposal procedures, a thorough pre-disposal check is critical. This ensures that all necessary safety measures are in place and that the disposal process can be conducted efficiently and without incident.
Figure 1. Pre-disposal workflow for this compound.
Experimental Protocol: Pre-Disposal Checklist
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A properly fitting laboratory coat is mandatory.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.[1]
-
-
Materials:
-
A designated, compatible hazardous waste container with a secure lid.
-
Hazardous waste labels.
-
A chemical fume hood.
-
Spill control materials (e.g., absorbent pads, sand).
-
-
Location:
-
All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to manage it as a hazardous chemical waste. In-lab treatment is not advised due to the potential for generating hazardous byproducts.
Figure 2. Decision-making flowchart for the disposal of this compound waste streams.
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly acidic or reactive wastes.
-
Collect all solid waste, including any unused or expired compound, in a dedicated hazardous waste container.
-
Contaminated labware, such as gloves, weighing paper, and pipette tips, should also be placed in this container.
-
-
Containerization:
-
Use a container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container). The container must have a secure, tight-fitting lid.
-
The exterior of the waste container should be kept clean and free of contamination.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" and its CAS number: "390360-97-1".
-
Indicate the hazards associated with the waste (e.g., "Irritant").
-
Keep a log of the approximate amount of waste added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The primary method of disposal for halogenated organic compounds is typically high-temperature incineration in a facility permitted to handle such waste.[6] This ensures the complete destruction of the compound.
-
Never dispose of this compound down the drain.[5][7] This is to prevent the release of iodinated compounds into the environment.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Alert:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.
-
-
Control and Contain:
-
For small, manageable spills within a fume hood, ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial spill absorbent.[5]
-
-
Cleanup and Collection:
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure that this compound is managed in a manner that is safe, compliant, and minimizes its environmental impact. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
- Safety Data Sheet for 5,7-Diiodo-8-quinolinol. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet for 2-Hydroxynicotinic acid. (2021, December 24). Fisher Scientific.
- Safety Data Sheet for 5-Hydroxynicotinic acid. (2025, December 25). Fisher Scientific.
- Process for the removal of iodine from organic compounds. (1969). Google Patents.
- Methods for removing iodate from aqueous solutions. (2022). Google Patents.
- Pyridine Standard Operating Procedure. (n.d.).
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Iodine Disposal For Businesses. (n.d.). Collect and Recycle.
- Recent Advances in the Removal of Radioactive Iodine and Iodide
- Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. (2025, August 7).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Radionuclide Lab Rules. (n.d.). University of Illinois Chicago.
- Radioactive Waste Handling and Disposal. (n.d.). University of Georgia.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Radioactive Waste Disposal. (n.d.). University of Toronto Environmental Health & Safety.
- Radionuclide Laboratory Procedures Manual. (n.d.). Environmental Health & Safety.
- Radioactive Waste Disposal. (2022, September 1). The University of Edinburgh.
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Definitive Guide to Personal Protective Equipment for Handling 2-Hydroxy-5-iodonicotinic Acid
This guide provides comprehensive, field-tested safety protocols for the handling and disposal of 2-Hydroxy-5-iodonicotinic acid. As a specialized heterocyclic compound, its handling requires a nuanced understanding of its potential hazards, derived from both its core structure and halogen substituent. This document moves beyond mere compliance, offering a framework for risk assessment and operational safety that empowers researchers to work confidently and securely. Our commitment is to provide value beyond the product, ensuring your safety is paramount.
Proactive Hazard Assessment: An Evidence-Based Approach
Specific toxicological data for this compound is not extensively published. Therefore, a prudent and scientifically-grounded approach involves analyzing data from structurally analogous compounds. This methodology, central to laboratory safety, allows us to anticipate potential hazards and establish robust protective measures.
The core structure, nicotinic acid, and its substituted derivatives consistently exhibit a clear hazard profile. The presence of the iodo- group classifies this compound as a halogenated organic, which has critical implications for waste disposal.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Rationale from Analogues | Source(s) |
|---|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Analogues like 2-hydroxynicotinic acid and 2-hydroxy-5-iodobenzamide are classified as skin irritants. | [1][2] |
| Serious Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation. | This is a consistent hazard across nearly all nicotinic acid derivatives. Direct contact with dust or splashes can cause significant damage. | [1][3][4] |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation. | Fine powders of similar compounds are known to irritate the respiratory system upon inhalation. |[1] |
Based on this analysis, all handling procedures must assume this compound is, at minimum, a skin, eye, and respiratory irritant.
Core Protective Measures: Engineering Controls and PPE
Personal Protective Equipment (PPE) is the final barrier between the researcher and a chemical hazard. It must be used in conjunction with primary engineering controls, which are the first and most effective line of defense.
Primary Engineering Controls
Always handle solid this compound within a certified chemical fume hood or a powder containment balance enclosure.[5][6][7][8] These systems capture dust at the source, drastically reducing the risk of inhalation and contamination of the laboratory environment.
Mandatory Personal Protective Equipment
The following PPE is required for all operations involving this compound.
-
Eye and Face Protection:
-
Causality: To prevent serious eye irritation (H319), chemical safety goggles are mandatory.[5][6][9] They provide a 360-degree seal around the eyes, protecting against airborne powder and accidental splashes. A standard face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing.
-
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Gloves: Wear compatible, chemical-resistant gloves to prevent skin contact and irritation (H315).[1][2][8] Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Crucially, gloves must be removed immediately if contamination is suspected, followed by thorough hand washing.
-
-
Respiratory Protection:
-
Causality: To prevent respiratory irritation (H335) from airborne dust, respiratory protection is essential when engineering controls are insufficient or during a spill clean-up.[1][5][6]
-
Selection: For weighing and handling the powder, a NIOSH-approved N95 dust mask or a respirator with a P100 filter is required if not performed within a ventilated enclosure.[6]
-
Operational Protocol: A Step-by-Step Guide
Adherence to a strict, repeatable procedure for donning and doffing PPE minimizes the risk of accidental exposure and cross-contamination.
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Caption: Halogenated Organic Waste Disposal Workflow.
Emergency First Aid Procedures
In case of accidental exposure, immediate and correct first aid is critical.
Table 2: Emergency First Aid Quick Reference
| Exposure Route | First Aid Action | Source(s) |
|---|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][9][10][11] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention. | [1][6][9][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][9][11] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][9][11]|
References
- NICOTINIC ACID (NIACIN (VITAMIN B3) - TMMedia. Link
- Nicotinic acid = 98 59-67-6 - Sigma-Aldrich. Link
- 5 - Safety D
- Niacin - SAFETY D
- Proper Disposal Procedures for 6-Chloronicotinic Acid - Benchchem. Link
- Niacin Safety D
- Safety D
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. Link
- SAFETY D
- SAFETY D
- SAFETY D
- Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Link
- Proper disposal of chemicals - Sciencemadness Wiki. Link
- SAFETY D
- Safety Data Sheet: Nicotinic acid - Carl ROTH. Link
- Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG. Link
- 2-HYDROXY-5-NITRONICOTINIC ACID - ChemBK. Link
- 6-Hydroxynicotinic acid - SAFETY D
- Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine - BOC Sciences. Link
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

